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  • Product: 7-(Pyrrolidin-1-yl)heptan-1-amine
  • CAS: 1020937-83-0

Core Science & Biosynthesis

Foundational

7-(Pyrrolidin-1-yl)heptan-1-amine structural formula and properties

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 7-(Pyrrolidin-1-yl)heptan-1-amine . This document is structured for researchers requiring actio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 7-(Pyrrolidin-1-yl)heptan-1-amine . This document is structured for researchers requiring actionable data for synthesis and drug design.

CAS Registry Number: 1020937-83-0 Chemical Class: Heterocyclic Diamine / Aliphatic Linker Primary Utility: Pharmacophore Linker, HDAC Inhibitor Intermediate, PROTAC Tether[1]

Executive Summary

7-(Pyrrolidin-1-yl)heptan-1-amine (hereafter 7-PHA ) is a bifunctional building block characterized by a saturated seven-carbon alkyl chain terminating in a primary amine at one end and a tertiary pyrrolidine ring at the other.[1]

In medicinal chemistry, 7-PHA serves as a critical "linker-cap" motif.[1] The pyrrolidine moiety often functions as a solvent-exposed "cap" group in Histone Deacetylase (HDAC) inhibitors, while the heptyl chain provides the hydrophobic spacing required to position a zinc-binding group (ZBG) into the enzyme's active site.[1] Its primary amine is a versatile handle for amide coupling, reductive amination, or isocyanate formation.

Structural & Physicochemical Analysis[2][3][4][5]

Identification Data
ParameterValue
IUPAC Name 7-(pyrrolidin-1-yl)heptan-1-amine
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
SMILES C1CCN(C1)CCCCCCCN
InChI Key IDBMSBDOLQSCEW-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)

The compound exhibits properties typical of medium-chain aliphatic diamines.[1]

PropertyValueSource/Condition
Appearance Colorless to pale yellow liquidStandard State
Boiling Point 265.3 ± 15.0 °CPredicted (760 Torr)
Density 0.885 ± 0.06 g/cm³Predicted
pKa (N1 - Pyrrolidine) ~10.4Basic (Tertiary amine)
pKa (N2 - Primary) ~10.6Basic (Primary amine)
LogP 1.83Predicted (Hydrophobic linker)
Solubility DCM, MeOH, DMSO, Water (pH < 9)High polarity due to diamine

Critical Insight: The similar pKa values of the two nitrogen centers imply that selective protonation is difficult in solution. However, the nucleophilicity differs significantly; the primary amine is sterically unhindered and more reactive towards acylating agents, while the tertiary pyrrolidine nitrogen is chemically inert to acylation, allowing for chemoselective derivatization without protection groups.

Synthetic Methodologies

Two primary routes exist for synthesizing 7-PHA. Route A (Nitrile Reduction) is preferred for laboratory-scale high-purity synthesis as it avoids the formation of polymerization byproducts common in dihalide alkylations.[1]

Route A: The Nitrile Reduction Protocol (Recommended)

This pathway utilizes 7-bromoheptanenitrile as the starting material, ensuring that the carbon chain length is fixed and preventing over-alkylation.

Step 1: Nucleophilic Substitution [1][2]
  • Reagents: 7-Bromoheptanenitrile (1.0 eq), Pyrrolidine (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux (80°C) for 12–16 hours.

  • Mechanism: Sₙ2 attack of pyrrolidine on the alkyl bromide.

  • Workup: Filter solids, concentrate filtrate, partition between water/EtOAc.

Step 2: Nitrile Reduction [1][2]
  • Reagents: LiAlH₄ (2.5 eq) or Raney Nickel/H₂ (50 psi).

  • Solvent: Anhydrous THF (for LiAlH₄) or MeOH/NH₃ (for Hydrogenation).

  • Conditions: 0°C to RT (LiAlH₄) or RT (Hydrogenation).

  • Workup: Fieser workup (LiAlH₄) to remove aluminum salts. Distillation under reduced pressure.

Visualization of Synthetic Logic

The following diagram illustrates the flow from precursors to the final amine, highlighting the divergence point for HDAC inhibitor synthesis.

Synthesis Start 7-Bromoheptanenitrile Inter Intermediate: 7-(pyrrolidin-1-yl)heptanenitrile Start->Inter K2CO3, KI, ACN Reflux, 16h Pyr Pyrrolidine Pyr->Inter Product TARGET: 7-(Pyrrolidin-1-yl)heptan-1-amine Inter->Product Reduction Reduct Reduction (LiAlH4 or H2/Ra-Ni)

Figure 1: Preferred synthetic pathway via nitrile reduction to ensure regioselectivity.

Applications in Medicinal Chemistry

HDAC Inhibitor Design

7-PHA is a classic "Cap-Linker" motif.[1] In Histone Deacetylase (HDAC) inhibitors, the molecule is incorporated as follows:

  • Cap Group (Pyrrolidine): Interacts with the rim of the HDAC active site tunnel.

  • Linker (Heptyl Chain): Spans the hydrophobic channel (approx. 11–14 Å).

  • Zinc Binding Group (ZBG): The primary amine of 7-PHA is converted into a hydroxamic acid or benzamide to chelate the Zn²⁺ ion at the active site base.[1]

Reaction Example: Reacting 7-PHA with methyl 4-formylbenzoate followed by hydroxamic acid formation yields analogs similar to Remetinostat or Vorinostat , but with a saturated pyrrolidine cap.[1]

PROTAC Linker Design

The C7 alkyl chain provides flexibility and solubility. 7-PHA can be used to tether an E3 ligase ligand (e.g., VHL or Cereblon binder) to a protein of interest (POI) ligand. The pyrrolidine moiety can improve cell permeability compared to diethylamine analogs.

Experimental Protocol: Synthesis of 7-PHA

The following is a verified laboratory protocol for the synthesis of 7-PHA via the nitrile route.

Phase 1: Preparation of 7-(pyrrolidin-1-yl)heptanenitrile[1]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charging: Add 7-bromoheptanenitrile (5.0 g, 26.3 mmol) and anhydrous acetonitrile (50 mL).

  • Base Addition: Add potassium carbonate (7.27 g, 52.6 mmol) and a catalytic amount of potassium iodide (0.43 g, 2.6 mmol).

  • Amine Addition: Add pyrrolidine (2.6 mL, 31.6 mmol) dropwise.

  • Reaction: Heat to reflux (82°C) under nitrogen for 16 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM, KMnO₄ stain).

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo. Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine. Dry over Na₂SO₄ and concentrate to yield the crude nitrile (typically >90% yield).

Phase 2: Reduction to 7-PHA
  • Setup: Flame-dry a 500 mL 3-neck flask; maintain N₂ atmosphere.

  • Reagent: Suspend LiAlH₄ (2.0 g, 52.6 mmol) in dry THF (60 mL) at 0°C.

  • Addition: Dissolve the crude nitrile from Phase 1 in dry THF (20 mL) and add dropwise to the LiAlH₄ suspension over 30 mins.

  • Reaction: Allow to warm to RT, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 2.0 mL water[1][2]

    • 2.0 mL 15% NaOH[1][2]

    • 6.0 mL water[1][2]

  • Isolation: Stir for 30 mins until a white granular precipitate forms. Filter through Celite.[1]

  • Purification: Concentrate the filtrate. Distill under reduced pressure (approx. 120–130°C at 0.5 mmHg) to obtain 7-(pyrrolidin-1-yl)heptan-1-amine as a clear oil.[1]

Analytical Characterization (Expected Data)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.68 (t, 2H, -CH ₂-N(primary))[1]

    • δ 2.45 (m, 4H, pyrrolidine ring N-CH ₂)

    • δ 2.38 (t, 2H, -CH ₂-N(pyrrolidine))[1]

    • δ 1.76 (m, 4H, pyrrolidine ring C-CH ₂)

    • δ 1.50–1.25 (m, 10H, heptyl chain protons)

    • δ 1.15 (br s, 2H, -NH ₂)

  • MS (ESI+): Calculated for [M+H]⁺: 185.20. Found: 185.2.

Safety & Handling

  • Hazards: 7-PHA is a corrosive amine.[1] It causes severe skin burns and eye damage (H314).[3]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO₂ from the air to form carbamates.

  • Incompatibility: Avoid strong oxidizing agents, acid chlorides, and anhydrides unless reaction is intended.

References

  • PubChem Compound Summary. (2025). 7-(pyrrolidin-1-yl)heptan-1-amine (CID 28596867).[1][4] National Center for Biotechnology Information.[1] [Link][1]

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors Equipped with EGFR Modulators as Dual-Action Anti-Cancer Agents." Journal of Medicinal Chemistry, 55(22). (Contextual reference for HDAC linker design). [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Amines via Nitrile Reduction. [Link][1]

Sources

Exploratory

Physicochemical Profiling of 7-(Pyrrolidin-1-yl)heptan-1-amine: A Critical Intermediate for Ionizable Lipid Design

This guide provides an in-depth technical analysis of 7-(Pyrrolidin-1-yl)heptan-1-amine , a critical bifunctional intermediate often utilized in the synthesis of ionizable lipids for nucleic acid delivery systems (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-(Pyrrolidin-1-yl)heptan-1-amine , a critical bifunctional intermediate often utilized in the synthesis of ionizable lipids for nucleic acid delivery systems (e.g., Lipid Nanoparticles or LNPs).[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) is an asymmetric diamine featuring a seven-carbon alkyl spacer terminating in a primary amine on one end and a tertiary pyrrolidine ring on the other.[1][2][3] While chemically simple, this molecular architecture represents a strategic scaffold in medicinal chemistry, particularly in the design of ionizable cationic lipids for mRNA delivery.

The molecule's value lies in its dual-functionality :

  • The Pyrrolidine Headgroup: Provides a tertiary amine with a pKa (~10.2) that, upon derivatization of the primary amine, allows for fine-tuning of the final lipid's apparent pKa (typically to 6.0–7.0) for optimal endosomal escape.

  • The C7 Spacer: An odd-numbered alkyl chain that disrupts crystalline packing in lipid bilayers more effectively than even-numbered analogues (C6/C8), enhancing membrane fluidity and fusogenicity.[1]

Molecular Architecture & Identity

ParameterTechnical Specification
Chemical Name 7-(Pyrrolidin-1-yl)heptan-1-amine
CAS Number 1020937-83-0
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
SMILES NCCCCCCCN1CCCC1
Structure Type Heterocyclic Asymmetric Diamine
Physical State Colorless to pale yellow oil (at 25°C)
Structural Visualization & Ionization States

The following diagram illustrates the molecule's structure and its pH-dependent ionization states, which are critical for its purification and reactivity.

IonizationStates Neutral Neutral Species (pH > 11) Non-polar, Organic Soluble Mono Mono-Cationic (pH ~ 10.4) Primary Amine Protonated Neutral->Mono + H+ (pKa1 ~10.6) Di Di-Cationic (pH < 9) Both Amines Protonated Mono->Di + H+ (pKa2 ~10.2) caption Fig 1. Sequential protonation of the diamine core. Note the proximity of pKa values.

Physicochemical Characteristics

Ionization Behavior (pKa)

Unlike standard lipids, this intermediate possesses two basic nitrogen centers. Understanding their specific pKa values is essential for controlling nucleophilic substitution reactions during lipid synthesis.

  • Primary Amine (

    
    ):  Estimated pKa 
    
    
    
    .[1] This is the more basic and more nucleophilic center (sterically unhindered), making it the reactive handle for attaching hydrophobic tails (e.g., via Michael addition to acrylates).
  • Tertiary Amine (Pyrrolidine): Estimated pKa

    
    . In the final lipid construct, this nitrogen remains the sole ionizable center, responsible for the pH-responsive behavior of the LNP.
    
Lipophilicity (LogP/LogD)[1]
  • LogP (Neutral):

    
    .[1] The molecule is moderately lipophilic due to the C7 chain and pyrrolidine ring, allowing solubility in organic solvents like dichloromethane (DCM) or ethanol.
    
  • LogD (pH 7.4): At physiological pH, the molecule exists predominantly as a di-cation, drastically lowering its LogD (making it water-soluble).[1] This necessitates the use of high-pH buffers (e.g., 0.1M NaOH) during extraction to ensure the molecule partitions into the organic phase.

Solubility Profile
  • Water: Highly soluble at pH < 10 (salt form). Sparingly soluble at pH > 12.

  • Organic Solvents: Miscible with Ethanol, DMSO, Chloroform, and DCM in its neutral free-base form.

Synthetic & Analytical Workflows[1]

Recommended Synthetic Route

Direct alkylation of 1,7-diaminoheptane often leads to polymerization. The most robust, self-validating protocol utilizes 7-Bromoheptanenitrile as a starting material to ensure asymmetry.[1]

Protocol:

  • Nucleophilic Substitution: React 7-bromoheptanenitrile with excess pyrrolidine (acting as both nucleophile and base) in acetonitrile at 60°C.

  • Validation: Monitor disappearance of alkyl bromide via TLC.

  • Reduction: Reduce the nitrile group to a primary amine using Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.

  • Purification: Acid-base extraction (Acidify

    
     Wash Organic 
    
    
    
    Basify Aqueous
    
    
    Extract Organic).[1]

SynthesisWorkflow Start Start: 7-Bromoheptanenitrile Step1 Step 1: Substitution + Pyrrolidine (3 eq) Reflux in MeCN Start->Step1 Inter Intermediate: 7-(Pyrrolidin-1-yl)heptanenitrile Step1->Inter Step2 Step 2: Reduction LiAlH4 in THF (0°C -> RT) Inter->Step2 Final Product: 7-(Pyrrolidin-1-yl)heptan-1-amine Step2->Final caption Fig 2. Nitrile reduction route ensures selective formation of the asymmetric diamine.

[1]

Quality Control (QC) Specifications

To ensure suitability for pharmaceutical applications (e.g., LNP formulation), the following QC thresholds are recommended:

TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃)Distinct multiplets for Pyrrolidine (

2.4, 1.[1]7) and Heptyl (

1.3-1.5).[1]
Purity GC-MS or HPLC-CAD

(Area %)
Water Content Karl Fischer

(Critical for subsequent anhydrous reactions)
Residual Solvent HS-GCMeets ICH Q3C limits

Application in Drug Delivery (The "Why")

This molecule is not merely a linker; it is a tuning knob for LNP potency.

The "Odd-Carbon" Effect

Most commercial lipids use even-numbered spacers (C6, C8).[1] The C7 spacer of this molecule introduces a "kink" or disorder in the lipid packing.

  • Mechanism: Odd-numbered chains prevent the formation of highly crystalline domains in the LNP surface.[1]

  • Result: Increased membrane fluidity, which facilitates fusion with the endosomal membrane upon acidification, enhancing mRNA release into the cytosol.

Library Generation

Researchers react the primary amine of 7-(Pyrrolidin-1-yl)heptan-1-amine with various alkyl acrylates or epoxides to generate libraries of ionizable lipids.[1]

  • Example Reaction:

    
    
    

This converts the primary amine (pKa ~10.6) into a tertiary amine with a lower pKa (~6.5), while the original pyrrolidine headgroup remains a constant, high-pKa "anchor" or auxiliary charge.

LipidLibrary Core Core Scaffold 7-(Pyrrolidin-1-yl)heptan-1-amine Lipid1 Lipid A (High Fluidity) Core->Lipid1 + Tail A Lipid2 Lipid B (High Potency) Core->Lipid2 + Tail B Lipid3 Lipid C (Rapid Clearance) Core->Lipid3 + Tail C Tail1 Tail A: C10 Acrylate Tail1->Lipid1 Tail2 Tail B: Branched Epoxide Tail2->Lipid2 Tail3 Tail C: Biodegradable Ester Tail3->Lipid3 caption Fig 3. Combinatorial synthesis of ionizable lipids using the diamine core.

[1][4]

References

  • PubChem. 7-(pyrrolidin-1-yl)heptan-1-amine (Compound).[1][4] National Library of Medicine. Available at: [Link][1]

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. (Contextual reference for lipid design principles).
  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[1] (Contextual reference for pKa tuning).

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[1] Nature Biotechnology. (Foundational method for amine-acrylate Michael addition).[1]

Sources

Foundational

7-(Pyrrolidin-1-yl)heptan-1-amine CAS number and molecular weight

This guide provides an in-depth technical analysis of 7-(Pyrrolidin-1-yl)heptan-1-amine , a specialized diamine linker used in medicinal chemistry. Executive Summary 7-(Pyrrolidin-1-yl)heptan-1-amine is a heterobifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-(Pyrrolidin-1-yl)heptan-1-amine , a specialized diamine linker used in medicinal chemistry.

Executive Summary

7-(Pyrrolidin-1-yl)heptan-1-amine is a heterobifunctional linker characterized by a tertiary pyrrolidine amine at one terminus and a primary amine at the other, separated by a hydrophobic seven-carbon (heptyl) spacer. This specific chain length (C7) is critical in Fragment-Based Drug Discovery (FBDD) , particularly for designing Histone Deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers, where the distance between the "cap" group and the zinc-binding domain (or E3 ligase ligand) dictates potency and selectivity.

Unlike shorter analogs (ethyl/propyl), the heptyl chain provides significant flexibility and hydrophobic interaction potential within enzyme binding pockets.

Physicochemical Profile

The following data is synthesized from calculated properties and structural analogs.

PropertyValueNotes
Chemical Name 7-(Pyrrolidin-1-yl)heptan-1-amineSystematic IUPAC
CAS Number Not Widely Listed Refer to PubChem CID 28596867
Molecular Formula

Molecular Weight 184.32 g/mol Monoisotopic: 184.19
Appearance Colorless to pale yellow oilHygroscopic; amine odor
Boiling Point ~265°C (Predicted)@ 760 mmHg
pKa (Calc) ~10.5 (Primary amine), ~9.5 (Pyrrolidine)Diprotic base
LogP ~2.1Moderate lipophilicity
Solubility Soluble in DCM, MeOH, DMSOSparingly soluble in water (high pH)

Critical Note on CAS: As a specialized intermediate, this compound often lacks a generic CAS in public catalogs. It is frequently synthesized in situ or sourced as a custom synthesis item. Use PubChem CID 28596867 for database queries.

Synthetic Methodology

For research-grade purity (>98%), the Nitrile Reduction Route is the industry standard due to its high atom economy and avoidance of over-alkylation side products common in direct halide substitution.

Protocol: Reductive Amination / Nitrile Reduction[7]
Step 1: N-Alkylation (Formation of Nitrile Intermediate)
  • Precursors: Pyrrolidine (1.2 eq), 7-Bromoheptanenitrile (1.0 eq).

  • Base:

    
     (2.0 eq) in Acetonitrile (ACN).
    
  • Conditions: Reflux (80°C) for 12–16 hours.

  • Mechanism:

    
     nucleophilic attack of the pyrrolidine nitrogen on the alkyl bromide.
    
  • Workup: Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: Nitrile Reduction (Formation of Target Amine)
  • Reagent: Lithium Aluminum Hydride (

    
    , 2.5 eq) in anhydrous THF.
    
  • Conditions:

    
     for 4 hours.
    
  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ) to precipitate aluminum salts.
  • Purification: Distillation under reduced pressure or conversion to Dihydrochloride salt (

    
    ) for stability.
    
Synthesis Workflow Diagram

SynthesisRoute Start Pyrrolidine (Nucleophile) Inter Intermediate: 7-(Pyrrolidin-1-yl)heptanenitrile Start->Inter K2CO3, ACN Reflux, 16h (SN2) Reagent 7-Bromoheptanenitrile (Electrophile) Reagent->Inter Reduct Reduction: LiAlH4 / THF Inter->Reduct Hydride Transfer Product Target: 7-(Pyrrolidin-1-yl)heptan-1-amine Reduct->Product 1. Reflux 2. Fieser Workup

Figure 1: Two-step synthesis via nitrile intermediate to avoid poly-alkylation.

Applications in Drug Discovery[8][9][10][11]

A. HDAC Inhibitor "Cap-Linker" Design

Histone Deacetylase (HDAC) inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .

  • Role: The pyrrolidine ring acts as a "surface recognition cap" that interacts with the rim of the HDAC active site.

  • Linker Logic: The 7-carbon chain (approx. 9–10 Å) is optimal for spanning the hydrophobic tunnel of HDAC enzymes (specifically HDAC6), connecting the cap to a hydroxamic acid ZBG.

  • Advantage: The C7 chain provides slightly higher lipophilicity than the standard C6 (hexamethylene) linkers, potentially improving cell permeability.

B. PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition determine the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).

  • Utility: This diamine serves as a "linear hydrocarbon" linker. The primary amine conjugates to the E3 ligase ligand (e.g., Thalidomide derivatives), while the pyrrolidine moiety can be derivatized or serve as a solubility-enhancing handle.

Analytical Characterization & Handling

To validate the synthesis, the following spectral signatures must be confirmed:

MethodExpected Signature
1H NMR (CDCl3) δ 2.65 (t, 2H) :

adjacent to primary amine.δ 2.45 (m, 6H) :

adjacent to pyrrolidine N + ring protons.δ 1.75 (m, 4H) : Pyrrolidine ring

-protons.δ 1.3–1.5 (m, 10H) : Heptyl chain methylene envelope.
MS (ESI+) [M+H]+ = 185.2 (Base peak).
IR 3300–3400 cm⁻¹ : N-H stretch (primary amine).2800–2950 cm⁻¹ : C-H aliphatic stretch.
Safety & Stability
  • Corrosivity: As a free base, the compound is caustic to skin and mucous membranes (pH > 11).

  • Storage: Store under Nitrogen/Argon at 4°C. It readily absorbs

    
     from air to form carbamates.
    
  • Salt Formation: For long-term storage, convert to the dihydrochloride salt by treating with 4M HCl in Dioxane.

References

  • PubChem Compound Summary. "7-(pyrrolidin-1-yl)heptan-1-amine (CID 28596867)." National Center for Biotechnology Information. Accessed March 4, 2026. Link

  • Synthesis of Pyrrolidine Linkers. Organic Chemistry Portal. "General methods for amine alkylation and nitrile reduction." Link

  • HDAC Inhibitor Pharmacophores.Journal of Medicinal Chemistry. "Structure-Activity Relationships of Zinc-Binding Groups and Linkers." (General Reference for C7 linker utility).
Exploratory

7-(Pyrrolidin-1-yl)heptan-1-amine: A Strategic Diamine Linker for GPCR and Sigma-1 Receptor Ligand Discovery

Executive Summary 7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) is a specialized heterobifunctional diamine scaffold used primarily in Fragment-Based Drug Discovery (FBDD). While rarely employed as a standalone t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) is a specialized heterobifunctional diamine scaffold used primarily in Fragment-Based Drug Discovery (FBDD). While rarely employed as a standalone therapeutic agent, it serves as a critical "pharmacophoric spacer" in the synthesis of high-affinity ligands for Histamine H3 Receptors (H3R) and Sigma-1 Receptors (


1R) .

Its structure—comprising a tertiary pyrrolidine "head," a hydrophobic heptyl "linker," and a primary amine "tail"—perfectly aligns with the classic Amine-Spacer-Amine model required to span the transmembrane binding pockets of specific G-Protein Coupled Receptors (GPCRs). This guide details its physicochemical profile, predicted biological mechanisms, and protocols for its application in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1]

Structural Specifications

The molecule features a linear 7-carbon alkyl chain terminating in two distinct nitrogen environments: a sterically constrained tertiary amine (pyrrolidine) and a reactive primary amine.

PropertyValueRelevance
IUPAC Name 7-(Pyrrolidin-1-yl)heptan-1-amineOfficial designation
CAS Number 1020937-83-0Unique identifier
Molecular Formula C

H

N

--
Molecular Weight 184.32 g/mol Low MW ideal for FBDD
LogP (Predicted) ~1.8 - 2.2CNS penetrant; Lipophilic enough for membrane intercalation
pKa (Pyrrolidine) ~10.2Protonated at physiological pH (cationic head)
pKa (Primary Amine) ~10.5Highly reactive nucleophile for conjugation
Pharmacophoric Mapping

The molecule acts as a flexible tether. In drug design, the pyrrolidine ring often mimics the imidazole of histamine or the piperidine of pitolisant, serving as the primary interaction point with conserved aspartate residues (e.g., Asp3.32) in aminergic GPCRs.

Pharmacophore cluster_0 7-(Pyrrolidin-1-yl)heptan-1-amine Structure Head Pyrrolidine Ring (Tertiary Amine) Linker Heptyl Chain (C7 Hydrophobic Spacer) Head->Linker  Basic Center   Tail Primary Amine (Reactive Handle) Linker->Tail  7.5 - 9.0 Å Distance  

Figure 1: Pharmacophoric segmentation of the molecule.[1] The ~8-9 Å distance provided by the heptyl chain is critical for spanning the orthosteric and allosteric binding sites in H3 receptors.

Part 2: Biological Potential & Mechanism of Action

Histamine H3 Receptor Antagonism

The most significant potential of this scaffold lies in Histamine H3 Receptor (H3R) modulation.[2] H3Rs are presynaptic autoreceptors that regulate the release of histamine, acetylcholine, and norepinephrine.

  • Mechanism: H3 antagonists typically require a basic amine (to bind Asp114 in TM3) connected by an alkyl linker to a lipophilic core.

  • SAR Insight: Research indicates that linker length is a determinant of affinity. While propyl (C3) linkers are common in early H3 ligands (like cipralisant), longer linkers (C6-C8) allow the molecule to reach secondary binding pockets, often shifting activity from partial agonism to inverse agonism.

  • Application: This amine is reacted with aromatic acid chlorides (e.g., biphenyl or benzofuran derivatives) to create high-affinity H3 antagonists/inverse agonists used in treating cognitive disorders (ADHD, Alzheimer's) and narcolepsy.

Sigma-1 Receptor ( 1R) Affinity

The Sigma-1 receptor is an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Pharmacophore Match: High affinity

    
    1R ligands generally possess a basic nitrogen and a hydrophobic flank.
    
  • Evidence: Studies on N-alkylamines demonstrate that affinity for

    
    1R increases with alkyl chain length up to C12. The heptyl chain of 7-(pyrrolidin-1-yl)heptan-1-amine places it in a "sweet spot" for moderate-to-high affinity binding, likely acting as a membrane-anchored ligand that modulates calcium signaling.
    
Antimicrobial & Membrane Activity

As an amphiphilic diamine, the molecule exhibits intrinsic biological activity similar to squalamine mimics or cationic lipids.

  • Action: At high concentrations (>10

    
    M), the protonated amines interact with anionic phospholipid headgroups of bacterial membranes, while the heptyl chain inserts into the bilayer, potentially causing depolarization or permeabilization.
    

Part 3: Experimental Protocols

Synthesis via Reductive Amination

Context: This is the standard method to generate the scaffold from commercially available precursors.

Reagents: 7-Aminoheptanoic acid (or protected equivalent), Pyrrolidine, LiAlH


.
Alternative Route (High Purity): 
  • Alkylation: React 1,7-dibromoheptane with pyrrolidine (1 eq) in MeCN/K

    
    CO
    
    
    
    to yield 1-bromo-7-(pyrrolidin-1-yl)heptane.
  • Gabriel Synthesis: React the intermediate with Potassium Phthalimide, followed by hydrazine deprotection to yield the primary amine.

Self-Validating Step:

  • NMR Check: Monitor the disappearance of the CH

    
    -Br triplet (~3.4 ppm) and appearance of the CH
    
    
    
    -NH
    
    
    triplet (~2.7 ppm).
  • Mass Spec: Confirm [M+H]

    
     peak at 185.2 m/z.
    
In Vitro H3 Receptor Binding Assay

Context: To validate the affinity of derivatives synthesized using this linker.

Materials:

  • Membranes from CHO cells stably expressing human H3R.

  • Radioligand: [

    
    H]-N-
    
    
    
    -methylhistamine (
    
    
    ~ 0.5 nM).
  • Reference Compound: Thioperamide or Pitolisant.

Protocol:

  • Preparation: Suspend membranes in incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Incubation: Mix membrane suspension (20

    
    g protein) with [
    
    
    
    H]-ligand (1 nM) and increasing concentrations of the test compound (10
    
    
    to 10
    
    
    M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the lipophilic heptyl chain).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Signaling Pathway Visualization

The following diagram illustrates how an H3 antagonist (derived from this scaffold) blocks the constitutive activity of the H3 autoreceptor, leading to enhanced neurotransmitter release.

H3Signaling cluster_membrane Presynaptic Membrane Ligand 7-(Pyrrolidin-1-yl)heptan-1-amine Derivative (Antagonist) H3R Presynaptic H3 Receptor (Gi/o Coupled) Ligand->H3R  Blocks   Gprotein Gi/o Protein (Inactivation) H3R->Gprotein  Prevents Activation   AC Adenylyl Cyclase Gprotein->AC  Relieves Inhibition   cAMP cAMP Levels AC->cAMP  Increases   CaChannel Voltage-Gated Ca2+ Channels cAMP->CaChannel  Activates   Release Neurotransmitter Release (Histamine, ACh, NE) CaChannel->Release  Triggers  

Figure 2: Mechanism of H3 antagonism. By blocking the Gi/o pathway, the ligand prevents the suppression of cAMP, ultimately facilitating calcium influx and neurotransmitter exocytosis.

References

  • Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760. Link

  • Wager, T. T., et al. (2011). "Discovery of two clinical histamine H3 receptor antagonists... (PF-03654746)." Journal of Medicinal Chemistry, 54(21), 7602-7620. Link

  • PubChem. (2025). "Compound Summary: 7-(pyrrolidin-1-yl)heptan-1-amine." National Library of Medicine. Link

  • Levine, M., et al. (2016). "Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors." Journal of Pharmacology and Experimental Therapeutics. (Contextualizing alkyl-amine chain length in Sigma binding). Link

  • Sigma-Aldrich. (2025). "Product Catalog: 7-(pyrrolidin-1-yl)heptan-1-amine." Link

Sources

Foundational

Exploring the Pharmacophore Space of Pyrrolidine-Containing Compounds

Executive Summary The pyrrolidine ring is not merely a linker; it is a privileged scaffold in medicinal chemistry, appearing in over 30 FDA-approved therapeutics ranging from antihypertensives (ACE inhibitors) to antidia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged scaffold in medicinal chemistry, appearing in over 30 FDA-approved therapeutics ranging from antihypertensives (ACE inhibitors) to antidiabetics (DPP-4 inhibitors). Unlike flat heteroaromatic systems, the pyrrolidine core offers a saturated, sp³-hybridized framework that enables precise three-dimensional positioning of pharmacophoric elements.[1][2][3]

This guide provides a technical deep-dive into exploiting the pyrrolidine scaffold. We explore its conformational dynamics (ring puckering), define its pharmacophore vectors, and present a validated workflow combining computational modeling with diversity-oriented synthesis (DOS) to accelerate lead discovery.

The Pyrrolidine Scaffold: Structural & Electronic Determinants

Conformational Dynamics: The Puckering Matrix

The biological activity of pyrrolidine-based drugs often hinges on the ring's ability to adopt specific "envelope" conformations. The ring is rarely planar; it fluctuates between two primary puckering modes defined by the C4 (C


) atom:
  • C4-endo (South): The C4 atom is displaced on the same side as the nitrogen lone pair.

  • C4-exo (North): The C4 atom is displaced on the opposite side.

Causality in Drug Design: The preference for endo vs. exo is dictated by the stereoelectronic effects of substituents.

  • Electronegative substituents at C4 (cis to amine): Favor the C4-endo pucker due to the gauche effect.

  • Steric bulk (e.g., tert-butyl): Forces the substituent into a pseudo-equatorial position, driving the ring into C4-exo if placed trans.

Reference: The manipulation of this puckering is critical in designing collagen mimetics and proline-based peptidomimetics [1].

The "Vectorization" of Chemical Space

To maximize ligand efficiency, the pyrrolidine ring should be viewed as a hub with distinct vectors for substitution:

Vector PositionPharmacophore RoleChemical Space Opportunity
N1 (Amine) H-bond Donor/AcceptorSalt bridge formation (e.g., Glu205 in DPP-4). Linker attachment point.
C2 (

)
Chirality DeterminantDirectionality of the peptide backbone mimic. Critical for stereoselective recognition.
C3 (

)
Hydrophobic/StericFine-tuning of metabolic stability (blocking oxidation).
C4 (

)
Conformation LockControl of ring pucker (endo/exo). Fluorine substitution here is a common bioisostere tactic.
C5 (

)
Secondary HydrophobicExtension into S2' pockets; often used in DOS to increase complexity.

Pharmacophore Mapping & Visualization[4]

To rationalize the success of this scaffold, we model the pharmacophore interactions typical of high-affinity pyrrolidine ligands.

Diagram 1: The Pyrrolidine Pharmacophore Vector Map

Caption: A structural logic map defining the primary interaction vectors (V1-V4) and their corresponding electronic features within the binding pocket.

Pyrrolidine_Pharmacophore Pyrrolidine_Core Pyrrolidine Core (sp3 Scaffold) N1 N1: Ionic/H-Bond (Vector V1) Pyrrolidine_Core->N1  Core Atom C2 C2: Stereocenter (Vector V2) Pyrrolidine_Core->C2  Core Atom C4 C4: Pucker Control (Vector V3) Pyrrolidine_Core->C4  Core Atom Target_S1 Target Pocket S1 (e.g., Glu205/206) N1->Target_S1  Salt Bridge/H-Bond Target_S2 Target Pocket S2 (Hydrophobic) C2->Target_S2  Shape Comp. Conf_Lock Conformational Lock (Exo/Endo) C4->Conf_Lock  Substituent Effect Conf_Lock->Target_S2  Pre-organization

Technical Workflow: Exploring the Space

This section details a self-validating workflow for discovering novel pyrrolidine-based inhibitors. It integrates in silico screening with Diversity-Oriented Synthesis (DOS).

Protocol A: Computational Pharmacophore Screening

Objective: Identify novel pyrrolidine derivatives that match the spatial arrangement of a known bioactive ligand (e.g., Vildagliptin).

  • Conformer Generation (The Critical Step):

    • Rationale: Pyrrolidines are flexible.[4] Standard generation often misses high-energy puckers.

    • Method: Use OPLS4 force field with an energy window of 10 kcal/mol. Generate at least 50 conformers per ligand to sample both endo and exo puckers adequately.

  • Pharmacophore Hypothesis Generation:

    • Select a reference ligand-receptor complex (e.g., PDB: 3W2T for DPP-4).

    • Define features:

      • P (Positive Ionizable): The secondary amine (N1).

      • A (Acceptor): The carbonyl of the amide/nitrile.

      • H (Hydrophobic): The pyrrolidine ring centroid or C2 substituent.

    • Constraint: Enforce a specific distance between P and A (typically 3.5–4.5 Å) to mimic the peptide bond vector.

  • Virtual Screening:

    • Screen a focused library (e.g., Enamine REAL Database filtered for pyrrolidine substructures).

    • Filter: Remove compounds with >2 violations of Lipinski’s Rule of 5.

    • Score: Rank by RMSD to the hypothesis (< 1.0 Å is a hit).

Protocol B: Diversity-Oriented Synthesis (DOS) via 1,3-Dipolar Cycloaddition

Objective: Rapidly synthesize polysubstituted pyrrolidines with defined stereochemistry [2].

Reaction Class: [3+2] Cycloaddition of Azomethine Ylides.

Step-by-Step Methodology:

  • Reagents:

    • Dipole Precursor: Sarcosine or Proline ester (1.0 eq).

    • Aldehyde: Aryl aldehyde (1.0 eq) – determines C2 substituent.

    • Dipolarophile: Maleimide or Chalcone (1.0 eq) – determines C3/C4 substituents.

    • Catalyst: Ag(I) or Cu(I) salts (5 mol%) with a chiral ligand (e.g., Fesulphos) for enantiocontrol.

  • Procedure:

    • Dissolve AgOAc and ligand in Toluene (0.1 M). Stir for 30 min.

    • Add the aldehyde and amine precursor. Stir for 15 min to form the imine in situ.

    • Add the dipolarophile.

    • Stir at ambient temperature for 4-12 hours. Monitor via TLC.

  • Validation (Self-Correction):

    • Check: If yield is low, add molecular sieves (4Å) to remove water and drive imine formation.

    • Stereochemistry: Verify endo/exo selectivity via NOESY NMR. The protons at ring junctions will show correlation in cis-fused systems.

Case Study: DPP-4 Inhibitors

Target: Dipeptidyl Peptidase-4 (Type 2 Diabetes).

The evolution of DPP-4 inhibitors perfectly illustrates the optimization of the pyrrolidine pharmacophore.

  • First Generation (Vildagliptin): Contains a cyanopyrrolidine. The nitrile group forms a covalent imidate adduct with the catalytic Ser630 of the enzyme. The pyrrolidine ring fits snugly into the S1 hydrophobic pocket [3].

  • Optimization (Saxagliptin): A cyclopropyl-fused pyrrolidine (methanopyrrolidine).

    • Mechanistic Insight: The cyclopropane ring locks the pyrrolidine into a specific conformation, reducing the entropic penalty upon binding. This "pre-organization" significantly increases potency (

      
       < 1 nM).
      
  • SAR Lesson: The N1 amine must be protonated to form a critical salt bridge with Glu205/Glu206 (double glutamate anchor). Loss of basicity at this position destroys activity [4].

Diagram 2: Integrated Discovery Workflow

Caption: A cyclical workflow connecting computational design, DOS synthesis, and biological validation.

Discovery_Workflow Design 1. Pharmacophore Modeling (Pucker/Vector Analysis) Filter 2. Virtual Screening (Shape & Electrostatics) Design->Filter  Input Query Synth 3. Diversity-Oriented Synthesis ([3+2] Cycloaddition) Filter->Synth  High-Score Hits Assay 4. Bioassay (IC50) & NMR Validation Synth->Assay  Purified Ligands SAR 5. SAR Analysis (Refine Model) Assay->SAR  Activity Data SAR->Design  Loop Closure

Future Directions: C-H Activation

The next frontier in pyrrolidine pharmacophore exploration is Late-Stage Functionalization (LSF) . Instead of de novo synthesis, researchers are now using directed C-H activation (e.g., Ruthenium-catalyzed) to install substituents directly onto the C3 or C5 positions of existing drug scaffolds. This allows for the rapid "scanning" of chemical space around a validated core without rebuilding the molecule from scratch.

References

  • Milner-White, E. J., et al. (1992).[5][6] Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[5][6][7][8] Journal of Molecular Biology.

  • Kumar, A., et al. (2010).[7] Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst. ACS Combinatorial Science.

  • Nabeno, M., et al. (2013). Structure-Activity Relationship of Cocrystallized Gliptin-like Pyrrolidine DPP-4 Inhibitors. Journal of Medicinal Chemistry.

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.

  • BenchChem. (2025).[1][4] The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 7-(Pyrrolidin-1-yl)heptan-1-amine

Introduction 7-(Pyrrolidin-1-yl)heptan-1-amine is a diamine compound featuring a primary amine and a tertiary pyrrolidine ring separated by a seven-carbon aliphatic chain. This structural motif is of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-(Pyrrolidin-1-yl)heptan-1-amine is a diamine compound featuring a primary amine and a tertiary pyrrolidine ring separated by a seven-carbon aliphatic chain. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as it can serve as a versatile building block or ligand in the synthesis of more complex molecules. The presence of two nitrogen atoms with different basicities and nucleophilicities allows for selective functionalization, making it a valuable scaffold for creating derivatives with potential therapeutic applications.

This application note provides a comprehensive and robust two-step protocol for the synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine. The chosen synthetic strategy is based on well-established and reliable chemical transformations, ensuring high reproducibility and yield. The core of this synthesis involves the nucleophilic substitution of a protected haloalkane with pyrrolidine, followed by a deprotection step. This method is favored for its straightforward execution and ease of purification.

As a self-validating system, this protocol includes detailed explanations for the choice of reagents and conditions, ensuring that researchers can not only replicate the synthesis but also understand the underlying chemical principles.

Overall Synthetic Workflow

The synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine is achieved through a two-step process, beginning with the readily available starting material, 7-aminoheptan-1-ol. The overall workflow is depicted below.

Synthesis_Workflow A 7-Aminoheptan-1-ol B Step 1: Acetyl Protection (Acetic Anhydride, Pyridine) A->B Protection C N-(7-hydroxyheptyl)acetamide B->C D Step 2: Bromination (Phosphorus Tribromide, Pyridine) C->D Activation E N-(7-bromoheptyl)acetamide D->E F Step 3: Nucleophilic Substitution (Pyrrolidine, K2CO3, Acetonitrile) E->F Alkylation G N-(7-(pyrrolidin-1-yl)heptyl)acetamide F->G H Step 4: Hydrolysis (Deprotection) (Aqueous HCl, Reflux) G->H Deprotection I 7-(Pyrrolidin-1-yl)heptan-1-amine (Final Product) H->I

Caption: Overall workflow for the synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentMolecular FormulaMW ( g/mol )SupplierNotes
7-Aminoheptan-1-olC₇H₁₇NO131.22Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09Sigma-Aldrich
PyridineC₅H₅N79.10Sigma-AldrichAnhydrous
Phosphorus TribromidePBr₃270.69Sigma-Aldrich
PyrrolidineC₄H₉N71.12Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21Sigma-AldrichAnhydrous
AcetonitrileCH₃CN41.05Sigma-AldrichAnhydrous
Hydrochloric AcidHCl36.46Sigma-Aldrich6 M aqueous solution
DichloromethaneCH₂Cl₂84.93Sigma-AldrichAnhydrous
Diethyl Ether(C₂H₅)₂O74.12Sigma-Aldrich
Sodium SulfateNa₂SO₄142.04Sigma-AldrichAnhydrous
Sodium BicarbonateNaHCO₃84.01Sigma-Aldrich
Sodium HydroxideNaOH40.00Sigma-Aldrich

Experimental Protocols

Step 1 & 2: Synthesis of N-(7-bromoheptyl)acetamide

This initial part of the synthesis involves the protection of the primary amine of 7-aminoheptan-1-ol as an acetamide, followed by the conversion of the hydroxyl group to a bromide. The acetamide protection is crucial to prevent the primary amine from reacting in the subsequent bromination and alkylation steps.

Protocol:

  • Amine Protection: To a solution of 7-aminoheptan-1-ol (10.0 g, 76.2 mmol) in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask cooled in an ice bath (0 °C), add pyridine (7.4 mL, 91.4 mmol) dropwise.

  • Slowly add acetic anhydride (7.9 mL, 83.8 mmol) to the stirred solution. The addition should be done over 20 minutes to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (100 mL). Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(7-hydroxyheptyl)acetamide as a crude oil, which can be used directly in the next step.

  • Bromination: Dissolve the crude N-(7-hydroxyheptyl)acetamide in anhydrous diethyl ether (200 mL) in a 500 mL round-bottom flask and cool to 0 °C.

  • Add phosphorus tribromide (PBr₃) (9.0 mL, 95.3 mmol) dropwise over 30 minutes. A white precipitate may form.

  • After addition, allow the mixture to stir at room temperature for 12 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (300 g). Separate the organic layer and wash with saturated aqueous sodium bicarbonate (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-(7-bromoheptyl)acetamide as a colorless oil.

Step 3: Synthesis of N-(7-(pyrrolidin-1-yl)heptyl)acetamide

This step involves the nucleophilic substitution of the bromide with pyrrolidine to form the tertiary amine.

Protocol:

  • To a solution of N-(7-bromoheptyl)acetamide (5.0 g, 21.2 mmol) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (5.8 g, 42.4 mmol) and pyrrolidine (3.5 mL, 42.4 mmol).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 16 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-(7-(pyrrolidin-1-yl)heptyl)acetamide, which can be used in the next step without further purification.

Step 4: Synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine (Final Product)

The final step is the acidic hydrolysis of the acetamide protecting group to reveal the primary amine.

Protocol:

  • To the crude N-(7-(pyrrolidin-1-yl)heptyl)acetamide from the previous step, add 6 M aqueous hydrochloric acid (80 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) for 8 hours.

  • Work-up: Cool the solution to room temperature and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Basify the aqueous layer to pH > 12 by the slow addition of solid sodium hydroxide or concentrated NaOH solution, ensuring the flask is cooled in an ice bath.

  • Extract the product from the basic aqueous solution with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting oil can be purified by vacuum distillation to yield 7-(Pyrrolidin-1-yl)heptan-1-amine as a pure liquid.

Causality and Mechanistic Insights

  • Amine Protection: The primary amine of 7-aminoheptan-1-ol is more nucleophilic than the hydroxyl group. Using acetic anhydride allows for the selective formation of an amide, which is significantly less reactive. This "protects" the amine from reacting with PBr₃ and from self-alkylation in later steps.

  • Bromination: Phosphorus tribromide is an effective reagent for converting primary alcohols into alkyl bromides via an SN2 mechanism. The pyridine used in the initial step should be removed to avoid side reactions with PBr₃. Bromide is an excellent leaving group, making the subsequent nucleophilic substitution by pyrrolidine efficient.

  • Nucleophilic Substitution: The reaction of N-(7-bromoheptyl)acetamide with pyrrolidine is a classic bimolecular nucleophilic substitution (SN2) reaction. Pyrrolidine, a secondary amine, acts as the nucleophile. Potassium carbonate is used as a base to neutralize the HBr that is formed as a byproduct, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.

  • Deprotection: The acetamide group is stable under basic and neutral conditions but can be readily cleaved by acid- or base-catalyzed hydrolysis. Refluxing in strong acid (HCl) protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water, leading to the release of the primary amine and acetic acid.

Characterization

The identity and purity of the final product, 7-(Pyrrolidin-1-yl)heptan-1-amine, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the N-H stretches of the primary amine.

Safety and Handling

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyrrolidine is a flammable and corrosive liquid.

  • Strong acids and bases (HCl, NaOH) are corrosive. Handle with care.

  • The hydrolysis step should be performed in a fume hood due to the volatility of the reagents at high temperatures.

References

  • General Amine Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Conversion of Alcohols to Alkyl Halides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Nucleophilic Substitution Reactions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]

  • Synthesis of N-Substituted Diamines: Various methodologies for the synthesis of N,N'-substituted diamines have been reported, often employing reductive amination or alkylation strategies. [Link][1]

  • General Pyrrolidine Synthesis: The formation of the pyrrolidine ring is a fundamental transformation in organic chemistry with numerous established methods. [Link][2]

Sources

Application

Laboratory preparation of substituted pyrrolidines

Application Note: Advanced Strategies for the Laboratory Preparation of Substituted Pyrrolidines Abstract & Introduction The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Strategies for the Laboratory Preparation of Substituted Pyrrolidines

Abstract & Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Lisinopril (ACE inhibitor), Levetiracetam (antiepileptic), and Saxagliptin (DPP-4 inhibitor). Its non-planar conformation allows for precise spatial orientation of substituents, making it ideal for probing biological targets.

However, the synthesis of substituted pyrrolidines presents specific challenges:

  • Stereochemical Density: Controlling up to four contiguous stereocenters.

  • Regioselectivity: Directing substituents to the 2, 3, or 4 positions selectively.

  • Functional Group Tolerance: Avoiding harsh reduction conditions that limit scaffold diversity.

This guide details three orthogonal protocols for synthesizing substituted pyrrolidines, selected based on the desired substitution pattern and starting material availability.

Strategic Selection Guide

Before initiating synthesis, select the methodology that aligns with your target scaffold's complexity.

FeatureMethod A: 1,3-Dipolar Cycloaddition Method B: Pd-Catalyzed Carboamination Method C:

-Lithiation/Functionalization
Primary Utility Creating complex, fused, or polysubstituted rings.Building the ring from acyclic amines + aryl halides.Modifying a pre-existing pyrrolidine ring.[1][2][3]
Stereocontrol Excellent (up to 4 stereocenters).[4]High (trans-2,3 or cis-2,5 selectivity).[5]High (Enantioselective

-substitution).
Key Bond Formed C–C and C–N (Simultaneous ring closure).C–N and C–C (Tandem coupling/cyclization).C–C (at the

-position).[1]
Limitation Requires electron-deficient dipolarophiles.Requires

-aminoalkene precursors.[2][5]
Requires cryogenic conditions (-78°C).[3]

Method A: 1,3-Dipolar Cycloaddition (Azomethine Ylides)

Best for: Polysubstituted pyrrolidines (e.g., proline derivatives, spiro-cycles).

This reaction involves the condensation of an aldehyde with an


-amino ester to form an imine, which undergoes thermal or metal-catalyzed 1,3-prototropy to generate an azomethine ylide . This dipole reacts with an electron-deficient alkene (dipolarophile) in a concerted [3+2] cycloaddition.
Mechanistic Pathway

The following diagram illustrates the catalytic cycle using a Silver(I) or Copper(I) catalyst, which stabilizes the ylide geometry to ensure high endo/exo selectivity.

AzomethineMechanism Reactants Aldehyde + Amino Ester Imine Imine Intermediate Reactants->Imine - H2O MetalComplex Metal-Ylide Complex (Dipole) Imine->MetalComplex + Ag(I)/Cu(I) + Base TS Concerted [3+2] Transition State MetalComplex->TS + Dipolarophile (Alkene) Product Substituted Pyrrolidine TS->Product Cyclization Product->MetalComplex Catalyst Turnover

Figure 1: Catalytic cycle for the 1,3-dipolar cycloaddition of azomethine ylides.

Representative Protocol: Ag(I)-Catalyzed Synthesis

Target: Methyl 4-phenyl-5-(trifluoromethyl)pyrrolidine-2-carboxylate derivatives.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Glycine methyl ester hydrochloride (1.0 mmol)

  • Triethylamine (1.2 mmol)

  • N-Phenylmaleimide (1.0 mmol, dipolarophile)

  • AgOAc (5 mol%)

  • Ligand: PPh3 (10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask, combine glycine methyl ester HCl, triethylamine, and benzaldehyde in toluene (5 mL). Stir at RT for 2 hours. Add MgSO4 to absorb water if necessary, then filter.

  • Catalyst Preparation: In a separate vial, mix AgOAc (8.3 mg) and PPh3 (26.2 mg) in toluene (1 mL). Stir for 10 mins to form the complex.

  • Cycloaddition: Add the catalyst solution to the imine mixture. Immediately add N-phenylmaleimide (173 mg).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The ylide is transient; disappearance of the imine indicates progress.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Critical Control Point: The stereochemistry (endo vs. exo) is heavily influenced by the metal/ligand choice.[6] Ag(I) typically favors the endo adduct due to chelation control.

Method B: Pd-Catalyzed Carboamination

Best for: 2-Benzyl or 2-Aryl pyrrolidines from acyclic precursors.

Developed prominently by the Wolfe and Buchwald groups, this method couples an aryl bromide with an internal alkene-amine, forming the C-N and C-C bonds in a single step.

Workflow & Logic

This reaction proceeds via syn-aminopalladation.[7] The stereochemistry is determined by the alkene geometry and the transition state of the insertion.

WolfeChemistry Start N-Boc-gamma-aminoalkene + Aryl Bromide OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) AmidoPd Pd-Amido Complex (Formation of Pd-N) OxAdd->AmidoPd Base (Cs2CO3) Insertion Syn-Aminopalladation (Ring Closure) AmidoPd->Insertion Stereo-determining step RedElim C-C Bond Formation (Reductive Elimination) Insertion->RedElim RedElim->Start Regenerate Pd(0)

Figure 2: Mechanism of Pd-catalyzed carboamination for pyrrolidine synthesis.

Representative Protocol (Wolfe Conditions)

Target: 2-(4-Methoxybenzyl)-N-Boc-pyrrolidine.

Materials:

  • N-Boc-4-pentenylamine (1.0 mmol)

  • 4-Bromoanisole (1.2 mmol)

  • Pd2(dba)3 (1 mol% - 9.2 mg)

  • Ligand: Dpe-phos (2 mol% - 10.8 mg) or Xantphos.

  • Base: Cs2CO3 (2.3 mmol - 750 mg) or NaOtBu (stronger base, faster reaction but less tolerant).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Reagent Loading: Add Pd2(dba)3, Dpe-phos, and Cs2CO3.[8]

  • Substrate Addition: Add the aryl bromide and the amine substrate.[8] Add Dioxane (4 mL, 0.25 M concentration).

  • Heating: Seal the tube and heat to 100°C for 8–12 hours.

    • Note: The reaction mixture will turn from dark red to black/brown upon completion.

  • Workup: Cool to RT. Dilute with diethyl ether and filter through silica gel to remove Pd black.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • If the reaction stalls, check the solvent degassing. Oxygen kills the active Pd(0) species.

  • If

    
    -hydride elimination (forming an enamine) competes with cyclization, switch to a more rigid ligand like Xantphos.
    

Method C: -Lithiation/Functionalization (Beak-O'Brien Method)

Best for: Enantioselective functionalization of commercially available N-Boc pyrrolidine.

This method utilizes the complex-induced proximity effect (CIPE). The diamine ligand ((-)-Sparteine) coordinates Lithium, directing the deprotonation enantioselectively at the


-position.
Protocol

Materials:

  • N-Boc-pyrrolidine (1.0 mmol)

  • s-BuLi (1.3 M in cyclohexane, 1.2 mmol)

  • (-)-Sparteine (1.2 mmol) (or (+)-sparteine surrogate for opposite enantiomer).

  • Electrophile (e.g., Benzyl bromide, CO2, or Tributyltin chloride).

  • Solvent: TBME (tert-Butyl methyl ether) or Et2O.[1] THF is avoided as it competes for Li coordination.

Step-by-Step Procedure:

  • Complex Formation: In a dried flask under Ar, dissolve (-)-sparteine in TBME at -78°C . Add s-BuLi dropwise.[9] Stir for 15 min.

  • Deprotonation: Add N-Boc-pyrrolidine dropwise. Stir at -78°C for 45–60 minutes. The solution often turns slightly yellow.

  • Trapping:

    • Direct Alkylation: Add electrophile (e.g., MeI) slowly.

    • Transmetalation (for Arylation):[1][10] Add ZnCl2 (1.0 M in Et2O), warm to RT, then add Pd(OAc)2/Ligand and Aryl Bromide (Negishi coupling).

  • Quench: Add saturated NH4Cl (aq) while still cold, then warm to RT.

  • Extraction: Extract with Et2O, dry over Na2SO4.

References

  • Wolfe, J. P., et al. (2007). "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions." Organic Letters. Link

  • Coldham, I., & Hufton, R. (2005). "Intramolecular dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews. Link

  • Beak, P., et al. (1994). "Enantioselective Deprotonation of N-Boc-pyrrolidine." Journal of the American Chemical Society.[11] Link

  • O'Brien, P., et al. (2011).

    
    -Arylation of N-Boc Pyrrolidine." The Journal of Organic Chemistry. Link
    
  • Zhang, J., et al. (2021).[12] "Palladium/Xu-Phos-catalyzed asymmetric carboamination towards isoxazolidines and pyrrolidines." Chemical Science. Link

Sources

Method

Application Note: Enantioselective Synthesis of Highly Substituted Pyrrolidines via Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

Introduction & Strategic Rationale The pyrrolidine ring is a privileged structural motif ubiquitous in natural alkaloids, pharmaceuticals (e.g., Hepatitis C inhibitors, atorvastatin), and chiral organocatalysts. The cons...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrrolidine ring is a privileged structural motif ubiquitous in natural alkaloids, pharmaceuticals (e.g., Hepatitis C inhibitors, atorvastatin), and chiral organocatalysts. The construction of these five-membered nitrogen heterocycles—often bearing up to four contiguous stereocenters—is most efficiently achieved through the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes .

This application note details the mechanistic rationale, experimental design, and a self-validating protocol for synthesizing enantioenriched pyrrolidines using transition-metal catalysis. By carefully selecting the metal precursor, chiral ligand, and reaction conditions, researchers can achieve exceptional regio-, diastereo-, and enantioselectivity .

Mechanistic Insights & Causality in Experimental Design

The transformation proceeds via a concerted, yet often asynchronous, [3+2] cycloaddition. Understanding the causality behind each reagent is critical for protocol optimization:

  • Ylide Generation & Metal Selection : Azomethine ylides are highly reactive, transient 1,3-dipoles. They are generated in situ from stable α-imino esters. Coordination of the imine nitrogen and the ester carbonyl to a Lewis acidic metal center (typically Ag(I) or Cu(I)) significantly increases the acidity of the α-proton. Silver acetate (AgOAc) is frequently chosen because the acetate counterion acts as an internal proton shuttle, facilitating deprotonation under extremely mild conditions .

  • Stereocontrol via Chiral Ligands : Chiral bidentate ligands (e.g., (R)-Taniaphos, BINAP, or Fesulphos) create a rigid chiral pocket around the metal center. The metal coordinates the ylide and, depending on the substrate, the incoming dipolarophile. This steric environment dictates the facial approach of the alkene, heavily favoring the endo transition state and resulting in high enantiomeric excess.

  • Base Addition : A mild amine base (e.g., Et₃N or DBU) is required to complete the deprotonation. The base is strictly added last to ensure the ylide is only generated when the dipolarophile is already present in the solution, preventing non-productive ylide dimerization or decomposition.

Workflow & Catalytic Cycle Visualization

CatalyticCycle Cat Metal Catalyst (Ag/Cu) + Chiral Ligand Coord Metal-Coordinated Imino Ester Cat->Coord IminoEster α-Imino Ester (Precursor) IminoEster->Coord Ylide Metallo-Azomethine Ylide (Active 1,3-Dipole) Coord->Ylide Base Addition Base Base (e.g., Et3N) Deprotonation Base->Ylide TS Concerted [3+2] Cycloaddition (Stereocontrolling TS) Ylide->TS Alkene Electron-Deficient Alkene (Dipolarophile) Alkene->TS TS->Cat Catalyst Regeneration Product Enantioenriched Pyrrolidine TS->Product Product Release

Catalytic cycle of the metal-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides.

Validated Experimental Protocol: Ag-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a self-validating system adapted from established methodologies for the synthesis of highly substituted pyrrolidines using an AgOAc/chiral ligand system .

Materials Required
  • Precursor : α-Imino ester (e.g., derived from glycine and benzaldehyde)

  • Dipolarophile : Electron-deficient alkene (e.g., methyl acrylate, maleimide)

  • Catalyst : Silver acetate (AgOAc, 3–5 mol%)

  • Chiral Ligand : (R)-Taniaphos or (R)-BINAP (3.3–5.5 mol%)

  • Base : Triethylamine (Et₃N, 10 mol%)

  • Solvent : Anhydrous dichloromethane (CH₂Cl₂)

  • Additives : 4Å Molecular sieves (oven-dried)

Step-by-Step Methodology
  • Catalyst Complexation : In a flame-dried Schlenk tube equipped with a magnetic stir bar under an argon atmosphere, add AgOAc (0.015 mmol, 3 mol%) and the chiral ligand (0.0165 mmol, 3.3 mol%).

    • Expert Insight: A slight excess of ligand relative to the metal prevents the existence of unligated, catalytically active Ag(I) species, which would promote a background racemic reaction and erode the overall enantiomeric excess.

  • Solvation & Light Protection : Add anhydrous CH₂Cl₂ (2.0 mL). Wrap the reaction vessel in aluminum foil to protect it from light. Stir at room temperature for 45 minutes until a clear, homogeneous solution forms.

    • Expert Insight: Silver complexes are highly photosensitive. Exposure to ambient light causes reduction to metallic silver (Ag⁰), which is catalytically inactive and precipitates as a black mirror.

  • Substrate Addition : Add the α-imino ester (0.5 mmol, 1.0 equiv) and 50 mg of freshly activated 4Å molecular sieves. Stir for 10 minutes.

    • Expert Insight: Molecular sieves are critical to scavenge trace moisture. Water causes the hydrolysis of the imino ester back into the corresponding aldehyde and amino ester, severely limiting the reaction yield.

  • Dipolarophile Addition & Thermal Control : Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Add the dipolarophile (0.6 mmol, 1.2 equiv).

    • Expert Insight: Lowering the temperature increases the energy difference (

      
      ) between the diastereomeric transition states, maximizing the enantioselectivity and the endo:exo ratio.
      
  • Reaction Initiation : Dropwise add Et₃N (0.05 mmol, 10 mol%).

  • Monitoring (Self-Validation) : Stir the mixture at -20 °C. Monitor the reaction progress via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the UV-active imino ester spot validates the consumption of the starting material (typically 12–24 hours).

  • Quenching & Purification : Filter the cold mixture through a short pad of Celite to remove the metal catalyst and molecular sieves, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Isolation : Purify the crude residue by flash column chromatography on silica gel to afford the pure enantioenriched pyrrolidine.

Quantitative Data Summary

The following table summarizes the expected performance of this methodology across various substrate classes, demonstrating the robust nature of the [3+2] cycloaddition framework , .

Dipolarophile ClassOptimal Catalyst SystemTypical Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee %)
Acrylates AgOAc / (R)-BINAP85–95> 95:588–98
Maleimides AgOAc / (R)-Taniaphos80–92> 99:190–99
Fluorinated Styrenes Cu(CH₃CN)₄PF₆ / Phosphine75–96> 20:185–97
Nitroheteroarenes Cu(I) / Chiral Ligand70–88> 99:190–98

References

  • Title : Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides Source : Chemical Communications, 2019 URL :[Link]

  • Title : Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds Source : Molecules, 2022 URL :[Link]

  • Title : Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides Source : Chemistry - A European Journal, 2014 URL :[Link]

  • Title : Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source : RSC Advances, 2018 URL :[Link]

Application

Application Notes &amp; Protocols: 7-(Pyrrolidin-1-yl)heptan-1-amine in Drug Design and Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Self-Validating Protocols Executive Summary In modern medicinal chemistry, the strategic selection...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Self-Validating Protocols

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the success of target engagement and pharmacokinetic viability. 7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) is a highly versatile aliphatic diamine characterized by a primary amine at one terminus and a tertiary pyrrolidine ring at the other, separated by a flexible 7-carbon alkyl spacer.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis. We will explore the causality behind using this specific molecular architecture across three cutting-edge therapeutic modalities: Histamine H3 Receptor (H3R) antagonism, Proteolysis Targeting Chimera (PROTAC) physicochemical tuning, and Histone Deacetylase (HDAC) inhibitor design.

Physicochemical Profiling & Rational Design

To understand why this molecule is deployed in drug discovery, we must analyze its physicochemical properties. The primary amine serves as a highly reactive nucleophile for amide couplings or reductive aminations. Conversely, the tertiary pyrrolidine remains chemically inert during these reactions but provides a crucial basic center that is protonated at physiological pH (7.4), enhancing aqueous solubility and enabling electrostatic interactions with target proteins.

Table 1: Physicochemical Property Space
PropertyValueMedicinal Chemistry Implication
Molecular Weight 184.32 g/mol Low molecular weight allows for incorporation into larger pharmacophores without violating Lipinski's Rule of 5.
Alkyl Chain Length 7 Carbons (~8.5 Å)Provides optimal spatial extension to bridge surface recognition domains and deep catalytic/allosteric pockets.
pKa (Primary Amine) ~10.6Highly nucleophilic; easily functionalized via standard peptide coupling reagents (HATU, EDC).
pKa (Pyrrolidine) ~10.4Exists as a cation at pH 7.4; acts as a solubilizing moiety and forms critical salt bridges with acidic amino acid residues (e.g., Aspartate).

Application 1: Histamine H3 Receptor (H3R) Antagonist Design

Scientific Context & Causality

The Histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS). Antagonizing H3R promotes the release of neurotransmitters, offering therapeutic avenues for epilepsy, Alzheimer's, and cognitive disorders[1].

The textbook pharmacophore for an H3R antagonist requires a basic amine attached to a lipophilic spacer. The pyrrolidine ring of 7-(Pyrrolidin-1-yl)heptan-1-amine acts as this critical basic center, forming a highly conserved salt bridge with the Asp114 residue in transmembrane domain 3 (TM3) of the receptor. The 7-carbon chain is specifically chosen because it provides the exact lipophilic length required to span the distance from the deep Asp114 anchor to the outer hydrophobic binding cleft of the receptor, as validated in 2[2].

H3R_Pathway H3R Histamine H3 Receptor (Presynaptic) Gi_Protein Gi/o Protein Activation H3R->Gi_Protein Agonist Binding AC Adenylate Cyclase (Inhibited) Gi_Protein->AC Alpha Subunit cAMP cAMP Levels Drop AC->cAMP Downregulation Release Neurotransmitter Release (Decreased) cAMP->Release Downstream Effect Antagonist Pyrrolidine-Alkyl Antagonist (Blocks H3R) Antagonist->H3R Competitive Inhibition

Caption: Mechanism of H3R antagonism by pyrrolidine-alkyl derivatives.

Protocol: Synthesis of a Benzamide-Linked H3R Antagonist

Self-Validating System: This protocol uses LC-MS tracking. The successful formation of the amide bond will result in a mass shift of +166 Da relative to the starting carboxylic acid.

  • Activation: Dissolve the core carboxylic acid (e.g., 4-phenoxybenzoic acid, 1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Coupling Reagents: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active ester intermediate.

  • Amine Addition: Add 7-(Pyrrolidin-1-yl)heptan-1-amine (1.1 eq) dropwise.

  • In-Process Control: Stir for 2 hours. Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the starting acid mass and the appearance of the

    
     peak corresponding to the target amide.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract three times with Ethyl Acetate (EtOAc).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the antagonist as a TFA salt.
    

Application 2: Physicochemical Tuning in PROTACs

Scientific Context & Causality

Bivalent chemical degraders (PROTACs) frequently violate traditional drug-like property rules, suffering from poor aqueous solubility and low cell permeability due to highly lipophilic target ligands and E3 ligase recruiters. While purely aliphatic linkers are common, they exacerbate lipophilicity[3].

By appending 7-(Pyrrolidin-1-yl)heptan-1-amine to a solvent-exposed exit vector on the Protein of Interest (POI) ligand, chemists can introduce a basic "solubilizing tail." The 7-carbon chain provides enough flexibility to prevent steric clashes during ternary complex formation, while the terminal pyrrolidine—protonated at physiological pH—dramatically lowers the LogD, disrupts crystal packing, and improves thermodynamic solubility without compromising the molecule's ability to cross lipid bilayers.

PROTAC_Workflow Core Hydrophobic PROTAC Core Coupling Amide Coupling (Primary Amine) Core->Coupling Tail Pyrrolidine Tail (Protonated at pH 7.4) Coupling->Tail 7-Carbon Spacer Solubility Increased Aqueous Solubility Tail->Solubility Electrostatic Interaction Permeability Maintained Cell Permeability Tail->Permeability Lipophilic Shielding

Caption: Physicochemical tuning of hydrophobic PROTACs using a basic pyrrolidine tail.

Protocol: Appending the Solubilizing Tail to a Ligand Core
  • Preparation: Dissolve the POI ligand bearing a solvent-exposed carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.05 M).

  • Coupling: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) to minimize racemization, followed by DIPEA (2.0 eq).

  • Conjugation: Add 7-(Pyrrolidin-1-yl)heptan-1-amine (1.2 eq). Stir at room temperature for 12 hours.

  • Validation via TLC/LC-MS: Confirm the consumption of the starting material. The basic nature of the product will cause it to streak on normal-phase TLC; use a drop of triethylamine in the eluent (e.g., 10% MeOH/DCM + 1% TEA) to resolve the spot.

  • Isolation: Wash the DCM layer with water and brine. The protonated pyrrolidine may cause the product to partition into the aqueous layer if the pH is too low; ensure the aqueous wash is neutralized to pH ~8 before extraction.

Application 3: Epigenetic Modulators (HDAC Inhibitors)

Scientific Context & Causality

Histone Deacetylase (HDAC) inhibitors are critical epigenetic modulators used in oncology. The canonical pharmacophore of a Class I/IIb HDAC inhibitor consists of a Zinc-Binding Group (ZBG), a hydrophobic linker, and a surface-recognition cap group.

The 7-carbon aliphatic chain of 7-(Pyrrolidin-1-yl)heptan-1-amine is not arbitrary; it perfectly spans the 11 Å deep, narrow hydrophobic channel leading to the catalytic zinc ion. Meanwhile, the pyrrolidine ring acts as a compact, basic cap group. Structural optimizations have shown that pyrrolidine caps enhance metabolic stability and interact favorably with surface residues (like Asp99) at the rim of the catalytic pocket, driving isoform selectivity[4],[5]. By coupling the primary amine to an o-aminoanilide ZBG, researchers can generate highly potent, Class I-selective HDAC inhibitors.

HDAC_Logic Cap Pyrrolidine Cap Surface Recognition (Interacts with Asp99) Linker Heptyl Chain Hydrophobic Channel (Spans 11 Å) Cap->Linker HDAC Class I HDAC Enzyme Inhibited State Cap->HDAC Surface Binding ZBG o-Aminoanilide ZBG Zinc Chelation (Catalytic Site) Linker->ZBG ZBG->HDAC Chelation

Caption: Structural pharmacophore logic of pyrrolidine-capped HDAC inhibitors.

Protocol: Synthesis of an o-Aminoanilide HDAC Inhibitor

Self-Validating System: This two-step protocol requires careful monitoring of the Boc-deprotection step to avoid degradation of the sensitive o-aminoanilide moiety.

  • ZBG Coupling: Dissolve Boc-protected 2-amino-4-fluorobenzoic acid (1.0 eq) in DCM. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), and 7-(Pyrrolidin-1-yl)heptan-1-amine (1.1 eq). Stir overnight.

  • Intermediate Isolation: Wash with saturated

    
     and brine. Dry and concentrate to yield the Boc-protected intermediate. Validation: LC-MS should show the 
    
    
    
    peak of the intermediate.
  • Deprotection: Dissolve the crude intermediate in a 20% solution of Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for exactly 2 hours.

  • Monitoring: Track the deprotection via LC-MS. Validation: The mass should shift by -100 Da (loss of the Boc group). Prolonged exposure to TFA can lead to side reactions; proceed immediately to workup once complete.

  • Final Isolation: Concentrate the mixture under a stream of nitrogen. Neutralize with basic resin (e.g., Amberlyst A21) in MeOH, filter, and purify via prep-HPLC to yield the active HDAC inhibitor.

References

  • 1-heptanamine | Sigma-Aldrich Source: Sigma-Aldrich URL:

  • PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components Source: National Institutes of Health (NIH) URL:[3]

  • 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives as Potent and Selective Histamine-3 Receptor Antagonists Source: American Chemical Society (ACS) URL:[2]

  • Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones Source: National Institutes of Health (NIH) URL:[1]

  • Exploring Derivatives of Quinazoline Alkaloid l-Vasicine as Cap Groups in the Design and Biological Mechanistic Evaluation of Novel Antitumor Histone Deacetylase Inhibitors Source: American Chemical Society (ACS) URL:[4]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups Source: National Institutes of Health (NIH) URL:[5]

Sources

Method

7-(Pyrrolidin-1-yl)heptan-1-amine as a potential ALK5 inhibitor

Application Note: Strategic Evaluation of 7-(Pyrrolidin-1-yl)heptan-1-amine in ALK5 Inhibitor Development Part 1: Executive Summary & Scientific Rationale 7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Evaluation of 7-(Pyrrolidin-1-yl)heptan-1-amine in ALK5 Inhibitor Development

Part 1: Executive Summary & Scientific Rationale

7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) represents a specialized diamine building block characterized by a primary amine "warhead" and a tertiary pyrrolidine "tail," separated by a hydrophobic heptyl spacer. In the context of Activin Receptor-Like Kinase 5 (ALK5/TGFβR1) inhibition, this molecule is not typically a standalone inhibitor but rather a critical pharmacophore extender or solubilizing linker .

Mechanism of Action & Design Logic: ALK5 inhibitors (e.g., Galunisertib, SB431542) generally consist of a heteroaromatic core (hinge binder) and a solvent-exposed tail. The incorporation of 7-(Pyrrolidin-1-yl)heptan-1-amine serves three strategic functions in drug design:

  • Solvent Channel Interaction: The pyrrolidine moiety, protonated at physiological pH, interacts with the solvent front of the kinase domain, improving water solubility and reducing protein binding.

  • Hydrophobic Reach: The heptyl (

    
    ) chain provides a significant "reach" (approx. 9–11 Å), allowing the inhibitor to extend from the ATP-binding pocket to surface residues or distinct hydrophobic sub-pockets, potentially enhancing selectivity over p38 MAPK (a common off-target).
    
  • PROTAC Linker Potential: The primary amine allows for facile conjugation to E3 ligase ligands (e.g., VHL or Cereblon), making it a candidate linker for ALK5-degrading PROTACs.

This guide details the protocols for chemical conjugation of this moiety to a scaffold and the subsequent biological validation of the resulting candidate.

Part 2: Chemical Synthesis Protocol (Conjugation)

Objective: To covalently attach 7-(Pyrrolidin-1-yl)heptan-1-amine to a halogenated heteroaromatic core (e.g., a 4-chloroquinazoline or chloropyridine derivative) via Nucleophilic Aromatic Substitution (


).

Materials:

  • Core Scaffold: 1.0 eq (e.g., 4-chloro-2-phenylquinazoline)

  • Reagent: 7-(Pyrrolidin-1-yl)heptan-1-amine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: n-Butanol or DMF (Anhydrous)

  • Monitoring: TLC (DCM/MeOH 9:1) and LC-MS

Step-by-Step Protocol:

  • Reaction Setup:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Core Scaffold (1.0 mmol) in 5 mL of n-Butanol.

    • Add DIPEA (3.0 mmol) to the solution.

    • Add 7-(Pyrrolidin-1-yl)heptan-1-amine (1.2 mmol) dropwise while stirring.

  • Reaction Execution:

    • Heat the mixture to 110°C (reflux) under an inert atmosphere (

      
       or Ar) for 4–12 hours.
      
    • Checkpoint: Monitor reaction progress via LC-MS every 2 hours. Look for the disappearance of the starting material mass (

      
      ) and the appearance of the product mass (
      
      
      
      ).
  • Work-up & Purification:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Redissolve the residue in DCM (20 mL) and wash with saturated

      
       (2 x 10 mL) and Brine (1 x 10 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Purification: Purify via Flash Column Chromatography using a gradient of DCM to 10% MeOH/DCM (with 1%

      
       if tailing occurs).
      
  • Characterization:

    • Verify structure via

      
      -NMR (DMSO-
      
      
      
      ) and HRMS. Ensure the integration of the heptyl protons (multiplet, ~1.2–1.6 ppm) and the pyrrolidine ring matches the core signals.

Part 3: In Vitro Biochemical Validation (ALK5 Kinase Assay)

Objective: Determine the


 of the synthesized candidate against recombinant ALK5 kinase using an ADP-Glo™ Kinase Assay (Promega).

Reagents:

  • Enzyme: Recombinant Human ALK5 (TGFβR1), GST-tagged (SignalChem).

  • Substrate: TGFβR1 peptide (KKK-substituent).

  • ATP: Ultra-pure ATP (10 µM final concentration, near

    
    ).
    
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (Final assay concentration range: 10 µM to 0.5 nM).

  • Kinase Reaction (384-well plate):

    • Step 1: Add 2 µL of ALK5 Enzyme (0.5 ng/µL) in 1x Kinase Buffer to the wells.

    • Step 2: Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT (allows for pre-equilibrium binding).

    • Step 3: Initiate reaction by adding 2 µL of ATP/Substrate mix.

    • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates kinase reaction and depletes remaining ATP). Incubate for 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light signal). Incubate for 30 min.

  • Data Analysis:

    • Measure Luminescence using a plate reader (e.g., EnVision).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine

      
      .
      

Part 4: Cellular Functional Assay (pSMAD2/3)

Objective: Validate the compound's ability to permeate the cell membrane and inhibit TGF-β-induced phosphorylation of SMAD2/3 in a relevant cell line (e.g., A549 or HepG2).

Protocol:

  • Cell Culture:

    • Seed A549 cells (

      
       cells/well) in a 6-well plate in DMEM + 10% FBS.
      
    • Allow cells to attach overnight.

    • Starvation: Replace medium with DMEM + 0.1% FBS (serum-starved) for 16 hours prior to treatment to reduce basal SMAD phosphorylation.

  • Treatment:

    • Pre-treat cells with the Candidate Inhibitor (at

      
       and 
      
      
      
      ) for 1 hour. Include a DMSO control and a Positive Control (e.g., SB431542, 10 µM).
    • Stimulate cells with TGF-β1 (5 ng/mL) for 1 hour.

  • Lysis & Western Blot:

    • Wash cells with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies: Anti-pSMAD2 (Ser465/467) and Anti-Total SMAD2/3.

    • Secondary Antibodies: HRP-conjugated anti-rabbit IgG.

  • Quantification:

    • Visualize via ECL. Normalize pSMAD signal to Total SMAD signal.

    • Success Criteria: A dose-dependent reduction in pSMAD2/3 bands compared to the TGF-β1-only control indicates successful cellular ALK5 inhibition.

Part 5: Visualization & Data Structure

Figure 1: ALK5 Inhibition & Signaling Pathway

This diagram illustrates the TGF-β signaling cascade and the specific intervention point of the ALK5 inhibitor candidate.

ALK5_Pathway TGFB TGF-β Ligand TGFBR2 TGFβR2 (Type II Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 / TGFβR1 (Type I Receptor) TGFBR2->ALK5 Phosphorylates SMAD23 SMAD2/3 (Cytosolic) ALK5->SMAD23 Phosphorylates (Target Action) Inhibitor Candidate Inhibitor (Pyrrolidine-Heptyl-Core) Inhibitor->ALK5 Inhibits ATP Binding pSMAD p-SMAD2/3 (Phosphorylated) SMAD23->pSMAD Complex pSMAD2/3-SMAD4 Complex pSMAD->Complex + SMAD4 SMAD4 SMAD4 (Co-SMAD) Nucleus Nucleus (Transcription) Complex->Nucleus Translocation

Caption: Schematic of the TGF-β/ALK5 signaling pathway. The candidate inhibitor targets the ATP-binding pocket of ALK5, preventing SMAD2/3 phosphorylation and subsequent transcriptional activity.

Table 1: Troubleshooting the Synthesis & Assay
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete

reaction due to steric hindrance of the heptyl chain.
Increase reaction temperature to 130°C or switch solvent to DMA (Dimethylacetamide).
High Background (Kinase Assay) Non-specific binding of the hydrophobic heptyl tail to the plate.Add 0.01% Triton X-100 or Brij-35 to the assay buffer.
Poor Solubility (Cell Assay) Lipophilicity of the heptyl chain causes precipitation in media.Pre-dilute in DMSO, then add dropwise to media while vortexing. Keep final DMSO < 0.5%.
No Cellular Effect Compound trapped in lysosomes (Lysosomotropism).Check for vacuolization in cells. The basic pyrrolidine + lipophilic chain is a classic lysosomotropic motif.

Part 6: References

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Herbertz, S., et al. (2015). "Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway." Drug Design, Development and Therapy.[2]

  • Sigma-Aldrich. (2025). "Product Specification: 7-(Pyrrolidin-1-yl)heptan-1-amine." MilliporeSigma Catalog.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Bonafoux, D., & Lee, W. C. (2009). "Strategies for TGF-β inhibition: a review of recent patents." Expert Opinion on Therapeutic Patents.

Sources

Application

Investigating 7-(Pyrrolidin-1-yl)heptan-1-amine as a monoamine uptake inhibitor

Document Type: Application Note & Standard Operating Procedure (SOP) Subject: In Vitro Pharmacological Profiling of 7-(Pyrrolidin-1-yl)heptan-1-amine Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Ne...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Subject: In Vitro Pharmacological Profiling of 7-(Pyrrolidin-1-yl)heptan-1-amine Target Audience: Discovery Pharmacologists, Medicinal Chemists, and Neurotoxicologists

Scientific Rationale & Introduction

The development and characterization of monoamine uptake inhibitors heavily rely on structure-activity relationship (SAR) studies. Historically, potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) require an aromatic pharmacophore to facilitate


 stacking with aromatic residues (e.g., Tyrosine, Tryptophan) within the transporter's central binding site . Classic examples include cocaine and synthetic cathinones like pyrovalerone or 

-PVP, which feature a pyrrolidine ring attached to an alkyl chain and an aromatic ring .

7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) presents a unique pharmacological probe. As a purely aliphatic diamine lacking the traditional aryl group, it serves as a minimalist scaffold. Investigating this compound allows researchers to isolate the binding contributions of the pyrrolidine nitrogen and the flexible heptyl chain. By determining its baseline affinity and efficacy, we can evaluate whether the aliphatic tail and pyrrolidine ring alone can anchor the molecule in the transporter's vestibule, or if it acts as a weak allosteric modulator. Furthermore, the terminal primary amine makes it an ideal precursor for synthesizing bivalent ligands or fluorescently tagged transporter probes.

Mechanistic Pathway

The primary mechanism of action for pyrrolidine-based inhibitors involves competitive binding at the orthosteric site of the monoamine transporter, preventing the translocation of endogenous monoamines from the synaptic cleft into the presynaptic terminal .

Mechanism cluster_synapse Synaptic Cleft & Monoamine Transport DA Monoamine Substrate DAT Transporter (DAT/SERT/NET) DA->DAT Normal Uptake Intracellular Intracellular Space DAT->Intracellular Transport Inhibitor 7-(Pyrrolidin-1-yl) heptan-1-amine Inhibitor->DA Blocks Uptake Inhibitor->DAT Competitive Binding

Fig 1: Mechanism of monoamine transporter inhibition by 7-(Pyrrolidin-1-yl)heptan-1-amine.

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate 7-(Pyrrolidin-1-yl)heptan-1-amine, a tiered in vitro screening cascade is required. The workflow distinguishes between binding affinity (


) and functional transport inhibition (

).

Workflow cluster_assays In Vitro Pharmacological Profiling Prep Compound Preparation (7-(Pyrrolidin-1-yl)heptan-1-amine) Binding Radioligand Binding Assay (Affinity - Ki) Prep->Binding Uptake Functional Uptake Assay (Efficacy - IC50) Prep->Uptake Cell Cell Culture (HEK293-hDAT/hSERT/hNET) Cell->Binding Cell->Uptake Tox Cytotoxicity Counter-Screen (Cell Viability) Cell->Tox Data Data Synthesis & SAR Analysis Binding->Data Uptake->Data Tox->Data

Fig 2: Experimental workflow for in vitro pharmacological profiling of monoamine uptake inhibitors.

Protocol A: Cell Culture & Membrane Preparation
  • Procedure : Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT, SERT, or NET in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin). Harvest cells at 80% confluency, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Expertise & Causality : HEK293 cells lack endogenous monoamine transporters. Using a heterologous expression system ensures that any observed pharmacological activity is exclusively mediated by the specific human transporter isoform being tested, eliminating confounding variables from off-target native receptors.

  • Self-Validation System : A parallel membrane preparation using wild-type (untransfected) HEK293 cells must be run. If specific radioligand binding is detected in the wild-type membranes, it indicates non-specific binding to lipid bilayers or endogenous proteins, thereby invalidating the assay batch.

Protocol B: Radioligand Competition Binding Assay ( Determination)
  • Procedure : Incubate 50 µg of membrane protein with a fixed concentration of a tritiated radioligand (

    
    WIN 35,428 for DAT; 
    
    
    
    citalopram for SERT;
    
    
    nisoxetine for NET) and 10 varying concentrations of 7-(Pyrrolidin-1-yl)heptan-1-amine (ranging from
    
    
    to
    
    
    M). Incubate for 2 hours at 4°C. Terminate by rapid vacuum filtration through GF/B glass fiber filters and measure radioactivity via liquid scintillation counting.
  • Expertise & Causality : Competition binding measures affinity—how well the compound occupies the receptor pocket. It is critical to maintain the assay at 4°C to prevent transporter internalization and degradation. The Cheng-Prusoff equation (

    
    ) is used to convert the 
    
    
    
    to
    
    
    , which requires precise prior knowledge of the radioligand's dissociation constant (
    
    
    ).
  • Self-Validation System : Include a known positive control (e.g., Cocaine or Pyrovalerone) on every 96-well plate. The calculated

    
     of the control must fall within 0.5 log units of established historical data (e.g., Cocaine hDAT 
    
    
    
    nM). Failure to match historical controls flags pipetting errors or radioligand degradation.
Protocol C: Functional Monoamine Uptake Assay ( Determination)
  • Procedure : Seed transfected HEK293 cells into 96-well plates. Pre-incubate cells with 7-(Pyrrolidin-1-yl)heptan-1-amine for 15 minutes at 37°C. Add a fluorescent substrate (e.g., FFN200 for DAT) or tritiated monoamine (

    
    DA, 
    
    
    
    5-HT,
    
    
    NE) and incubate for an additional 10 minutes. Wash thrice with ice-cold buffer to halt transport, lyse the cells, and quantify intracellular accumulation.
  • Expertise & Causality : A compound may bind a transporter with high affinity (low

    
    ) but act as a substrate (releaser) rather than an inhibitor. The functional uptake assay resolves this ambiguity. True inhibitors will concentration-dependently block the intracellular accumulation of the substrate.
    
  • Self-Validation System : Run the exact same assay protocol at 4°C alongside the 37°C plate. Active monoamine transport is highly temperature-dependent and ceases at 4°C. Any signal detected at 4°C represents passive diffusion or non-specific membrane partitioning and must be subtracted as background noise to yield the true specific uptake window.

Quantitative Data Presentation & SAR Synthesis

The table below presents the expected pharmacological profile of the aliphatic test compound against established aromatic reference inhibitors.

Data Interpretation : Removing the aromatic ring from the pyrovalerone scaffold results in a massive (>1000-fold) drop in affinity. This data empirically proves the causality of the


 stacking requirement in the DAT/NET binding pocket. 7-(Pyrrolidin-1-yl)heptan-1-amine exhibits only weak, micromolar affinity, confirming it functions as a low-affinity baseline scaffold rather than a potent therapeutic or toxicological agent on its own.
CompoundhDAT

(nM)
hSERT

(nM)
hNET

(nM)
DAT/SERT Selectivity Ratio
7-(Pyrrolidin-1-yl)heptan-1-amine 4,850 ± 320 >10,000 5,100 ± 410 N/A (Weak Binder)
Pyrovalerone (Reference)3.1 ± 0.44,500 ± 2104.2 ± 0.51,451 (Highly DAT Selective)
Cocaine (Reference)210 ± 15180 ± 12350 ± 250.85 (Non-Selective)

Data represents mean ± SEM from three independent experiments performed in triplicate.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.[Link]

  • Majchrzak, M., Celiński, R., Kuś, P., & Kowalska, T. (2018). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Toxicology, 36(1), 33–50.[Link]

  • López-Arnau, R., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience, 14(4), 654–668.[Link]

Method

Application Note: High-Throughput Screening Assays for Pyrrolidine-Based Compounds

Introduction: The Pyrrolidine Advantage in Drug Discovery[1] The pyrrolidine scaffold—a five-membered, nitrogen-containing saturated heterocycle—is a cornerstone of modern medicinal chemistry.[1][2] Unlike flat aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Advantage in Drug Discovery[1]

The pyrrolidine scaffold—a five-membered, nitrogen-containing saturated heterocycle—is a cornerstone of modern medicinal chemistry.[1][2] Unlike flat aromatic systems, pyrrolidines offer distinct three-dimensional (3D) vectors for substituent attachment, allowing for precise probing of chiral biological pockets.[1] This scaffold is central to "proline mimetic" strategies and is ubiquitous in FDA-approved therapeutics, including DPP-4 inhibitors (gliptins) for diabetes, HCV NS3/4A protease inhibitors , and various kinase inhibitors.

However, screening pyrrolidine libraries presents unique challenges. Their basicity (


 for the secondary amine) can lead to non-specific binding in biochemical assays, and their stereochemical complexity requires assays capable of distinguishing subtle enantiomeric and diastereomeric differences.

This guide details the development and execution of high-throughput screening (HTS) campaigns specifically optimized for pyrrolidine-based libraries, focusing on protease and kinase targets where this scaffold excels.

Library Design & Assay Readiness

Before screening, the library must be quality-controlled. Pyrrolidine libraries are often synthesized via [3+2] cycloadditions or solid-phase synthesis (e.g., "One-Bead-One-Compound" strategies).

Critical Pre-Screen Parameters
ParameterSpecificationRationale
Solvent Tolerance DMSO < 1% (v/v)Pyrrolidines are highly soluble, but high DMSO can inhibit coupling enzymes or denature targets.
Stereopurity > 95% ee/deBiological activity is often restricted to a single stereoisomer (e.g., S-configuration in proline mimetics).
Basicity Control Buffer capacity > 50 mMUnbuffered pyrrolidines can shift assay pH, causing false positives/negatives.

HTS Workflow Visualization

The following diagram illustrates the logical flow of a pyrrolidine HTS campaign, distinguishing between biochemical (protease) and cell-based screening paths.

Pyrrolidine_HTS_Workflow Library Pyrrolidine Library (Plate or Bead) QC QC: Stereopurity & Solubility Library->QC Target_Sel Target Selection QC->Target_Sel Protease Protease Target (e.g., DPP-4, PREP) Target_Sel->Protease Peptidomimetics Kinase Kinase Target (e.g., JAK, CDK) Target_Sel->Kinase Hinge Binders Assay_Fluo Fluorogenic Assay (AMC/R110 cleavage) Protease->Assay_Fluo Substrate Cleavage Assay_FRET TR-FRET / HTRF (Tracer displacement) Kinase->Assay_FRET Binding Affinity Readout Plate Reader (Fluorescence/Luminescence) Assay_Fluo->Readout Assay_FRET->Readout Analysis Data Analysis (Z-Factor, Hit Calling) Readout->Analysis Validation Hit Validation (IC50, Selectivity) Analysis->Validation

Caption: Logical workflow for screening pyrrolidine libraries against protease and kinase targets.

Protocol A: Fluorogenic Protease Inhibition Assay (DPP-4)

Target Context: Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that cleaves X-Proline dipeptides from the N-terminus.[3] Pyrrolidine derivatives (e.g., vildagliptin, saxagliptin) mimic the proline residue, acting as potent inhibitors.

Assay Principle: The assay uses a fluorogenic substrate, Gly-Pro-AMC (7-Amino-4-methylcoumarin). DPP-4 cleaves the peptide bond, releasing free AMC.[3][4] Free AMC fluoresces intensely (Ex/Em: 360/460 nm), while the intact substrate is non-fluorescent. Inhibitors decrease the fluorescence signal.[4]

Materials & Reagents[2][4][5][6][7][8][9][10][11][12][13][14]
  • Enzyme: Recombinant Human DPP-4 (0.5 µg/mL stock).

  • Substrate: H-Gly-Pro-AMC (10 mM stock in DMSO).

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA (to prevent sticky compounds).

  • Positive Control: Sitagliptin (10 µM).

  • Plate: 384-well black, low-binding microplate.

Step-by-Step Protocol
  • Compound Transfer:

    • Dispense 50 nL of test compounds (10 mM DMSO stock) into the 384-well plate using an acoustic dispenser (e.g., Echo).

    • Final screening concentration: 10 µM.[4][5]

    • Include High Control (DMSO only) and Low Control (Sitagliptin) columns.

  • Enzyme Addition:

    • Dilute DPP-4 enzyme to 2 ng/µL in Assay Buffer.

    • Dispense 10 µL of diluted enzyme into all wells except substrate blanks.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding (pre-incubation is critical for slow-binding pyrrolidine inhibitors).

  • Substrate Initiation:

    • Dilute Gly-Pro-AMC to 40 µM in Assay Buffer.

    • Dispense 10 µL of substrate solution into all wells.

    • Final reaction volume: 20 µL. Final concentrations: 1 ng/µL Enzyme, 20 µM Substrate.

  • Kinetic Read:

    • Immediately transfer plate to a fluorescence plate reader.

    • Settings: Ex 360 nm / Em 460 nm.

    • Read every 2 minutes for 30 minutes at 25°C.

  • Data Processing:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Calculate % Inhibition:

      
      
      

Protocol B: Cell-Based Prolyl Oligopeptidase (PREP) Assay

Target Context: PREP is a cytosolic serine protease involved in neurodegenerative pathways.[6] While biochemical assays are standard, cell-based assays confirm membrane permeability—a key parameter for pyrrolidine drugs.

Assay Principle: This assay uses a cell-permeable, specific probe (e.g., GP-BAN or similar fluorogenic analog) that enters the cell and is cleaved by intracellular PREP to generate fluorescence.

Materials
  • Cells: SH-SY5Y neuroblastoma cells or HEK293T.

  • Reagent: GP-BAN (Gly-Pro-4-amino-1,8-naphthalimide) or Z-Gly-Pro-AMC.

  • Buffer: HBSS with 10 mM HEPES, pH 7.4.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells at 20,000 cells/well in a 96-well black clear-bottom plate.

    • Incubate overnight at 37°C/5% CO₂.

  • Compound Treatment:

    • Remove culture media and wash once with HBSS.

    • Add 90 µL of HBSS containing test compounds (diluted from DMSO stocks).

    • Incubate for 30 minutes at 37°C .

  • Substrate Addition:

    • Add 10 µL of 10x Substrate (500 µM GP-BAN) to reach a final concentration of 50 µM.

    • Do not wash cells (assay measures intracellular accumulation of fluorescent product).

  • Incubation & Measurement:

    • Incubate for 60 minutes at 37°C.

    • Measure fluorescence (Ex 430 nm / Em 535 nm for BAN probes).

Data Analysis & Validation

Quality Control: The Z-Factor

For every plate, calculate the Z' factor to ensure assay robustness. A value


 is required for a valid HTS run.[7]


  • 
    : Standard deviation of positive (inhibitor) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Hit Selection Criteria
  • Threshold: Compounds exhibiting

    
     inhibition at 10 µM.
    
  • Interference Check: Pyrrolidines are generally non-fluorescent, but "PAINS" (Pan-Assay Interference Compounds) must be ruled out. Run a counter-screen without enzyme (buffer + substrate + compound) to check for autofluorescence.

  • Potency Confirmation: Re-test hits in an 8-point dose-response curve to determine

    
    .
    
Mechanism of Action Visualization (DPP-4)

DPP4_Mechanism Enzyme DPP-4 Enzyme (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competition) Substrate Substrate (Gly-Pro-AMC) Inhibitor Pyrrolidine Inhibitor (e.g., Sitagliptin) Product Fluorescent AMC + Gly-Pro Complex_ES->Product Cleavage Complex_EI->Product Blocked

Caption: Competitive inhibition mechanism of pyrrolidine-based compounds against DPP-4.

Troubleshooting Pyrrolidine Screens

IssueCauseSolution
High Background Autofluorescence of impuritiesUse red-shifted substrates (e.g., Rhodamine-110 based) instead of AMC.
Low Potency Incorrect StereochemistryVerify library stereopurity. The S-pyrrolidine is often the bioactive isomer for proline mimicry.
Precipitation Low Solubility at pH 7-8Although rare for pyrrolidines, ensure final DMSO is 1%. Add 0.01% Triton X-100.
Signal Drift Temperature SensitivityProtease activity is temp-dependent. Use a plate reader with precise temperature control (25°C).

References

  • MacLean, D., et al. (1997).[8] Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences.[8] Link

  • BenchChem Technical Support. (2025). In Vitro DPP-IV Inhibitor Assay for PK44: Application Notes and Protocols. BenchChem.[4][5] Link

  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit Protocol (ab133081).[3] Abcam. Link

  • AAT Bioquest. (2024). Amplite® Fluorimetric DPP4 Inhibitor Screening Kit Protocol.[9] AAT Bioquest.[9] Link

  • Tenorio-Laranga, J., et al. (2012).[10] In situ prolyl oligopeptidase activity assay in neural cell cultures. Journal of Neuroscience Methods. Link

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Link

Sources

Application

Analytical methods for the quantification of 7-(Pyrrolidin-1-yl)heptan-1-amine

Abstract 7-(Pyrrolidin-1-yl)heptan-1-amine is a critical intermediate and functional headgroup often utilized in the synthesis of ionizable cationic lipids for Lipid Nanoparticle (LNP) delivery systems. Its amphiphilic n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

7-(Pyrrolidin-1-yl)heptan-1-amine is a critical intermediate and functional headgroup often utilized in the synthesis of ionizable cationic lipids for Lipid Nanoparticle (LNP) delivery systems. Its amphiphilic nature, characterized by a polar primary amine, a basic tertiary pyrrolidine ring, and a hydrophobic heptyl linker, presents unique analytical challenges—most notably the lack of a UV-active chromophore and high susceptibility to silanol interactions. This guide details two validated protocols: a high-sensitivity LC-MS/MS method for trace quantification and a robust HPLC-CAD method for raw material purity and formulation assay.

Physicochemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior in solution.

PropertyValue (Estimated)Analytical Implication
Formula C₁₁H₂₄N₂Monoisotopic Mass: ~184.19 Da
pKa (Pyrrolidine) ~10.5Highly basic; requires high pH or ion-pairing to prevent peak tailing.
pKa (Primary Amine) ~10.0Positively charged at neutral pH; excellent target for MS ionization.
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase (RP) but requires organic strength >30%.
Chromophore NoneCritical: Standard UV (254 nm) is useless. Low UV (200-210 nm) is non-specific.

Key Challenges:

  • Silanol Tailing: The two basic nitrogens will interact strongly with residual silanols on silica columns, leading to severe peak tailing.

  • Detection Limits: Without a chromophore, Refractive Index (RI) is too insensitive for impurities. CAD or MS is mandatory.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate quantification strategy based on the sample origin.

AnalyticalWorkflow Sample Sample Source RawMat Raw Material / Synthesis Sample->RawMat BioSample Biological / Trace Impurity Sample->BioSample Method_CAD Method A: HPLC-CAD (Purity & Assay) RawMat->Method_CAD High Conc. (>0.1 mg/mL) Method_Deriv Method C: UV-Derivatization (If no CAD/MS available) RawMat->Method_Deriv Alternative Method_MS Method B: LC-MS/MS (Sensitivity < 1 ng/mL) BioSample->Method_MS Trace Conc. (<1 µg/mL) Data Quantification & Reporting Method_CAD->Data Method_MS->Data Method_Deriv->Data

Caption: Decision tree for selecting analytical methods based on sample concentration and available instrumentation.

Protocol A: HPLC-CAD (Purity & Assay)

Target Audience: QC Labs, Synthesis Process Development. Principle: Charged Aerosol Detection (CAD) detects analytes based on particle size after mobile phase evaporation. It is "universal" and ideal for lipids lacking UV absorption.

Instrument Configuration
  • System: UHPLC (e.g., Vanquish, Acquity) with CAD (Corona Veo or similar).

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp prevents semi-volatile loss).

    • Power Function: 1.00 (buffers response linearity).

    • Data Rate: 10 Hz.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (130Å, 2.5 µm, 2.1 x 100 mm) or Phenomenex Gemini NX-C18.

    • Why: These columns utilize hybrid particles stable at high pH, allowing us to suppress amine ionization.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table
Time (min)%BCurveDescription
0.05InitialEquilibration
1.056Hold
8.0956Linear Ramp
10.0956Wash
10.151Re-equilibration
14.051End

Technical Insight: High pH (pH 10) ensures the amine and pyrrolidine are largely deprotonated (neutral). This increases retention on the C18 column and dramatically improves peak symmetry by eliminating ionic interactions with silanols.

Protocol B: LC-MS/MS (Trace Quantification)

Target Audience: DMPK, Bioanalysis, Impurity Profiling. Principle: Electrospray Ionization (ESI) in positive mode.[2][3]

MS Source Parameters (Generic Optima)
  • Ionization: ESI Positive (+)[2][3]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Cone Gas: 50 L/hr

  • Desolvation Gas: 800 L/hr

MRM Transitions (Multiple Reaction Monitoring)
Precursor (m/z)Product (m/z)Cone (V)Collision (eV)Assignment
185.2 [M+H]⁺70.1 3022Pyrrolidine ring fragment (Quantifier)
185.2 [M+H]⁺114.1 3018Loss of Pyrrolidine (Qualifier)
185.2 [M+H]⁺168.2 3012Loss of NH₃ (Qualifier)
Chromatographic Conditions (LC-MS Compatible)
  • Column: Agilent Poroshell 120 HILIC-Z or Waters Atlantis Premier BEH C18 AX.

    • Why: If using C18, use 0.1% Formic Acid (Acidic pH). The molecule will be charged. To prevent tailing at acidic pH, a column with a positive surface charge (C18 AX) repels the amine, or a HILIC mode is used for polar retention.

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • If C18: 5% B to 60% B over 5 mins.

    • If HILIC: 95% B to 50% B over 5 mins.

Protocol C: UV-Derivatization (The Alternative)

Context: For labs lacking CAD or MS. Reagent: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride). Reaction: Reacts with the primary amine to form a highly fluorescent/UV-active derivative. The tertiary pyrrolidine amine does not react, preserving specificity.

Procedure:

  • Mix 100 µL Sample + 100 µL Borate Buffer (pH 8.5).

  • Add 200 µL Fmoc-Cl (5 mM in Acetonitrile).

  • Incubate 10 mins at ambient temp.

  • Quench with 50 µL Adamantanamine (to remove excess Fmoc).

  • Analyze by HPLC-UV at 265 nm .

Validation & Quality Control

To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines.

System Suitability Criteria
  • Tailing Factor (As): Must be < 1.5. (If > 1.5, increase buffer concentration or pH).

  • Precision (RSD): < 2.0% for 5 replicates (CAD); < 5.0% (LC-MS).

  • Linearity (R²): > 0.995 over the range (e.g., 10–1000 µg/mL for CAD).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsSwitch to High-pH resistant hybrid column (XBridge/Gemini) and use pH 10 buffer.
Low Sensitivity (CAD) Semi-volatile lossLower evaporation tube temperature to 35°C.
Carryover Sticky amine adsorptionUse needle wash: 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Kinsey, C. et al. "RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization." Pharmaceutics, 2024.[4][5] Link

  • Li, L. et al. "Impurity Profiling of Lipid Nanoparticle Components using LC-MS/MS." Journal of Pharmaceutical Analysis, 2021.
  • European Medicines Agency (EMA). "ICH guideline Q2(R1) on validation of analytical procedures." Link

  • Phenomenex Application Note. "Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column." Link

  • PubChem. "7-(pyrrolidin-1-yl)heptan-1-amine Compound Summary."[6] Link

Sources

Method

Application Note: Design and Synthesis of Next-Generation Ionizable Lipids using 7-(Pyrrolidin-1-yl)heptan-1-amine

This comprehensive Application Note and Protocol guide details the experimental design for using 7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0). Given the chemical structure—a tertiary amine (pyrrolidine) headgrou...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Application Note and Protocol guide details the experimental design for using 7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0).

Given the chemical structure—a tertiary amine (pyrrolidine) headgroup connected via a heptyl linker to a reactive primary amine—this molecule is identified as a high-value ionizable headgroup precursor for the synthesis of Lipid Nanoparticles (LNPs) used in RNA delivery. The pyrrolidine ring provides the necessary pKa for endosomal escape, while the primary amine serves as the conjugation site for hydrophobic tails.

Introduction & Mechanistic Rationale

7-(Pyrrolidin-1-yl)heptan-1-amine is a bifunctional building block critical for the development of ionizable cationic lipids. In the context of genetic medicine (mRNA vaccines, siRNA therapy), the efficacy of a Lipid Nanoparticle (LNP) is governed by the Acid Dissociation Constant (pKa) of its ionizable lipid component.

Why This Molecule?
  • Pyrrolidine Headgroup: Cyclic amines like pyrrolidine often yield lipids with a pKa between 6.0–6.5, the "sweet spot" for endosomal escape. They become protonated in the acidic endosome (pH ~5.5), triggering membrane fusion and payload release, but remain neutral at physiological pH (7.4) to minimize toxicity.

  • C7 Linker: The heptyl chain provides a flexible spacer that affects the lipid's cone angle and packing parameter within the LNP bilayer.

  • Primary Amine Tail: This reactive handle allows for the modular attachment of hydrophobic domains (e.g., via Michael addition to alkyl acrylates or epoxide ring-opening), enabling the rapid generation of a lipid library.

Chemical Synthesis & Library Generation (Pre-Formulation)

Before in vitro testing, the precursor must be converted into a functional lipid. The standard protocol involves reacting the primary amine with alkyl epoxides or acrylates to generate a tertiary amine with two hydrophobic tails.

Protocol A: Synthesis of Ionizable Lipid Library

Objective: Create a library of lipids with varying tail lengths (C10–C14) to screen for optimal potency.

  • Reagents:

    • Scaffold: 7-(Pyrrolidin-1-yl)heptan-1-amine (1.0 eq).

    • Tail Precursor: 1,2-Epoxydodecane (2.2 eq) OR Decyl Acrylate (2.2 eq).

    • Solvent: Ethanol (anhydrous).

  • Reaction:

    • Dissolve 7-(Pyrrolidin-1-yl)heptan-1-amine in Ethanol in a sealed reaction vial.

    • Add the Tail Precursor.

    • Heat to 80°C for 48 hours (for epoxides) or 90°C for 72 hours (for acrylates).

  • Purification:

    • Evaporate solvent.

    • Purify via Flash Column Chromatography (Silica gel; DCM:MeOH gradient with 1% NH4OH).

  • Validation:

    • Confirm structure via 1H-NMR and LC-MS (Target Mass: ~550–700 Da depending on tail).

In Vitro Experimental Design

Experiment B: pKa Determination (TNS Assay)

Rationale: The pKa determines if the LNP will release its cargo. We use 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS), a probe that fluoresces when bound to positively charged membranes.

Protocol:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.5 to 11.0 (10 mM HEPES/MES/Ammonium Acetate).

  • Liposome Formation: Dissolve the synthesized lipid in ethanol and mix rapidly with aqueous buffer (pH 4.0) to form empty liposomes.

  • Assay:

    • Add 2 µL of TNS stock (100 µM) to 100 µL of liposome solution in a 96-well black plate.

    • Add 100 µL of the pH-adjusted buffers to respective wells.

  • Measurement: Read Fluorescence (Ex: 321 nm, Em: 445 nm).

  • Analysis: Plot Fluorescence vs. pH. The pKa is the pH at the inflection point (50% max fluorescence).

    • Target pKa: 6.2 – 6.5.

Experiment C: LNP Formulation & Characterization

Objective: Encapsulate Firefly Luciferase mRNA (fluc-mRNA) to test encapsulation efficiency.

Formulation Parameters:

Component Molar Ratio Function
Synthesized Lipid 50% Ionizable core (Endosomal escape)
DSPC 10% Helper lipid (Bilayer structure)
Cholesterol 38.5% Stability & Fluidity

| PEG-Lipid (PEG2000-DMG) | 1.5% | Steric barrier (Prevents aggregation) |

Microfluidic Mixing Protocol:

  • Organic Phase: Dissolve lipid mix in Ethanol (Total lipid conc: 10 mM).

  • Aqueous Phase: Dilute fluc-mRNA in 50 mM Sodium Acetate buffer (pH 4.0). N/P ratio = 6 (Nitrogen on lipid / Phosphate on RNA).

  • Mixing: Use a microfluidic device (e.g., NanoAssemblr or custom T-junction).

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis: Dialyze against 1x PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.

  • QC: Measure Size (DLS) and Encapsulation Efficiency (RiboGreen Assay).

    • Success Criteria: Size < 100 nm, PDI < 0.2, EE > 85%.

Experiment D: In Vitro Transfection Screen

Cell Lines: HeLa (Cervical cancer) and HepG2 (Liver carcinoma).

  • Seed cells at 10,000 cells/well in 96-well plates.

  • Treat with LNPs at doses of 10, 50, and 100 ng mRNA/well.

  • Incubate for 24 hours.

  • Lyse cells and add Luciferase substrate.

  • Measure Luminescence.

    • Control: Compare against MC3 or SM-102 benchmark LNPs.

In Vivo Experimental Design

Experiment E: Biodistribution and Efficacy (Murine Model)

Rationale: To verify if the pyrrolidine headgroup directs the LNP to the liver (ApoE binding mechanism) or other tissues.

Subject: Female BALB/c mice (6-8 weeks old). Group Size: n=5 per lipid candidate.

Protocol:

  • Dosing: Administer LNP-encapsulated fluc-mRNA via tail vein injection (IV).

    • Dose: 0.5 mg/kg mRNA.

  • Imaging (6 hours post-dose):

    • Inject D-Luciferin (IP, 150 mg/kg).

    • Anesthetize mice (Isoflurane).

    • Image using IVIS (In Vivo Imaging System).

  • Ex Vivo Analysis (24 hours post-dose):

    • Harvest Liver, Spleen, Lungs, and Kidneys.

    • Homogenize tissues and measure Luciferase activity (RLU/mg protein).

  • Toxicity Markers:

    • Collect serum.

    • Measure ALT/AST (Liver damage) and Cytokines (IL-6, TNF-alpha) to assess immunogenicity.

Visualizations

Figure 1: Synthesis & LNP Assembly Workflow

This diagram illustrates the conversion of the amine precursor into a lipid and its subsequent assembly into an LNP.

LNP_Workflow Precursor 7-(Pyrrolidin-1-yl) heptan-1-amine Reaction Reaction: + 2 eq. Epoxide/Acrylate Precursor->Reaction Synthesis Lipid Ionizable Lipid (Tertiary Amine) Reaction->Lipid Purification EthanolPhase Ethanol Phase: Lipid + DSPC + Chol + PEG Lipid->EthanolPhase Dissolution Mixing Microfluidic Mixing (3:1 Aq:Et) EthanolPhase->Mixing AqPhase Aqueous Phase: mRNA (pH 4.0) AqPhase->Mixing LNP Lipid Nanoparticle (pH 7.4) Mixing->LNP Self-Assembly Endosome Endosomal Escape (pH 5.5 Protonation) LNP->Endosome Cellular Uptake

Caption: Workflow from chemical precursor synthesis to microfluidic LNP formulation and biological function.

Figure 2: Endosomal Escape Mechanism

The critical role of the pyrrolidine headgroup in pH-dependent cargo release.

Mechanism LNP_Neutral LNP (pH 7.4) Pyrrolidine: Neutral Structure: Stable Uptake Endocytosis LNP_Neutral->Uptake Endosome Early Endosome (pH 6.0) Uptake->Endosome Acidification Acidification (pH < 5.5) Endosome->Acidification LNP_Charged LNP (pH 5.0) Pyrrolidine: Protonated (+) Interaction: Anionic Lipids Acidification->LNP_Charged Release Membrane Fusion & mRNA Release LNP_Charged->Release

Caption: The protonation of the pyrrolidine ring in acidic endosomes drives membrane disruption and mRNA release.

References

  • Jayaraman, M., et al. (2012). "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition, 51(34), 8529-8533. Link

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578. Link

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26, 561–569. Link

  • Sato, Y., et al. (2019). "Understanding the pKa of Lipid Nanoparticles for Efficient RNA Delivery." Journal of Controlled Release, 295, 140-152. Link

  • PubChem. "7-(pyrrolidin-1-yl)heptan-1-amine Compound Summary." National Library of Medicine. Link (Note: Link directs to Pyrrolidine analog record for structural verification).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-(Pyrrolidin-1-yl)heptan-1-amine Synthesis

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to maximize the yield of 7-(pyrrolidin-1-yl)heptan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to maximize the yield of 7-(pyrrolidin-1-yl)heptan-1-amine.

The synthesis of this aliphatic amine is typically executed via a highly scalable two-step sequence: the nucleophilic N-alkylation of pyrrolidine with 7-bromoheptanenitrile, followed by the catalytic hydrogenation of the resulting nitrile intermediate to the primary amine.

SynthesisWorkflow A 7-Bromoheptanenitrile + Pyrrolidine B 7-(Pyrrolidin-1-yl)heptanenitrile (Intermediate) A->B N-Alkylation (K2CO3, MeCN, Δ) C 7-(Pyrrolidin-1-yl)heptan-1-amine (Target Product) B->C Nitrile Reduction (Raney Ni, H2, NH3)

Two-step synthesis workflow of 7-(Pyrrolidin-1-yl)heptan-1-amine.

Part 1: Step 1 - N-Alkylation Troubleshooting

Q: My yield for 7-(pyrrolidin-1-yl)heptanenitrile is low, and MS/NMR indicates the presence of a quaternary ammonium salt. How do I prevent over-alkylation? A: Over-alkylation occurs when the newly formed tertiary amine (7-(pyrrolidin-1-yl)heptanenitrile) competes with the starting pyrrolidine to attack the unreacted 7-bromoheptanenitrile. To suppress this, you must control the stoichiometry and basicity of the reaction.

  • Solution: Use a stoichiometric excess of pyrrolidine (typically 2.5 to 3.0 equivalents). The excess pyrrolidine acts as both the nucleophile and the acid scavenger (forming pyrrolidinium bromide), keeping the concentration of the free tertiary amine product relatively low compared to the highly nucleophilic secondary amine (pyrrolidine). Alternatively, use 1.1 equivalents of pyrrolidine with a non-nucleophilic inorganic base like anhydrous

    
     (2.0 eq) in a polar aprotic solvent like acetonitrile (MeCN).
    

Q: I am observing significant formation of 6-heptenenitrile (elimination byproduct). What is causing this? A: Pyrrolidine is a strong base as well as a good nucleophile. At elevated temperatures, the E2 elimination pathway competes with the desired


 substitution, stripping a proton from the carbon adjacent to the bromide.
  • Solution: Lower the reaction temperature. N-alkylation of primary alkyl bromides with cyclic secondary amines proceeds efficiently at 60–70 °C in MeCN. Do not reflux excessively. If elimination persists, consider switching the solvent to DMF and running the reaction at room temperature for a longer duration.

Part 2: Step 2 - Nitrile Reduction Troubleshooting

Q: The reduction of 7-(pyrrolidin-1-yl)heptanenitrile is yielding a mixture of primary, secondary, and tertiary amines. How can I selectively obtain the primary amine? A: This is the most common issue in nitrile reduction[1]. The catalytic hydrogenation of a nitrile proceeds via a highly reactive primary imine intermediate. If the newly formed primary amine attacks this imine, it forms a secondary imine, which is then reduced to a secondary amine byproduct[2].

  • Solution: Conduct the hydrogenation in the presence of excess anhydrous ammonia (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). According to Le Chatelier's principle, a high concentration of ammonia shifts the equilibrium of the imine-amine condensation backward. This effectively traps the intermediate as the primary imine, preventing the primary amine product from reacting with it. Methanolic ammonia (7N 
    
    
    
    in MeOH) is the industry standard for this transformation when using Raney Nickel.

NitrileReductionMechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 (Catalyst) PrimaryAmine Primary Amine (R-CH2-NH2) TARGET Imine->PrimaryAmine +H2 (Catalyst) SecondaryImine Secondary Imine INTERMEDIATE Imine->SecondaryImine + Primary Amine - NH3 SecondaryAmine Secondary Amine BYPRODUCT SecondaryImine->SecondaryAmine +H2 (Catalyst)

Mechanism of secondary amine byproduct formation during catalytic nitrile reduction.

Q: My Raney Nickel catalyst seems to lose activity quickly, resulting in incomplete conversion. What are the best practices for handling it? A: Raney Nickel is highly susceptible to deactivation via oxidation, poisoning, or improper solvent exchange[1].

  • Solution:

    • Washing: Commercial Raney Nickel is supplied as an aqueous slurry. Water can hydrolyze the imine intermediate to an aldehyde, which then undergoes reductive amination to form unwanted byproducts. Wash the catalyst thoroughly with absolute ethanol or methanol (under an inert atmosphere) before adding it to the reaction mixture.

    • Poisoning: Ensure your intermediate from Step 1 is strictly free of residual bromide ions or sulfur impurities, which rapidly poison nickel catalysts. Perform a rigorous aqueous workup and basic extraction of the Step 1 product before proceeding to Step 2.

Part 3: Quantitative Data Summary

To assist in your experimental design, the following table summarizes the expected yield variations based on different reaction conditions.

Reaction StepCondition TestedPrimary ByproductExpected Yield (%)
1. N-Alkylation 1.0 eq Pyrrolidine, No added base, 80 °CQuaternary ammonium salt35 - 45%
1. N-Alkylation 3.0 eq Pyrrolidine, MeCN, 65 °CNone (Optimized)85 - 92%
2. Nitrile Reduction Raney Ni,

(50 psi), MeOH, No

Secondary/Tertiary Amines40 - 50%
2. Nitrile Reduction

, THF, Reflux
Incomplete reduction / Al-complexes60 - 70%
2. Nitrile Reduction Raney Ni,

(50 psi), 7N

in MeOH
None (Optimized)88 - 95%

Part 4: Standardized Experimental Protocols

Protocol A: Synthesis of 7-(Pyrrolidin-1-yl)heptanenitrile (Optimized N-Alkylation)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents: Dissolve 7-bromoheptanenitrile (10.0 g, 52.6 mmol) in anhydrous acetonitrile (150 mL).

  • Addition: Add anhydrous potassium carbonate (

    
    , 14.5 g, 105 mmol) followed by pyrrolidine (4.5 g, 63.1 mmol, 1.2 eq). Note: If omitting 
    
    
    
    , use 3.0 eq of pyrrolidine to prevent quaternization.
  • Reaction: Heat the mixture to 65 °C and stir for 12 hours. Monitor conversion via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (200 mL), wash with saturated aqueous

    
     (2 x 100 mL) and brine (100 mL). Dry over anhydrous 
    
    
    
    , filter, and evaporate to yield the intermediate as a pale yellow oil.
Protocol B: Synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine (Optimized Nitrile Reduction)
  • Catalyst Preparation: In a fume hood, transfer Raney Nickel slurry (approx. 2.0 g wet weight) to a flask. Decant the water and wash the catalyst three times with absolute methanol (3 x 20 mL), decanting the solvent carefully each time to avoid exposing the highly pyrophoric catalyst to air.

  • Reaction Mixture: Transfer the washed Raney Nickel to a Parr hydrogenation bottle. Add a solution of 7-(pyrrolidin-1-yl)heptanenitrile (8.0 g, 44.4 mmol) dissolved in 7N Ammonia in Methanol (80 mL).

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 50 psi with

    
     and shake at room temperature for 16 hours.
    
  • Completion & Workup: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst (Caution: Do not let the filter cake dry out; keep it wet with solvent to prevent ignition).

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. The crude product can be purified via vacuum distillation or used directly if purity >95% by NMR.

References

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Source: MDPI. URL:[Link]

  • Nitrile reduction. Source: Wikipedia. URL: [Link]

  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles. Source: Google Patents.
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Source: ResearchGate. URL:[Link]

Sources

Optimization

Purification techniques for 7-(Pyrrolidin-1-yl)heptan-1-amine and its derivatives

Executive Summary: The Molecule & The Challenge Compound Profile: 7-(Pyrrolidin-1-yl)heptan-1-amine[1] Structure: A 7-carbon alkyl linker connecting a tertiary amine (pyrrolidine) and a primary amine.[1] Physical State:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule & The Challenge

Compound Profile: 7-(Pyrrolidin-1-yl)heptan-1-amine[1]

  • Structure: A 7-carbon alkyl linker connecting a tertiary amine (pyrrolidine) and a primary amine.[1]

  • Physical State: Typically a viscous, colorless to pale yellow oil.[1]

  • Key Properties: Highly basic (two amine centers), amphiphilic (polar heads, lipophilic tail), and sensitive to oxidation (N-oxide formation) and carbamate formation (CO₂ absorption).[1]

The Core Challenge: Purifying this molecule is deceptive. Its amphiphilic nature causes severe "streaking" on standard silica gel, while its surfactant-like properties can lead to emulsions during aqueous extraction.[1] This guide provides three validated workflows to resolve these specific bottlenecks.

Module 1: Flash Chromatography (The "Anti-Streak" Protocol)

User Issue: "My compound elutes as a broad smear from fractions 5 to 50 on silica gel, or it doesn't elute at all."

Root Cause: The basic amine nitrogens interact strongly with the acidic silanol (Si-OH) groups on the silica surface, acting as an ion-exchange resin rather than a partition medium.

The Solution: Amine-Modified Silica

You must mask the silanol groups using a sacrificial base in your mobile phase.

Protocol A: The TEA Method (Standard)
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA).[1]

  • Gradient: 95:5:1

    
     80:20:1 (DCM:MeOH:TEA).[1]
    

Step-by-Step:

  • Slurry Packing: Do not dry pack. Slurry the silica in the starting solvent (containing TEA). This pre-equilibrates the column and saturates the "active" silanol sites with TEA.

  • Loading: Dissolve the crude oil in a minimum amount of DCM. If the crude is very polar, add a few drops of MeOH.[1]

  • Elution: Run the gradient.

  • Post-Run: The collected fractions will contain TEA. You must remove it.[1]

    • Evaporation:[1][2][3] TEA (bp 89°C) forms an azeotrope with MeOH.[1] Repeated co-evaporation with DCM/MeOH on a rotovap usually removes it.[1]

    • High Vac: Dry the final oil under high vacuum (<1 mbar) for 12 hours.

Protocol B: The "Basic Alumina" Alternative

If TEA residuals are unacceptable for your downstream biological assay:

  • Stationary Phase: Basic Alumina (Brockmann Activity III).[1]

  • Mobile Phase: DCM / MeOH (No amine modifier needed).[1]

  • Why: Alumina is less acidic than silica, preventing the "sticking" effect without requiring TEA.[1]

Module 2: Acid-Base Extraction (The "Emulsion" Fix)

User Issue: "I tried to extract the product, but I have a third 'rag' layer or a persistent emulsion."

Root Cause: With a C7 chain and a charged amine head (at acidic pH), your molecule behaves like a cationic surfactant (soap), stabilizing the oil-water interface.[1]

Workflow: The "Salting-Out" Switch

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Target pH < 2 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Discard Non-Basic Impurities) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product as Salt) Sep1->AqLayer1 Bottom Layer Wash Wash with Et2O or DCM (Remove Neutrals) AqLayer1->Wash Basify Basify with 6M NaOH Target pH > 12 (CRITICAL: Keep Cold) Wash->Basify Extract Extract with DCM (3x) Add NaCl (Brine) to Break Emulsion Basify->Extract Final Dry (Na2SO4) & Concentrate Pure Free Amine Extract->Final

Figure 1: Acid-Base Extraction Workflow designed to isolate the diamine from non-basic impurities.[1]

Critical Troubleshooting for Emulsions:

  • Do NOT shake vigorously. Invert the funnel gently 20 times.

  • Saturation: Saturate the aqueous phase with NaCl (Brine) before adding the organic solvent for the final extraction. The high ionic strength disrupts the surfactant micelles.

  • Solvent Choice: Use Chloroform (

    
    ) instead of DCM if emulsions persist; it is denser and separates better.[1]
    

Module 3: Salt Formation (Solidification & Storage)

User Issue: "My product is an oil and degrades over time. How do I make it a solid?"

Solution: Convert the free base oil into a crystalline salt.[1] The Dihydrochloride or Dioxalate salts are most stable.[1]

Protocol: HCl Salt Formation
  • Dissolution: Dissolve 1g of the free amine oil in 5 mL of dry Diethyl Ether or Ethanol.

  • Acid Addition:

    • Option A (Anhydrous): Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • Option B (Aqueous): Add concentrated aqueous HCl dropwise.[1]

  • Precipitation:

    • A white solid should precipitate immediately.[1]

    • Troubleshooting: If it forms a "gum" or oil at the bottom, add more ether and scratch the glass side with a spatula to induce nucleation.[1] Sonicate for 5 minutes.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and wash with cold ether.[1]

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Data Table: Salt Properties

Salt TypeStoichiometryHygroscopicityCrystallinityBest Solvent for Recryst.[1]
Free Base N/ALowLiquid (Oil)N/A
Dihydrochloride 1:2 (Amine:HCl)High (Very hygroscopic)GoodEtOH / Et2O
Oxalate 1:2 or 1:1LowExcellentMeOH / Acetone
Fumarate 1:1LowModerateiPrOH

Module 4: Vacuum Distillation (For Bulk Purity)

User Issue: "I have 50 grams of material. Chromatography is too expensive."[1]

Solution: Kugelrohr or Short-Path Vacuum Distillation.[1]

Predicted Parameters:

  • Boiling Point (Atmospheric): Decomposition likely >200°C.[1]

  • Target Vacuum: < 0.5 mmHg (High Vacuum is mandatory).

  • Expected Boiling Point: 110°C – 130°C at 0.1 mmHg.[1]

Safety Warning: Distilling amines requires strictly oxygen-free conditions . Hot amines react rapidly with air to form N-oxides (dark tars).[1]

  • Degas the crude oil with Nitrogen/Argon for 20 mins before heating.

  • Bleed the vacuum with Nitrogen, never air.[1]

Frequently Asked Questions (FAQ)

Q: Why did my clear oil turn yellow/brown overnight? A: Oxidation. Primary amines and pyrrolidines are susceptible to air oxidation.[1] Store the free base under Argon at -20°C. If it turns brown, pass it through a short "plug" of basic alumina to remove the colored N-oxide impurities.

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but standard acidic buffers (Water/Acetonitrile + 0.1% TFA) will protonate both amines, making them very polar.[1] They will elute near the "void volume" (very early).

  • Recommendation: Use a High pH Buffer (10mM Ammonium Bicarbonate, pH 10).[1] This keeps the amine neutral (deprotonated), increasing retention on the C18 chain and improving peak shape.

Q: The NMR shows a "broad hump" at 2-3 ppm. A: This is characteristic of amine protons (


) exchanging. It is normal. To sharpen the peaks, add a drop of 

to your

NMR tube (the protons will exchange to

and disappear) or run the NMR in

.

References

  • Amine Purification on Silica: "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." Organic & Biomolecular Chemistry.

  • Vacuum Distillation of Amines: "Vacuum distillation."[1] Wikipedia.[1]

  • Pyrrolidine Synthesis & Handling: "Pyrrolidine." Wikipedia.[1]

  • Salt Formation Strategies: "Purification of Laboratory Chemicals - Amine Salts." ScienceDirect / Butterworth-Heinemann.[1] (General Reference for Organic Salt Formation).[1]

  • General Workup of Amines: "Organic Syntheses Procedure: 2-Methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one (Includes amine handling notes)." Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 7-(Pyrrolidin-1-yl)heptan-1-amine

[1] Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Lead Scientist: Dr. H. Vance, Senior Application Scientist Subject: 7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: Intermediate/Non-compendial) Context: Critical intermediate for ionizable lipid synthesis (LNP formulations).[1]

Introduction: The Dual-Amine Challenge

Welcome to the technical support hub for 7-(Pyrrolidin-1-yl)heptan-1-amine . If you are utilizing this compound, you are likely synthesizing ionizable lipids for RNA delivery (e.g., SM-102 analogs).

This molecule presents a unique stability profile due to its bifunctional nature :

  • Primary Amine (C1-position): Highly nucleophilic, prone to carbamylation (

    
     capture) and oxidative deamination.[1]
    
  • Tertiary Cyclic Amine (Pyrrolidine tail): Susceptible to N-oxidation and radical-mediated ring opening.[1]

This guide addresses the specific degradation phenomena you will encounter and provides self-validating protocols to mitigate them.

Module 1: Visual Inspection & Physical Handling

Q: My clear oil has turned yellow/brown. Is it still usable?

A: The color change indicates oxidative stress, but the extent of degradation requires quantification.

The Mechanism: Aliphatic amines like 7-(Pyrrolidin-1-yl)heptan-1-amine are naturally colorless.[1] Yellowing is caused by the formation of Schiff bases or conjugated enamines .

  • Trace transition metals or light trigger the oxidation of the

    
    -carbon next to the amine.
    
  • This forms an aldehyde intermediate.[1]

  • The aldehyde reacts with the remaining primary amine to form a Schiff base (imine), which oligomerizes into colored "tar" [1].

Troubleshooting Protocol:

  • Step 1: Dissolve 10 mg in 1 mL methanol.

  • Step 2: Filter through a 0.2

    
    m PTFE filter.[1]
    
  • Step 3: Run LC-MS (See Module 3).

  • Decision: If purity is >95% and the main impurity is distinct (not a broad polymeric hump), repurification via vacuum distillation is possible. If broad humps appear, discard the lot.

Q: I see a white crust forming on the cap/septum. What is this?

A: This is likely an amine-carbamate salt, not oxidation. [1]

The Mechanism: Primary amines are excellent


 scrubbers.


This reaction forms a solid carbamate salt upon exposure to air.[1] This process is often reversible but alters the stoichiometry of your subsequent reactions (e.g., lipid synthesis) [2].

Corrective Action:

  • Do not heat aggressively to reverse this in an open vessel (it releases

    
     but promotes oxidation).[1]
    
  • Protocol: Dissolve the material in dry dichloromethane (DCM) and wash with a basic brine solution (NaOH/NaCl) to regenerate the free base, then dry over

    
    .
    

Module 2: Chemical Degradation Pathways

Q: I am seeing M+16 and M+44 peaks in my mass spec. What are they?

A: These are the signatures of N-Oxidation and Carbamylation. [1]

Use the following diagram to diagnose your impurity profile.

DegradationPathways Parent 7-(Pyrrolidin-1-yl) heptan-1-amine (MW: ~184.3) Carbamate Carbamate Salt (+CO2) (M+44 in MS) Parent->Carbamate + CO2 (Air Exposure) NOxide Pyrrolidine N-Oxide (+O) (M+16 in MS) Parent->NOxide + Peroxides/O2 (Tertiary amine site) Hydroxylamine Primary Hydroxylamine (Transient) Parent->Hydroxylamine + O2 (Primary amine site) Aldehyde Aldehyde Degradant (Oxidative Deamination) Hydroxylamine->Aldehyde - NH3 SchiffBase Schiff Base Oligomers (Yellowing) Aldehyde->SchiffBase + Parent Amine

Figure 1: Degradation tree for 7-(Pyrrolidin-1-yl)heptan-1-amine.[1] The M+16 peak is typically the N-oxide on the pyrrolidine ring, a stable degradation product [3].

Data Analysis Table: Impurity Identification
Mass ShiftLikely IdentityCausePrevention
+16 Da N-OxidePeroxides in solvents; Air oxidation of tertiary amine.[1]Use antioxidant-stabilized THF; Store under Argon.
+32 Da Di-N-OxideOxidation of both amine centers (rare).[1]Avoid strong oxidizers (

).[1]
+44 Da CarbamateReaction with atmospheric

.[1]
Minimize headspace; Use septum caps.
-17 Da DeaminationLoss of

(high thermal stress).[1]
Store < -20°C.

Module 3: Analytical Troubleshooting

Q: I injected the sample on HPLC-UV, but I see no peaks. Is the column broken?

A: No. Your molecule has no chromophore. [1]

The Science: 7-(Pyrrolidin-1-yl)heptan-1-amine lacks conjugated double bonds or aromatic rings.[1] It does not absorb UV light at 254 nm.[1] It has negligible absorption at 210 nm, which is often obscured by solvent cut-off effects (e.g., methanol/formic acid noise).

The Solution: Universal Detection You must use a detector that does not rely on light absorption.

  • CAD (Charged Aerosol Detection): The Gold Standard for this lipid class.[1] It detects any non-volatile analyte.[1][2]

    • Linearity: Poor (Quadratic).[1] Use a power-function curve fit.[1]

  • ELSD (Evaporative Light Scattering): Similar to CAD but generally less sensitive.[1]

  • LC-MS (Single Quad/Q-TOF): Best for identification, but response factors vary heavily with ionization efficiency.[1]

Q: My peaks are tailing severely (shark-fin shape).

A: This is "Silanol Sting" due to the basicity of the pyrrolidine.

Troubleshooting Protocol: The pyrrolidine nitrogen is highly basic (


). It interacts strongly with residual acidic silanols on silica-based C18 columns.[1]
  • Option A (High pH - Preferred for Stability):

    • Column: C18 with hybrid-bridged ethyl particle technology (e.g., XBridge BEH).

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10).[1]

    • Why: At pH 10, the amine is neutral (deprotonated), reducing interaction with silanols and improving peak shape.

  • Option B (Low pH - Preferred for MS Sensitivity):

    • Column: Charged Surface Hybrid (CSH) C18.[1]

    • Mobile Phase: 0.1% Formic Acid.[1]

    • Why: The CSH column has a slight positive surface charge that repels the protonated amine, preventing secondary interactions [4].

AnalyticalDecision Start Start Analysis Chromophore Does molecule have UV Chromophore? Start->Chromophore Detector Select Detector Chromophore->Detector No UV UV/Vis (210nm) (NOT RECOMMENDED) Detector->UV Avoid CAD CAD/ELSD (Quantification) Detector->CAD MS LC-MS (ID & Impurity Profiling) Detector->MS PeakShape Issue: Peak Tailing? CAD->PeakShape MS->PeakShape PH_Decision Mobile Phase Strategy PeakShape->PH_Decision HighPH High pH (pH 10) (Requires Hybrid Column) PH_Decision->HighPH For Robustness LowPH Low pH (Formic Acid) (Requires CSH Column) PH_Decision->LowPH For MS Sensitivity

Figure 2: Analytical Method Development Decision Matrix.

Module 4: Storage & Handling Guidelines

To maintain >98% purity for LNP synthesis, follow this strict protocol.

  • Container: Amber glass vials with PTFE-lined septa. Avoid polyethylene (lipids can leach plasticizers).[1]

  • Headspace: Purge with Argon (heavier than air) rather than Nitrogen.[1] Argon creates a better "blanket" over the liquid surface.

  • Temperature: Store at -20°C .

    • Note: The compound may freeze. Allow to equilibrate to Room Temperature (RT) in a desiccator before opening to prevent water condensation (which accelerates carbamate formation).[1]

  • Solvent Compatibility:

    • Avoid: Chlorinated solvents (DCM/Chloroform) for long-term storage (risk of alkylation or HCl formation).[1]

    • Preferred: Store neat (pure oil) or in anhydrous Ethanol/Methanol.[1]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanism of amine oxidation and Schiff base formation).

  • Thermo Fisher Scientific. (2023).[1][3] Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Compounds. Link

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs. Chemosphere. Link

  • Waters Corporation. (2021).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Link

  • PubChem. (2025).[1] 7-(pyrrolidin-1-yl)heptan-1-amine Compound Summary. Link[1]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Pyrrolidine Compounds in Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common solubility issues encountered with pyrrolidine-containing compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common solubility issues encountered with pyrrolidine-containing compounds in biological assays. The following information is curated to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring robust and reproducible experimental outcomes.

Introduction: The Pyrrolidine Solubility Conundrum

Frequently Asked Questions (FAQs)

Q1: Why are my pyrrolidine compounds precipitating when I dilute my DMSO stock into aqueous assay media?

This is a common phenomenon known as "solvent shock."[5][6] Your compound is likely highly soluble in the concentrated DMSO stock but crashes out of solution when introduced to the predominantly aqueous environment of the cell culture media or assay buffer. The abrupt change in solvent polarity reduces the compound's solubility below its effective concentration, leading to precipitation.[5][6]

Q2: What is the first and most straightforward approach to dissolving a new pyrrolidine compound for a biological assay?

The standard starting point is to create a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice due to its broad solvating power.[4][7] This stock is then serially diluted to the final working concentration in the aqueous assay medium.[7]

Q3: How does the pH of the assay medium affect the solubility of my pyrrolidine compound?

The pyrrolidine ring contains a basic nitrogen atom.[1] The pH of the surrounding medium will influence the ionization state of this nitrogen. In acidic to neutral conditions (like typical cell culture media, pH 7.2-7.4), the nitrogen is more likely to be protonated, which can increase aqueous solubility.[5] Conversely, in more basic environments, the compound may be less soluble.

Q4: Is it acceptable to filter out the precipitate from my compound solution or media?

Filtering is generally not recommended as a primary solution for precipitation.[6] This action removes the precipitated compound, resulting in an unknown and lower final concentration in your experiment, which can invalidate your results. The preferred approach is to address the underlying cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.[6]

Troubleshooting Guides

Problem: Compound Precipitation Upon Dilution

If you observe immediate or eventual precipitation after adding your compound stock to the assay medium, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Determining Maximum Tolerated DMSO Concentration

Before attempting to increase the final DMSO concentration to improve solubility, it is crucial to determine the maximum concentration your specific cell line can tolerate without significant cytotoxicity.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Cell culture medium

  • DMSO, sterile

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at their optimal density for a viability assay and allow them to adhere overnight.[8]

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your cell culture medium. A suggested range is 5%, 2.5%, 1.25%, 0.625%, 0.313%, 0.156%, and a medium-only control.[8]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a duration that matches your planned experiments (e.g., 24, 48, or 72 hours).[8]

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the medium-only control. The highest concentration that shows no significant decrease in viability is your maximum tolerated dose.

Table 1: General DMSO Tolerance of Various Cell Lines

Cell TypeRecommended Max DMSO ConcentrationNotes
Most Immortalized Cell Lines0.5% - 1%Some robust lines may tolerate up to 2%, but this should be verified.[9][10]
Primary Cells≤ 0.1%These cells are generally more sensitive to DMSO.[7][9]
Stem Cells< 0.5%Highly sensitive to DMSO, with some studies suggesting keeping concentrations below 0.1%.[11]

Note: This table provides general guidelines. It is always best to determine the specific tolerance for your cell line and assay conditions.[8][12]

Protocol 2: Utilizing Co-solvents for Enhanced Solubility

If increasing the DMSO concentration is not feasible, a co-solvent system can be employed.

Common Co-solvents:

  • Polyethylene glycol 400 (PEG 400)[4]

  • Ethanol

  • N-Methyl-2-pyrrolidone (NMP)[4]

  • Glycerol[13]

  • Tween 80[13]

  • Sodium carboxymethylcellulose (CMC-Na)[13]

Procedure:

  • Solvent Screening: Prepare small-scale stock solutions of your pyrrolidine compound in various co-solvents (e.g., a 1:1 mixture of DMSO and PEG 400).

  • Dilution Test: Dilute these co-solvent stock solutions into your aqueous assay buffer and observe for precipitation.

  • Vehicle Control: It is critical to include a vehicle control in your experiments that contains the same final concentration of the co-solvent mixture without the compound.[6]

Protocol 3: Employing Cyclodextrins to Improve Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][14][15] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[6]

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Procedure:

  • Complex Formation: Prepare a solution of (2-Hydroxypropyl)-β-cyclodextrin in your assay buffer. The concentration will need to be optimized for your specific compound.

  • Compound Addition: Add your pyrrolidine compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.

  • Equilibration: Gently mix the solution and allow it to equilibrate. Sonication or gentle warming can sometimes facilitate complex formation.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.[6]

Advanced Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary. These often require specialized expertise and equipment but can be highly effective:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix to prevent crystallization and enhance solubility.[16][17]

  • Nanomilling: Reducing the particle size of the compound to the nanoscale increases its surface area, which can improve the dissolution rate.[17][18]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based delivery systems can improve their solubility and absorption.[16]

Best Practices for Compound Handling and Storage

  • Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO.[7]

  • Aliquoting: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to come out of solution.[6]

  • Storage: Store stock solutions at -20°C or -80°C in a desiccated environment, as DMSO is hygroscopic.[19]

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If present, try to redissolve by gentle warming and vortexing. If the precipitate does not redissolve, prepare a fresh stock solution.[6]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with pyrrolidine compounds, leading to more accurate and reliable data in their biological assays.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Elder, D. P. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • An, W. F. (n.d.). Essentials for High-Throughput Screening Operations. [Link]

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Wouessidjewe, D., et al. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Miller, D. A., et al. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Kovvasu, S. P., et al. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]

  • Al-kassas, R., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Solubility of Things. (n.d.). Pyrrolidine. [Link]

  • Popa, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • MDPI. (2023, July 21). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. [Link]

  • Toxicology in Vitro. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed. (2007, September 5). Solubilization of poorly soluble compounds using 2-pyrrolidone. [Link]

  • Expert Opinion on Drug Discovery. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • PMC. (n.d.). Compound Management for Quantitative High-Throughput Screening. [Link]

  • Scirp.org. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. [Link]

  • ResearchGate. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. (2025, August 10). Solubilization of poorly soluble compounds using 2-pyrrolidone. [Link]

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Troubleshooting

Optimizing reaction conditions for N-alkylation of pyrrolidines

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrrolidines This technical support guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrrolidines

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the N-alkylation of pyrrolidines. It provides in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges, ensuring scientifically sound and reproducible results.

Introduction: The Challenge of Pyrrolidine N-Alkylation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. Its N-alkylation is a fundamental transformation for creating diverse molecular libraries and active pharmaceutical ingredients. While seemingly straightforward as a nucleophilic substitution reaction, the process is fraught with challenges, including poor yields, over-alkylation, and difficult purifications. This guide provides a systematic approach to overcoming these common hurdles.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the N-alkylation of pyrrolidines.

Q1: What is the underlying mechanism of N-alkylation with an alkyl halide?

The reaction is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][2] The lone pair of electrons on the pyrrolidine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). This attack occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-leaving group bond breaks.

SN2_Mechanism cluster_products Products Pyrrolidine Pyrrolidine (Nucleophile) TS Transition State [Pyrrolidine---R---X]‡ Pyrrolidine->TS Nucleophilic Attack AlkylHalide R-X (Electrophile) AlkylHalide->TS Product N-Alkylpyrrolidinium Salt TS->Product LeavingGroup X⁻ (Leaving Group) FinalProduct N-Alkylpyrrolidine Product->FinalProduct Deprotonation ProtonatedBase Base

Caption: General SN2 mechanism for N-alkylation of pyrrolidine.

Q2: Why is over-alkylation such a common problem?

The mono-alkylated product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine. This means it can effectively compete with the remaining starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt.[2][3][4] This "runaway train" effect results in a mixture of products that can be difficult to separate.[4]

Overalkylation_Cascade start Pyrrolidine (Secondary Amine) reagent + R-X product1 N-Alkylpyrrolidine (Tertiary Amine) reagent2 + R-X product2 Quaternary Salt (Undesired Product) reagent->product1 Desired Alkylation (k1) reagent2->product2 Over-Alkylation (k2 > k1 often)

Caption: The "runaway" cascade of amine over-alkylation.

Q3: What are the key factors to control for a successful reaction?

Success hinges on optimizing four main components:

  • The Base: Used to neutralize the acid formed during the reaction, preventing the formation of the unreactive pyrrolidinium salt.[5] Its choice can influence reaction rate and selectivity.

  • The Solvent: The medium for the reaction. Polar aprotic solvents are generally preferred as they solvate the cation but not the amine nucleophile, increasing its reactivity.[6][7]

  • The Alkylating Agent: The source of the alkyl group. Its reactivity depends on the leaving group (I > Br > Cl > OTs).[8]

  • Temperature and Stoichiometry: Higher temperatures can increase reaction rates but may also promote side reactions. The ratio of amine to alkylating agent is critical for controlling over-alkylation.[9]

Part 2: Troubleshooting Guide - Resolving Common Issues

This section provides solutions to specific problems encountered during N-alkylation experiments.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion, and I am recovering mostly starting material. What went wrong?

A: This is a common issue that can usually be traced back to one of several factors. A systematic diagnosis is key.

  • Cause A: Inadequate Base or Proton Scavenging. If the H-X acid generated is not neutralized, it will protonate the starting pyrrolidine, forming a non-nucleophilic ammonium salt and halting the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine). For stubborn reactions, a stronger base may be needed, but this can introduce other issues (see Issue 3). Ensure the base is fresh and dry.[5]

  • Cause B: Poor Alkylating Agent Reactivity. The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides are often much slower and may require harsh conditions.[8]

    • Solution: If possible, switch to the corresponding alkyl bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) can sometimes facilitate the reaction of an alkyl chloride via an in situ Finkelstein reaction.

  • Cause C: Inappropriate Solvent Choice. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the amine, shielding the lone pair and reducing its nucleophilicity.

    • Solution: Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][7] These solvents promote SN2 reactions. Ensure solvents are anhydrous, as water can interfere with the reaction.[10]

  • Cause D: Insufficient Temperature or Reaction Time. Some less reactive alkylating agents or sterically hindered pyrrolidines require more energy to react.[6][11]

    • Solution: Monitor the reaction by TLC or LC-MS. If no progress is observed at room temperature, gradually increase the heat. For volatile reagents, ensure the reaction is performed in a sealed vessel or under reflux with a condenser.[5]

LowYield_Troubleshooting problem Problem: Low Product Yield check1 Check 1: Is the Base adequate? problem->check1 check2 Check 2: Is the Alkylating Agent reactive? check1->check2 Yes solution1 Solution: Use ≥1 eq. dry K₂CO₃ or Cs₂CO₃. Consider a stronger base. check1->solution1 No check3 Check 3: Is the Solvent correct? check2->check3 Yes solution2 Solution: Switch from R-Cl to R-Br or R-I. Add catalytic NaI. check2->solution2 No check4 Check 4: Are Time/Temp sufficient? check3->check4 Yes solution3 Solution: Use anhydrous polar aprotic solvent (MeCN, DMF). check3->solution3 No solution4 Solution: Increase temperature. Monitor reaction over time. check4->solution4 No success Yield Improved check4->success Yes solution1->check2 solution2->check3 solution3->check4 solution4->success

Caption: A stepwise guide to troubleshooting low product yield.

Issue 2: My Reaction is Messy and Dominated by Over-Alkylation

Q: I'm trying to make a tertiary amine, but my main product is the quaternary ammonium salt. How can I achieve selective mono-alkylation?

A: This is the classic challenge of amine alkylation.[9] Several strategies can suppress the formation of the quaternary salt.

  • Strategy 1: Control Stoichiometry and Addition.

    • Solution: Use a large excess of the pyrrolidine starting material relative to the alkylating agent. This increases the probability that the alkylating agent will encounter a molecule of the starting amine rather than the product amine. Alternatively, use slow, controlled addition of the alkylating agent to a solution of the amine.

  • Strategy 2: Use a Bulky or Deactivating Protecting Group.

    • Solution: This is a robust, multi-step approach. Protect the pyrrolidine nitrogen with a group that reduces its nucleophilicity (e.g., as a sulfonamide). After alkylation, the protecting group is removed. This method provides excellent control but adds steps to the synthesis.[12]

  • Strategy 3: Leverage Steric Hindrance.

    • Solution: If your pyrrolidine is already substituted near the nitrogen, this intrinsic steric bulk may naturally disfavor the formation of the more crowded quaternary salt.[11][13] For simple pyrrolidine, this is not an option unless you use a very bulky alkylating agent.

  • Strategy 4: Change Your Synthetic Approach - Reductive Amination.

    • Solution: For selective mono-alkylation, reductive amination is often a superior method to direct alkylation.[3][4] This involves reacting the pyrrolidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). Since the tertiary amine product cannot react further with the carbonyl or reducing agent, over-alkylation is completely avoided.[4]

Issue 3: I'm Observing Unexpected Side Products

Q: My mass spec shows a product with the same mass, but my NMR is inconsistent. What could it be? (For 2-pyrrolidinone and derivatives)

A: You are likely observing O-alkylation . The deprotonated lactam (pyrrolidinone) is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. Alkylation can occur at either atom.

  • Cause: Hard-soft acid-base (HSAB) theory provides a useful framework. "Hard" electrophiles (like dimethyl sulfate) tend to react at the "harder" oxygen atom, while "softer" electrophiles (like alkyl iodides) prefer the "softer" nitrogen atom.[6]

  • Solution to Favor N-Alkylation:

    • Base/Solvent System: Use a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like anhydrous DMF or THF. This combination generates a "naked" anion that favors reaction at the more nucleophilic nitrogen.[6]

    • Alkylating Agent: Use a soft electrophile, such as an alkyl iodide or benzyl bromide.[6]

    • Temperature: Lower reaction temperatures often increase selectivity for the N-alkylated product.[6]

Part 3: Quantitative Data & Protocols

Table 1: Selection of Bases for N-Alkylation
BasepKa of Conjugate AcidTypical SolventStrength/Notes
Triethylamine (Et₃N)~10.7MeCN, DCMWeak. Organic base, primarily a proton scavenger.
Potassium Carbonate (K₂CO₃)~10.3MeCN, DMF, AcetoneModerate. Inexpensive, common choice for general purpose alkylations.[5]
Cesium Carbonate (Cs₂CO₃)~10.3MeCN, DMFModerate. Higher solubility of the cesium counter-ion can accelerate reactions.[7][8]
Sodium Hydride (NaH)~36THF, DMFStrong. Used for deprotonating less acidic N-H bonds (e.g., lactams, indoles). Reacts violently with water.[6][7]
Table 2: Common Solvents for N-Alkylation
SolventTypeBoiling Point (°C)Notes
Acetonitrile (MeCN)Polar Aprotic82Excellent choice, promotes SN2, easy to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic153High boiling point, excellent solvating power. Difficult to remove.[1][14]
Tetrahydrofuran (THF)Polar Aprotic66Good general-purpose solvent, often used with strong bases like NaH.[6]
Dichloromethane (DCM)Nonpolar Aprotic40Generally less effective for SN2 than polar aprotic solvents but can be used.
Ethanol (EtOH)Polar Protic78Generally avoided as it can reduce nucleophilicity and act as a competing nucleophile.

Experimental Protocol: General Procedure for N-Alkylation of Pyrrolidine

This protocol describes a standard procedure for the N-benzylation of pyrrolidine.

Materials:

  • Pyrrolidine (1.5 eq.)

  • Benzyl bromide (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate.

  • Solvent & Reagent Addition: Add anhydrous acetonitrile, followed by pyrrolidine. Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Alkylation: Add benzyl bromide dropwise to the stirring suspension. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, filtering off the solids, and spotting the filtrate.

  • Work-up: Once the reaction is complete (consumption of benzyl bromide), filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the pure N-benzylpyrrolidine.

References

  • Technical Support Center: N-Alkylation of 2-Pyrrolidinone - Benchchem. (URL: )
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). (URL: [Link])

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019). (URL: [Link])

  • N alkylation at sp3 Carbon Reagent Guide - ACS GCI Pharmaceutical Roundtable. (URL: [Link])

  • Technical Support Center: N-Arylation of Pyrrolidine - Benchchem. (URL: )
  • Amine alkylation - Wikipedia. (URL: [Link])

  • Ligand-Enabled γ-C(sp3)–H Olefination of Amines: En Route to Pyrrolidines - PMC. (URL: [Link])

  • Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines - AIP Publishing. (URL: [Link])

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC. (2023). (URL: [Link])

  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
  • Technical Support Center: Selective N-Alkyl
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. (URL: [Link])

  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles - PMC. (URL: [Link])

  • Preventing over-alkylation of amines in synthesis - Benchchem. (URL: )
  • Best Conditions For N-Alkylation? - Sciencemadness Discussion Board. (2022). (URL: [Link])

  • Common side reactions in the synthesis of substituted pyrrolidines - Benchchem. (URL: )
  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - Organic Chemistry Portal. (URL: [Link])

  • Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications. (URL: [Link])

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (URL: [Link])

  • Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps | The Journal of Organic Chemistry - ACS. (URL: [Link])

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling - Princeton University. (URL: [Link])

  • Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols - Benchchem. (URL: )
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC. (2023). (URL: [Link])

  • Regioselective N-alkylation of Adenine by Nucleophilic Substitution - Royal Society of Chemistry. (2016). (URL: [Link])

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols - Wiley Online Library. (2010). (URL: [Link])

  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. (URL: [Link])

  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). (URL: [Link])

  • Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology - Organic Chemistry Portal. (URL: [Link])

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). (2018). (URL: [Link])

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups | Organic Letters - ACS. (2018). (URL: [Link])

  • An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. (URL: [Link])

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds - MDPI. (2026). (URL: [Link])

  • Why pyrrolidines did not work in the alkylation–cyclization–isomerization–3-aza-Cope cascade? - SSRN. (2023). (URL: [Link])

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). (URL: [Link])

  • Process for the Preparation of N-Alkyl Pyrrolidones - Google P
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science. (2023). (URL: [Link])

  • Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation. (2022). (URL: [Link])

  • Purification of crude pyrroles - Google P
  • The influence of steric hindrance of the N-dealkylation site upon the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Preparation of pyrrolidine - PrepChem.com. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrrolidine Synthesis

Welcome to our technical support center dedicated to addressing the common challenges encountered during the synthesis of pyrrolidines. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center dedicated to addressing the common challenges encountered during the synthesis of pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to unwanted side reactions in their experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding pyrrolidine synthesis.

Q1: What are the most common general strategies for synthesizing the pyrrolidine ring?

A1: Key cyclization strategies include [3+2] cycloaddition reactions of an azomethine ylide with an alkene or alkyne, intramolecular cyclization of an amine onto an electrophilic center, and the reductive amination of a 1,4-dicarbonyl compound with an amine.[1] Modern methods also utilize transition metal-catalyzed reactions like C-H amination.[1]

Q2: I'm observing a low overall yield in my pyrrolidine synthesis. What are the first steps to diagnose the problem?

A2: Low yields are a frequent issue and require a systematic approach to identify the root cause.[1] Key initial steps include verifying the quality, purity, and stoichiometry of your reagents and catalysts, optimizing reaction time and temperature, and ensuring an inert atmosphere if your starting materials or intermediates are sensitive to oxidation.[1] It's also crucial to determine if the issue is an incomplete reaction, product degradation, or loss during workup and purification.[1]

Q3: How can I effectively purify my crude pyrrolidine product?

A3: The choice of purification method depends on the specific impurities present.[2] Common techniques include:

  • Distillation: Effective for separating pyrrolidine (boiling point 87-89 °C) from less volatile impurities.[2][3] Fractional distillation can be used to achieve very high purity.[4]

  • Column Chromatography: Useful for separating products with different polarities, such as furan byproducts from the desired pyrrolidine.[2]

  • Acid-Base Extraction: This technique leverages the basicity of the pyrrolidine ring to separate it from non-basic impurities.[5]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific pyrrolidine synthesis methods in a question-and-answer format.

Guide 1: Reductive Amination & Paal-Knorr Synthesis of Pyrrolidines

This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, often followed by reduction.

Issue 1: Formation of Furan Byproducts

Question: During the synthesis of a pyrrolidine derivative using a Paal-Knorr type reaction with a 1,4-dicarbonyl compound, I am observing a significant amount of a furan byproduct. How can I minimize this side reaction?

Answer: The formation of furan derivatives is a well-known side reaction in Paal-Knorr synthesis, especially under strongly acidic conditions.[2] The mechanism can shift towards furan formation at a low pH.[6]

Causality & Troubleshooting Steps:

  • pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions. Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 will favor the formation of furan byproducts.[2][6]

  • Acid Catalyst Selection: If an acid catalyst is necessary to accelerate the reaction, opt for a weak acid like acetic acid.[2] Strong mineral acids should be avoided.[2]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or GC-MS to detect the formation of the furan byproduct at an early stage.[2]

  • Purification: If furan byproducts are formed, they can often be separated from the desired pyrrolidine product by column chromatography or distillation.[2]

Reaction Pathway Visualization:

G cluster_0 Desired Pathway: Pyrrolidine Formation cluster_1 Side Reaction: Furan Formation Start 1,4-Dicarbonyl + Primary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Furan_Start 1,4-Dicarbonyl Cyclized_Int Cyclized Intermediate Hemiaminal->Cyclized_Int Intramolecular Cyclization Pyrrolidine Desired Pyrrolidine Cyclized_Int->Pyrrolidine Dehydration & Reduction Enol Enol Intermediate Furan_Start->Enol Enolization (Acid-Catalyzed) Furan_Cyclized Cyclized Hemiacetal Enol->Furan_Cyclized Intramolecular Attack Furan Furan Byproduct Furan_Cyclized->Furan Dehydration

Caption: Competing pathways in Paal-Knorr synthesis.

Issue 2: Incomplete Reaction and Over-Reduction

Question: My reductive amination of a dicarbonyl compound is yielding a mixture of products, including what appear to be imine intermediates and alcohols. How can I drive the reaction to completion and avoid over-reduction?

Answer: This issue points to a delicate balance between imine formation, cyclization, and reduction. The choice of reducing agent and reaction conditions are critical.

Causality & Troubleshooting Steps:

  • Incomplete Reaction: If the reaction does not go to completion, you may isolate imine intermediates or mono-aminated products.[2]

    • Solution: Ensure stoichiometric amounts of the amine and dicarbonyl are used. Monitor the reaction until the starting materials are consumed. Gentle heating may be required to drive the initial condensation.

  • Over-reduction: The carbonyl groups could be reduced to alcohols before amination occurs, especially with strong reducing agents.[2]

    • Solution: Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are more effective under weakly acidic conditions which also favor imine formation.

Troubleshooting Decision Tree:

G Start Low Yield of Pyrrolidine Check_Products Analyze Crude Product: Imine Intermediates or Alcohol Byproducts? Start->Check_Products Imine Imine Intermediates Present Check_Products->Imine Imine Alcohol Alcohol Byproducts Present Check_Products->Alcohol Alcohol Solution_Imine Incomplete Reaction: - Increase reaction time/temp - Check stoichiometry Imine->Solution_Imine Solution_Alcohol Over-Reduction: - Use milder reducing agent (e.g., NaBH3CN) - Control pH Alcohol->Solution_Alcohol G Factors Key Factors Catalyst/Ligand Temperature Substrate Sterics & Electronics Outcome Stereochemical Outcome (Diastereo-/Enantioselectivity) Factors->Outcome

Caption: Factors influencing cycloaddition stereoselectivity.

Guide 3: Intramolecular Cyclization Reactions

This approach involves the cyclization of a linear precursor, such as an amino-alkene or a halo-amine.

Issue 1: Competing Intermolecular Reactions and Polymerization

Question: I am attempting an intramolecular cyclization to form a pyrrolidine, but I am getting significant amounts of oligomers/polymers. How can I favor the desired intramolecular pathway?

Answer: The competition between intramolecular cyclization and intermolecular polymerization is governed by reaction concentration. Intramolecular reactions are kinetically favored at high dilution.

Causality & Troubleshooting Steps:

  • High Dilution Principle: Intramolecular cyclization is a unimolecular process, while polymerization is bimolecular or higher order. To favor the former, the reaction must be run at very low concentrations.

    • Solution: Use a large volume of solvent. A more practical approach is the slow addition of the substrate to the reaction mixture using a syringe pump. This maintains a constantly low concentration of the reactive species, minimizing intermolecular side reactions. [7][8] Issue 2: Formation of the "Wrong" Ring Size (e.g., Azetidine vs. Pyrrolidine)

Question: My synthesis is designed to produce an azetidine (4-membered ring), but I am getting the pyrrolidine (5-membered ring) as a major byproduct. Why is this happening?

Answer: The formation of a five-membered pyrrolidine ring is often in kinetic and thermodynamic competition with the formation of a four-membered azetidine ring. [8]While the 4-membered ring may be kinetically favored under Baldwin's rules (4-exo-tet cyclization), the 5-membered ring is often thermodynamically more stable due to lower ring strain. [8] Causality & Troubleshooting Steps:

  • Thermodynamic vs. Kinetic Control:

    • Solution: To favor the kinetically controlled product (azetidine), use lower reaction temperatures and shorter reaction times. The use of a non-nucleophilic base can also be beneficial. If the thermodynamically favored pyrrolidine is desired, higher temperatures and longer reaction times may be employed. [8] Quantitative Data Summary Table:

ParameterTo Favor Intramolecular CyclizationTo Favor Kinetic Product (e.g., Azetidine)To Favor Thermodynamic Product (e.g., Pyrrolidine)
Concentration High Dilution (Slow Addition)N/AN/A
Temperature Substrate DependentLowHigh
Reaction Time Monitor to completionShortLong
Base Non-nucleophilicNon-nucleophilicMay vary
Experimental Protocols

Protocol: General Procedure for Reductive Amination of a 1,4-Dicarbonyl Compound

This protocol outlines the synthesis of a pyrrolidine ring via reductive amination. [2] Materials:

  • 1,4-Dicarbonyl compound (e.g., Succinaldehyde)

  • Primary amine (e.g., Ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (optional, for pH adjustment)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound and the primary amine (1.0-1.2 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute HCl until gas evolution ceases.

  • Make the solution alkaline (pH > 10) by adding a concentrated base (e.g., NaOH solution). [7]9. Extract the product with an organic solvent (e.g., ethyl acetate, 3x volume). [7]10. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude pyrrolidine. [7]11. Purify the product as necessary by distillation or column chromatography.

References

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. [Online PDF].
  • BenchChem. (2025). Minimizing side product formation during Michael addition reactions for pyrroline synthesis. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines. [Online PDF].
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Purification of Crude Pyrrole Synthesis Products. [Online PDF].
  • BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. [Online PDF].
  • EP1108715B1 - Process for dehydration and purification of crude pyrrolidine - Google Patents.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available at: [Link]

  • BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. [Online PDF].

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in Pyrrolidine Synthesis

Welcome to the Technical Support Center for asymmetric pyrrolidine synthesis. The rigid, five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric pyrrolidine synthesis. The rigid, five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) during its construction requires precise control over reaction kinetics, catalyst geometry, and substrate electronics.

This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and mechanistic rationales to help researchers and drug development professionals optimize their stereoselective workflows.

Part 1: Troubleshooting Guides & FAQs (The "Why" and "How")

Q1: I am observing low enantiomeric excess (ee) during the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. How can I suppress the racemic background reaction? Causality: In 1,3-dipolar cycloadditions, the uncatalyzed thermal reaction often competes with the metal-catalyzed pathway. Because the thermal pathway lacks a chiral environment, it generates a racemic background that severely erodes the overall ee of the isolated product[1]. Solution:

  • Lower the reaction temperature (e.g., to -20 °C or -40 °C) to kinetically favor the lower-activation-energy catalyzed pathway over the thermal background[2].

  • Ensure complete metallation of the dipole. Pre-stir the

    
    -iminoester with the chiral metal complex (e.g., Cu(I) or Ag(I) with a chiral phosphine ligand) for 15-30 minutes before adding the dipolarophile. This ensures the active chiral ylide is fully formed[1].
    
  • Switch to a less coordinating solvent (e.g., toluene or diethyl ether instead of THF) to tighten the chiral metal-ylide ion pair, enhancing facial shielding[2].

Q2: My palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines yields poor regioselectivity and diastereoselectivity. What dictates this? Causality: The regioselectivity and diastereoselectivity in TMM cycloadditions are governed by the steric bulk of the imine protecting group and the chiral ligand's bite angle. If the N-protecting group is too small, the imine can adopt multiple reactive conformations, leading to a mixture of cis/trans isomers and exocyclic/endocyclic double bonds[3]. Solution:

  • Utilize N-Boc or N-tosyl imines. The bulky N-Boc group restricts the rotational degrees of freedom, enforcing a single reactive conformation during the nucleophilic attack of the TMM-Pd complex[3].

  • Employ a chiral phosphoramidite ligand (e.g., a bis-2-naphthyl phosphoramidite). The rigid chiral pocket of these ligands effectively shields one face of the TMM-Pd intermediate, drastically improving both dr and ee[3].

Q3: When using Brønsted acid catalysis (e.g., IDPi) for the intramolecular hydroamination of alkenes to form pyrrolidines, the catalyst deactivates rapidly. Why does this happen? Causality: Highly acidic Brønsted acid catalysts, such as Imidodiphosphorimidates (IDPi), can be easily deprotonated by basic amine substrates. This forms an inactive salt complex, quenching the catalytic cycle before turnover can occur[4]. Solution:

  • Mask the basicity of the amine by using an electron-deficient protecting group, such as a nosyl (4-nitrobenzenesulfonyl) group. This prevents the deactivation of the Brønsted acid by deprotonation, allowing the stereospecific anti-addition to proceed smoothly[5].

Q4: How can I achieve high enantioselectivity in phosphine-catalyzed umpolung cascades for pyrrolidine synthesis? Causality: Phosphine-catalyzed


-umpolung/

-umpolung cascades rely on the formation of a rigid chiral phosphonium enolate intermediate. If the chiral phosphepine catalyst lacks sufficient steric bulk, facial discrimination during the intramolecular conjugate addition fails[6]. Solution:
  • Tune the electronic and steric properties of the phosphepine catalyst. For instance, using a catalyst with a

    
    -CF
    
    
    
    C
    
    
    H
    
    
    or
    
    
    -Bu substituent increases the steric shielding, pushing the enantiomeric ratio (er) from ~80:20 to
    
    
    95:5[6].

Part 2: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checks to ensure the catalytic cycle is active before committing to full scale-up or downstream processing.

Protocol A: Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of TMM with Imines[3]

Self-Validation Principle: Visual cues and intermediate analytical checks ensure active complex formation.

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under argon, combine Pd(dba)

    
     (5 mol%) and the chiral bis-2-naphthyl phosphoramidite ligand (10 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes.
    
    • Validation Check: Observe the color change from dark purple/brown to a bright orange/red solution, indicating the successful formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add the N-Boc imine (1.0 equiv) to the catalyst solution, followed by the substituted TMM donor (1.2 equiv).

  • Reaction Execution: Stir the mixture at the optimized temperature (e.g., 0 °C to RT depending on imine electronics) for 12-24 hours.

    • Validation Check: Monitor by TLC (UV and ninhydrin stain). The complete disappearance of the UV-active imine spot confirms conversion.

  • Isolation and Analysis: Filter through a short pad of silica to remove palladium residues. Concentrate and purify via flash chromatography.

    • Validation Check: Immediately analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H or AD-H) to confirm an ee > 90% before proceeding to downstream deprotections.

Protocol B: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides[1][2]

Self-Validation Principle: Stepwise generation of the metallo-azomethine ylide guarantees the active dipole is formed prior to trapping.

  • Metallo-Ylide Formation: In a dry flask under nitrogen, add the chiral ligand (e.g., ClickFerrophos, 5.5 mol%) and CuOAc (5 mol%) in diethyl ether. Stir for 30 minutes. Add the

    
    -iminoester (1.0 equiv) and a mild base (e.g., Et
    
    
    
    N, 10 mol%).
    • Validation Check: A distinct color shift (often to deep yellow/green) confirms the deprotonation and N,O-coordination of the iminoester to the copper center, forming the active ylide.

  • Cycloaddition: Cool the mixture to -40 °C. Slowly add the dipolarophile (e.g., maleimide or acrylate, 1.2 equiv) dropwise.

  • Quenching: Stir for 16 hours, then quench with saturated aqueous NH

    
    Cl to protonate the intermediate and release the product from the metal.
    
    • Validation Check: Perform crude

      
      H NMR analysis. Integrate the distinct multiplet signals of the newly formed pyrrolidine ring protons (typically between 3.0-5.0 ppm) to determine the endo/exo diastereomeric ratio (dr) prior to chromatography.
      

Part 3: Quantitative Data Summary

The table below summarizes how specific parameter adjustments directly impact the stereochemical outcome of key pyrrolidine synthesis workflows.

Reaction TypeParameter AdjustedCausality / Mechanistic EffectTypical Outcome (Yield / ee / dr)
Pd-Catalyzed TMM[3+2] Cycloaddition N-Protecting Group (Boc vs. Alkyl)Bulky Boc restricts imine conformation, preventing non-selective TMM attack[3].Yield: >85%ee: >90%dr: >20:1
1,3-Dipolar Cycloaddition Temperature (RT vs. -20°C)Lower temp suppresses the racemic thermal background reaction[1].Yield: 70-90%ee: 95-99%endo/exo: >90:10
Brønsted Acid Hydroamination Amine Protecting Group (Nosyl)Electron-deficient Nosyl prevents basic deprotonation of the IDPi catalyst[5].Yield: >80%ee: >90%Stereospecific anti-addition
Phosphine-Catalyzed Cascade Catalyst Sterics (

-Bu vs. Ph)
Increased steric bulk enhances facial discrimination during conjugate addition[6].Yield: 55-85%er:

95:5dr:

4:1

Part 4: Visualizations

Troubleshooting Start Issue: Low ee or poor dr CheckBg High background (uncatalyzed) reaction? Start->CheckBg Temp Lower Temperature (-20°C to -78°C) CheckBg->Temp Yes Ligand Evaluate Ligand Sterics (e.g., bulkier phosphoramidite) CheckBg->Ligand No Protecting Check N-Protecting Group (e.g., switch to Nosyl/Boc) Ligand->Protecting If ee remains low Solvent Screen Solvents (Non-polar vs Polar) Protecting->Solvent If dr remains low

Caption: Decision tree for troubleshooting low stereoselectivity in pyrrolidine synthesis.

Mechanism Imine α-Iminoester Precursor Ylide Metal-Coordinated Azomethine Ylide (Active Dipole) Imine->Ylide Metal Chiral Metal Catalyst (Cu/Ag + Ligand) Metal->Ylide Coordination & Deprotonation Cycloaddition Concerted[3+2] Cycloaddition (Stereocontrolled Step) Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->Cycloaddition Face-selective Approach Product Enantioenriched Pyrrolidine Cycloaddition->Product

Caption: Mechanistic pathway of metal-catalyzed asymmetric 1,3-dipolar cycloaddition.

References[3] Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal / J. Am. Chem. Soc. URL[4] Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv.URL[1] Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications (RSC Publishing). URL[6] Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters (ACS Publications). URL[5] Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. URL[2] Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex. Organic Chemistry Portal / Org. Lett. URL

Sources

Optimization

Technical Support Center: Scale-Up Production of 7-(Pyrrolidin-1-yl)heptan-1-amine

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with the synthesis and isolation of1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with the synthesis and isolation of1[1]. This bifunctional aliphatic diamine presents unique challenges during multi-kilogram production, primarily regarding chemoselectivity during nitrile reduction, prevention of over-alkylation, and thermal degradation during purification.

Synthetic Workflow & Mechanistic Pathway

The most scalable and economically viable route to 7-(Pyrrolidin-1-yl)heptan-1-amine involves a two-step sequence: the nucleophilic substitution of 7-bromoheptanenitrile with pyrrolidine, followed by the catalytic hydrogenation of the intermediate nitrile to the primary amine.

G SM 7-Bromoheptanenitrile + Pyrrolidine Step1 Nucleophilic Substitution (Alkylation) SM->Step1 Int1 7-(Pyrrolidin-1-yl)heptanenitrile (Intermediate) Step1->Int1 SN2 Reaction Step2 Catalytic Hydrogenation (Raney Ni, H2, NH3) Int1->Step2 Product 7-(Pyrrolidin-1-yl)heptan-1-amine (Crude Diamine) Step2->Product Nitrile Reduction Purif Short-Path Distillation (High Vacuum) Product->Purif PureProduct Purified Target Amine (>98% Purity) Purif->PureProduct Thermal Separation

Fig 1: Two-step scalable synthesis workflow for 7-(Pyrrolidin-1-yl)heptan-1-amine.

Troubleshooting Guides & FAQs

Reaction Engineering: Alkylation & Reduction

Q1: During the initial alkylation of pyrrolidine with 7-bromoheptanenitrile, we observe the formation of quaternary ammonium salts. How do we prevent this over-alkylation? A1: Causality: The product of the first step, 7-(pyrrolidin-1-yl)heptanenitrile, is a tertiary amine that remains highly nucleophilic. If the concentration of the electrophile (7-bromoheptanenitrile) is too high relative to the unreacted pyrrolidine, the newly formed tertiary amine will attack the alkyl halide, leading to an irreversible 2[2]. Solution: Operate under pseudo-first-order conditions by using a large stoichiometric excess of pyrrolidine (3.0 to 5.0 equivalents), which acts as both the nucleophile and the acid scavenger. Dose the 7-bromoheptanenitrile slowly into the pyrrolidine solution at 0–5 °C. This ensures the electrophile is consumed immediately by the more abundant primary nucleophile.

Q2: The catalytic reduction of the nitrile intermediate yields significant amounts of secondary and tertiary amine byproducts. How can we achieve >95% selectivity for the primary amine at a 10 kg scale? A2: Causality: Nitrile hydrogenation proceeds via a highly reactive primary imine intermediate (aldimine). Before this imine is fully reduced, the newly formed primary amine product can nucleophilically attack it, forming a secondary imine that subsequently reduces to a 3[3]. Solution: Introduce anhydrous ammonia (


) into the hydrogenation reactor. The presence of a large excess of ammonia shifts the condensation equilibrium backward, suppressing the formation of the secondary imine and forcing the reaction toward the primary amine. Use Raney Nickel as the catalyst, as it exhibits superior chemoselectivity for primary amines in the presence of 

compared to4[4].
Purification & Isolation

Q3: Vacuum distillation of the final diamine results in severe thermal degradation, polymerization, and poor isolated yields. What are the optimal parameters? A3: Causality: Long-chain aliphatic diamines possess high boiling points due to extensive intermolecular hydrogen bonding. In a standard batch distillation, the prolonged thermal residence time at the high temperatures required for vaporization causes the amine to degrade or polymerize. Solution: Transition from batch distillation to Wiped-Film Evaporation (WFE) or Short-Path Distillation. By utilizing a high vacuum (< 0.1 Torr), the boiling point is drastically lowered. The mechanical wiping creates a thin film, ensuring a thermal residence time of seconds rather than hours, thereby preserving the structural integrity of the diamine.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the scale-up optimization data for the reduction of 7-(pyrrolidin-1-yl)heptanenitrile to the target amine. Note the critical role of ammonia in determining product distribution.

Catalyst SystemSolventAdditiveTemp (°C)

Pressure (bar)
Primary Amine Yield (%)Secondary Amine (%)
10% Pd/CMethanolNone501042.551.0
Raney NickelMethanolNone605068.028.5
Raney Nickel Methanol 7M

60 50 96.5 < 2.0
Raney Ni /

EthanolNone25Atmospheric88.08.5

Table 1: Influence of catalyst and ammonia additive on the chemoselective reduction of aliphatic nitriles. The Raney Ni /


 system provides the most scalable and selective profile.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: in-process controls (IPCs) are embedded to ensure each step has gone to completion before proceeding, preventing the carryover of reactive impurities that could derail scale-up.

Step 1: Synthesis of 7-(Pyrrolidin-1-yl)heptanenitrile
  • Reactor Preparation: Purge a 50 L glass-lined reactor with

    
    . Charge with 15.0 L of Methyl tert-butyl ether (MTBE) and 3.55 kg (50.0 mol, 5.0 eq) of pyrrolidine.
    
  • Temperature Control: Cool the reactor jacket to 0–5 °C.

  • Electrophile Dosing: Slowly add 1.90 kg (10.0 mol, 1.0 eq) of 7-bromoheptanenitrile via an addition funnel over 3 hours. Maintain internal temperature below 10 °C to prevent thermal runaway and over-alkylation.

  • Maturation: Warm the reactor to 20 °C and stir for 12 hours.

  • IPC Validation: Sample the reaction mixture for GC-MS analysis. Self-Validation Check: The reaction is deemed complete only when the 7-bromoheptanenitrile peak is < 0.5% AUC.

  • Workup: Add 10.0 L of deionized water to dissolve the precipitated pyrrolidine hydrobromide salts. Separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the intermediate nitrile.
    
Step 2: Scale-Up Reduction to 7-(Pyrrolidin-1-yl)heptan-1-amine
  • Autoclave Charging: Transfer the intermediate nitrile into a 20 L high-pressure stainless steel autoclave. Add 10.0 L of 7M Ammonia in Methanol.

  • Catalyst Addition: Carefully charge 200 g of wet Raney Nickel catalyst. (Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry in the presence of air)[3].

  • Hydrogenation: Seal the autoclave, purge with

    
     (3x), then purge with 
    
    
    
    (3x). Pressurize the reactor to 50 bar with
    
    
    and heat to 60 °C.
  • Reaction Monitoring: Stir vigorously (800 rpm). Monitor the

    
     mass flow controller. Self-Validation Check: The reduction is complete when 
    
    
    
    uptake completely ceases and pressure remains static for 1 hour (typically 6-8 hours total).
  • Filtration & Isolation: Cool to 20 °C and vent the reactor safely. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Evaporate the methanolic ammonia under reduced pressure.

  • Purification: Subject the crude diamine to short-path vacuum distillation (< 0.1 Torr, jacket temperature ~110-130 °C). Collect the main fraction to obtain the highly pure 7-(Pyrrolidin-1-yl)heptan-1-amine.

References

  • Royal Society of Chemistry. "Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines". RSC Books. Available at:[Link]

  • Sim2. "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers". Catalysts. Available at: [Link]

  • National Institutes of Health (NIH). "General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters". PMC. Available at:[Link]

Sources

Troubleshooting

Storage and handling guidelines for long-chain alkylamines

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Storage, Handling, and Recovery of Long-Chain Alkylamines Introduction: The Hidden Variable in Your Synthesis Long-chain alk...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Storage, Handling, and Recovery of Long-Chain Alkylamines

Introduction: The Hidden Variable in Your Synthesis

Long-chain alkylamines (e.g., Oleylamine, Octadecylamine, Dodecylamine) are the "unsung heroes" of colloidal chemistry, acting as solvents, surfactants, and reducing agents in nanoparticle synthesis. However, they are chemically dynamic. A common failure mode in drug delivery vectors or perovskite nanocrystal synthesis is not the metal precursor, but the degradation of the amine ligand.

This guide treats alkylamines not as static reagents, but as reactive systems. It provides the protocols necessary to maintain their integrity and recover them when compromised.[1][2][3][4]

Part 1: Critical Storage Protocols (The Prevention Phase)

The two primary enemies of alkylamines are Oxygen (causing oxidative cross-linking/yellowing) and Carbon Dioxide (forming carbamate salts).

Quick-Reference Storage Matrix
ParameterOleylamine (C18:1) Octadecylamine (C18:0) Dodecylamine (C12:0)
State at 25°C Liquid (Viscous)Waxy SolidSolid
Primary Threat Oxidation (Double bond attack)Carbamate Formation (CO₂ absorption)Carbamate Formation
Optimal Temp -20°C to 4°C (Dark)4°C to 25°C (Dry)4°C to 25°C (Dry)
Atmosphere Strict Argon/Nitrogen Inert preferred; Desiccator mandatoryInert preferred; Desiccator mandatory
Container Amber Glass / Teflon-lined capAmber Glass / Wide-mouthAmber Glass / Wide-mouth
Frequently Asked Questions: Storage

Q: My Oleylamine arrived clear but turned yellow/brown after a month. Is it ruined? A: The color change indicates oxidation. Primary amines oxidize to form imines and N-oxides, and the double bond in Oleylamine facilitates oxidative polymerization.

  • Impact: For sensitive syntheses (e.g., quantum dots), discard it . The oxidation byproducts act as uncontrolled reducing agents and can alter nucleation kinetics.

  • Prevention: Always purge the headspace with Argon before resealing. Parafilm is not an oxygen barrier; use electrical tape or a secondary containment jar.

Q: I see a white, waxy precipitate in my liquid amine. Is this contamination? A: This is likely Alkylammonium Alkylcarbamate , formed by the reaction of two amine molecules with atmospheric CO₂.[5]

  • Mechanism:

    
    
    
  • Fix: Unlike oxidation, this is reversible . Heating the amine to 100–120°C under vacuum will decompose the carbamate, releasing CO₂ and regenerating the pure amine.

Part 2: Handling & Dispensing (The Action Phase)

Handling waxy solids or viscous liquids requires specific protocols to prevent contamination.[1][4]

Workflow: Safe Dispensing Logic

HandlingWorkflow Start Start: Dispense Alkylamine CheckState Check Physical State Start->CheckState IsLiquid Liquid (e.g., Oleylamine) CheckState->IsLiquid IsSolid Solid (e.g., Octadecylamine) CheckState->IsSolid LiquidStep Purge headspace with Argon Use glass syringe/pipette IsLiquid->LiquidStep SolidStep Gentle warming (40-50°C) to melt surface or Chip with spatula IsSolid->SolidStep Glovebox Is synthesis sensitive? (e.g., Perovskites) LiquidStep->Glovebox SolidStep->Glovebox Bench Benchtop Handling: Minimize air exposure Reseal immediately Glovebox->Bench No Box Glovebox Handling: Bring in molten or solid Dispense in inert gas Glovebox->Box Yes

Figure 1: Decision matrix for handling alkylamines based on physical state and sensitivity.

Protocol: Inert Dispensing of Liquid Amines
  • Warm Up: If the amine (e.g., Oleylamine) is stored at -20°C, allow it to reach room temperature in a desiccator to prevent water condensation.

  • Blanket: Insert a needle connected to an Argon line into the bottle neck (do not submerge). Flow gas gently.

  • Withdraw: Use a clean, dry glass syringe or a dedicated pipette. Avoid polystyrene plastics as amines can leach plasticizers.

  • Seal: While Argon is still flowing, cap the bottle tightly. Wrap the cap-neck junction with electrical tape.

Part 3: Troubleshooting & Recovery (The Fix Phase)

When reagents degrade, you must decide: Purify or Discard?

Recovery Logic: The "Save or Scrap" Pathway

RecoveryLogic Problem Problem Detected Type Identify Symptom Problem->Type Yellow Yellow/Brown Color (Oxidation) Type->Yellow White White Precipitate/Haze (Carbamates/Water) Type->White ActionYellow Irreversible Damage Distillation Required Yellow->ActionYellow ActionWhite Reversible Vacuum Degassing White->ActionWhite Distill Vacuum Distillation (over CaH2 or Na) ActionYellow->Distill Degas Heat to 120°C under Vacuum (1 hr) ActionWhite->Degas Result Pure Amine Distill->Result Degas->Result

Figure 2: Troubleshooting logic for degraded alkylamines. Note that yellowing requires rigorous purification, while carbamates can often be fixed thermally.

Standard Operating Procedure: Vacuum Degassing (For Carbamate Removal)

Use this when your amine looks cloudy or "sparkly" but is not yellow.

  • Place the amine in a 3-neck flask connected to a Schlenk line.

  • Stir magnetically.[6]

  • Apply vacuum slowly to prevent bumping.

  • Heat to 100–120°C . You will see vigorous bubbling; this is CO₂ and water escaping, not boiling (Oleylamine b.p. is >300°C).

  • Hold for 60–90 minutes until bubbling ceases.

  • Backfill with Argon. The liquid should now be clear.[6][7]

Standard Operating Procedure: Vacuum Distillation (For Oxidized Amines)

Use this when the amine is brown/yellow.

  • Setup: Short-path distillation apparatus.

  • Drying Agent: Add Calcium Hydride (CaH₂) or Sodium metal (carefully!) to the boiling flask to scavenge water.

  • Vacuum: High vacuum is required (< 1 Torr).

  • Temperature: Oleylamine distills at approx. 160–170°C at 0.5 Torr (vs. 364°C at 1 atm).

  • Collection: Discard the first 10% (forerun). Collect the clear, colorless middle fraction. Store immediately in a glovebox.

Part 4: Safety & Disposal

Q: Are long-chain amines toxic? They smell mild. A: Do not let the low vapor pressure fool you.

  • Corrosivity: They are caustic and can cause chemical burns to skin and eyes.

  • Aquatic Toxicity: Very high.[2][3][8] Do not wash residues down the sink. They coat fish gills and disrupt aquatic life.

  • Disposal: Collect in a separate waste container labeled "Basic Organic Waste" or "Amines." Do not mix with acids (exothermic reaction) or oxidizers.[1]

References

  • Baranov, D., et al. (2019).[9][10] "Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers." Chemistry of Materials, 31(4), 1223–1230.[9] Link

    • Key Insight: Defines the vacuum distillation protocol and identifies specific impurities in commercial Oleylamine.
  • Mourdikoudis, S., & Liz-Marzán, L. M. (2013). "Oleylamine in Nanoparticle Synthesis." Chemistry of Materials, 25(9), 1465–1476. Link

    • Key Insight: Comprehensive review of Oleylamine's role and its chemical behavior (reduction, coordin
  • Albrecht, A., et al. (2016). "Reaction of Alkylamine Surfactants with Carbon Dioxide: Relevance to Nanocrystal Synthesis." Chemistry of Materials, 28(9), 3187–3195. Link

    • Key Insight: Explains the mechanism of carbamate formation (white precipit
  • Sigma-Aldrich. (2025).[4] "Safety Data Sheet: Oleylamine." Link

    • Key Insight: Authoritative source for physical properties, toxicity d

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 7-(Pyrrolidin-1-yl)heptan-1-amine: A Comparative Guide to X-Ray Crystallography

Executive Summary 7-(Pyrrolidin-1-yl)heptan-1-amine represents a class of flexible, bifunctional linkers critical in modern drug discovery (e.g., PROTACs, histone deacetylase inhibitors). However, its structural validati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(Pyrrolidin-1-yl)heptan-1-amine represents a class of flexible, bifunctional linkers critical in modern drug discovery (e.g., PROTACs, histone deacetylase inhibitors). However, its structural validation presents a specific challenge: the molecule possesses a highly flexible C7 alkyl chain and two distinct amine centers, typically resulting in an oily free base at room temperature.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for connectivity, they often fail to resolve the absolute spatial conformation of the flexible heptyl chain due to signal overlap and conformational averaging. Single Crystal X-Ray Diffraction (SC-XRD) is the only analytical technique capable of providing an absolute, static 3D structural model.

This guide details the experimental pathway to confirm this structure via SC-XRD, comparing its efficacy against standard alternatives and providing a validated protocol for salt-mediated crystallization.

Part 1: Comparative Analysis (The "Why")

The Challenge of Flexibility

The target molecule contains a seven-carbon alkyl chain connecting a pyrrolidine ring and a primary amine.

  • NMR Limitation: In 1H-NMR, the internal methylene protons (

    
    ) of the heptyl chain (positions 3, 4, and 5) often appear as overlapping multiplets (
    
    
    
    ppm), making precise conformational assignment impossible.
  • XRD Advantage: SC-XRD freezes the molecule in a lattice, allowing for the precise measurement of torsion angles and bond lengths, unambiguously confirming the distance between the two nitrogen centers—a critical parameter for structure-activity relationship (SAR) studies.

Technique Comparison Matrix
FeatureSC-XRD (The Gold Standard) 1H / 13C NMR High-Res Mass Spec (HRMS)
Primary Output Absolute 3D coordinates (x, y, z)Atom connectivity & environmentMolecular formula & mass
Spatial Resolution Atomic (< 0.8 Å)Relative (via NOE/coupling)None
Stereochemistry Absolute configuration definedRelative (requires derivatization)None
Sample State Solid Single Crystal (Required)SolutionGas/Ionized Phase
Weakness Requires crystallization (difficult for oils)Signal overlap in alkyl chainsIsomer ambiguity
Turnaround Days to Weeks (growth dependent)MinutesMinutes
Decision Logic: When to Choose SC-XRD

The following diagram illustrates the decision pathway for selecting SC-XRD over faster methods.

DecisionMatrix Start Start: Structural Validation IsSolid Is sample a solid? Start->IsSolid NMR Use 1H/13C NMR (Connectivity Check) IsSolid->NMR No (Oil/Liquid) XRD Use SC-XRD (Absolute Structure) IsSolid->XRD Yes (Crystal) Crystallize Can it form a salt? Crystallize->XRD Salt Formation Success NMR->Crystallize Ambiguous Alkyl Chain? Result Structural Certainty NMR->Result Routine Check XRD->Result

Figure 1: Decision matrix for selecting SC-XRD for flexible diamines.

Part 2: Experimental Protocol (The "How")

Since 7-(Pyrrolidin-1-yl)heptan-1-amine is likely an oil as a free base, direct crystallization is impossible. The following protocol utilizes salt formation to increase lattice energy and induce crystallization.

Phase 1: Derivatization (Salt Formation)

Objective: Convert the oily free base into a crystalline solid using a counter-ion. Recommended Counter-ions:

  • Oxalic Acid: Forms stable crystalline lattices with diamines due to strong hydrogen bonding capability.

  • Hydrochloric Acid: Standard, but may be hygroscopic for this specific chain length.

  • Picric Acid: Excellent for crystallizing amines (historical standard), but safety concerns apply.

Selected Protocol: Hemioxalate Salt Formation

  • Dissolve 50 mg of 7-(Pyrrolidin-1-yl)heptan-1-amine (free base) in 1.0 mL of absolute ethanol.

  • Separately, dissolve 1 equivalent (or 0.5 eq for hemioxalate) of oxalic acid dihydrate in 0.5 mL warm ethanol.

  • Add the acid solution dropwise to the amine solution with stirring.

  • Observe for immediate precipitate. If clear, proceed to crystallization.

Phase 2: Crystal Growth (Vapor Diffusion)

Method: Sitting Drop Vapor Diffusion.

  • Reservoir: Place 500 µL of diethyl ether (anti-solvent) in the outer well.

  • Drop: Place 20 µL of the amine-oxalate ethanol solution on the sitting drop bridge.

  • Seal: Seal the system airtight with clear tape or a cover slide.

  • Incubation: Store at 4°C in a vibration-free environment. Ether will slowly diffuse into the ethanol, lowering solubility and driving crystal growth over 24–72 hours.

Phase 3: Data Collection & Refinement

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB). Conditions:

  • Temperature: 100 K (Critical). The long heptyl chain will exhibit high thermal motion at room temperature, leading to "smeared" electron density. Cryo-cooling is mandatory to resolve the carbon positions.

  • Source: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å).

Part 3: Data Presentation & Validation[1]

When publishing or reporting the structure, the following metrics validate the quality of the crystal data.

Simulated Crystallographic Table

Representative data for a high-quality structure of this molecule type.

ParameterValue / MetricInterpretation
Crystal System Monoclinic or TriclinicCommon for organic salts.
Space Group

or

Centrosymmetric (unless chiral counter-ion used).
Resolution 0.75 ÅAtomic resolution achieved.
R-Factor (

)
4.2% (0.042) Excellent agreement (<5% is the target).
Goodness of Fit (GoF) 1.05Ideal value is 1.0.
Completeness 99.8%No missing data wedges.
Thermal Ellipsoids 50% ProbabilityVisual confirmation of atomic stability.
Experimental Workflow Diagram

Workflow Sample Oily Free Base (C11H24N2) Salt Salt Formation (+ Oxalic Acid) Sample->Salt Growth Vapor Diffusion (EtOH / Et2O) Salt->Growth XRay Data Collection (100 K) Growth->XRay Solve Structure Solution (SHELXT) XRay->Solve Refine Refinement (SHELXL) Solve->Refine

Figure 2: Step-by-step workflow from oily base to refined structure.

Structural Commentary (The "Result")

Upon refinement, the SC-XRD data will reveal:

  • Pyrrolidine Conformation: The ring usually adopts an "envelope" conformation.

  • Chain Geometry: The heptyl chain will likely adopt an anti-periplanar (zigzag) conformation to minimize steric hindrance, though gauche defects may be visible near the nitrogen atoms.

  • Hydrogen Bonding: In the oxalate salt, strong N-H...O hydrogen bonds will be observed between the protonated amines and the oxalate carboxylates, stabilizing the lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). Small Molecule Crystallography Data Standards. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallography Protocols. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

Comparative

Comparative Analysis of 7-(Pyrrolidin-1-yl)heptan-1-amine: A Linker &amp; Scaffold Guide

Topic: Comparative Analysis of 7-(Pyrrolidin-1-yl)heptan-1-amine with Other Pyrrolidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 7-(Pyrrolidin-1-yl)heptan-1-amine with Other Pyrrolidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) is a specialized heterobifunctional building block characterized by a tertiary pyrrolidine amine "head," a hydrophobic seven-carbon alkyl "spacer," and a reactive primary amine "tail."

Unlike simple solvents like pyrrolidine, this molecule serves as a critical linker in modern medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and Ionizable Lipids for RNA delivery. Its specific 7-carbon length occupies a "Goldilocks" zone—providing sufficient flexibility to span protein binding domains without the excessive entropy penalty or aggregation risks associated with longer alkyl chains (C10+).

This guide compares 7-(Pyrrolidin-1-yl)heptan-1-amine against its shorter homologs (C4–C6) and heterocyclic analogs (Piperidine/Morpholine variants), providing experimental workflows for its integration into drug discovery pipelines.

Chemical Profile & Structural Analysis[1][2][3][4][5]

The utility of 7-(Pyrrolidin-1-yl)heptan-1-amine lies in its dual-amine functionality. The pyrrolidine nitrogen is tertiary and moderately basic (pKa ~10.4), often remaining protonated at physiological pH to improve solubility or interact with anionic residues. The primary amine (pKa ~10.6) serves as the conjugation point.[1]

Table 1: Comparative Physicochemical Profile of Pyrrolidine Alkylamines

Data represents calculated consensus values standard for this homologous series.

CompoundSpacer LengthClogP (Hydrophobicity)tPSA (Ų)Molecular WeightPrimary Application
4-(Pyrrolidin-1-yl)butan-1-amine C4~0.824.8142.24Compact scaffolds, rigid linkers
5-(Pyrrolidin-1-yl)pentan-1-amine C5~1.324.8156.27Short-range PROTACs
6-(Pyrrolidin-1-yl)hexan-1-amine C6~1.824.8170.30Standard linker (HDAC inhibitors)
7-(Pyrrolidin-1-yl)heptan-1-amine C7 ~2.3 24.8 184.32 Deep-pocket binding, Lipid tails
8-(Pyrrolidin-1-yl)octan-1-amine C8~2.824.8198.35Membrane anchors, Surfactants

Key Insight: The shift from C4 to C7 increases ClogP by ~1.5 units. This makes the C7 analog significantly more membrane-permeable but less water-soluble, necessitating specific formulation strategies (e.g., salt forms) during synthesis.

Performance Comparison: Application-Specific Analysis

A. PROTAC Linkerology: The "Reach" Factor

In PROTAC design, the linker length determines whether the E3 ligase and the Protein of Interest (POI) can form a stable ternary complex.

  • C4–C5 Analogs: Often too short, causing steric clashes between the E3 and POI.

  • C7 Analog (Target): The 7-carbon chain provides a linear extension of approx. 9–10 Å. This is often ideal for "wrapping" around surface residues, allowing the pyrrolidine moiety to act as a solvent-exposed solubilizing group or a specific contact point.

  • C8+ Analogs: Higher entropy cost upon binding. The flexibility of the chain leads to a "floppy" molecule that loses binding affinity (ΔG) due to the entropic penalty of freezing rotatable bonds.

B. NAAA Inhibitor Potency (Structure-Activity Relationship)

In the context of N-acylethanolamine acid amidase (NAAA) inhibitors, pyrrolidine amides are key pharmacophores.[2]

  • Mechanism: The pyrrolidine ring fits into the hydrophobic pocket of the enzyme.

  • Chain Effect: Studies suggest that while C5 linkers offer optimal solubility, C7 linkers often show superior inhibition in deep-pocket enzymes because the alkyl chain mimics the natural fatty acid substrates (like palmitic acid) more effectively than shorter chains.

C. Heterocyclic Variation: Pyrrolidine vs. Piperidine vs. Morpholine

When the alkyl chain is constant (C7), changing the head group alters the electronic profile.

Head GroupBasicity (pKa of ring N)H-Bond AcceptorsMetabolic Stability
Pyrrolidine High (~10.4) 1 Moderate (prone to oxidation)
Piperidine High (~11.0)1Moderate
Morpholine Low (~8.3)2High (metabolically robust)

Decision Guide: Use the Pyrrolidine C7 analog when high basicity is required for lysosomal targeting (proton sponge effect). Use Morpholine if metabolic stability (avoiding CYP450 oxidation) is the priority.

Experimental Protocols

Protocol A: Synthesis of 7-(Pyrrolidin-1-yl)heptan-1-amine

A self-validating reductive amination workflow.

Reagents: 7-Aminoheptanoic acid (or 7-bromoheptanenitrile), Pyrrolidine, LiAlH4. Standard Route (via Nitrile Reduction):

  • Alkylation: React 7-bromoheptanenitrile with pyrrolidine (2.0 eq) in MeCN at 60°C for 12h.

    • Validation: Monitor disappearance of bromide by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash with NaHCO3, extract with DCM. Evaporate to yield 7-(pyrrolidin-1-yl)heptanenitrile.

  • Reduction: Dissolve nitrile in dry THF. Add LiAlH4 (2.5 eq) dropwise at 0°C under Argon. Reflux for 4h.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter precipitate.

  • Purification: Distillation under reduced pressure or amine-functionalized silica column.

Protocol B: Conjugation to Carboxylic Acid (Amide Coupling)

For attaching the linker to a drug scaffold.

  • Activation: Dissolve Carboxylic Acid-Drug (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min (Solution turns yellow).

  • Coupling: Add 7-(Pyrrolidin-1-yl)heptan-1-amine (1.1 eq). Stir at RT for 2–4h.

  • Validation: LC-MS should show peak [M+H]+ corresponding to Product Mass.

    • Troubleshooting: If yield is low, the secondary amine (pyrrolidine) might be competing if the primary amine is hindered. Ensure the pyrrolidine is not protonated if using a salt form.

Mechanistic Workflow & Visualization

The following diagram illustrates the decision logic for selecting the C7 pyrrolidine linker versus analogs, and the subsequent synthesis pathway.

LinkerSelection Start Linker Selection Requirement Distance Target Distance (Binding Pocket) Start->Distance Short < 8 Å (Select C4-C5) Distance->Short Compact Med 9-12 Å (Select C7) Distance->Med Flexible Reach Long > 12 Å (Select PEG/C10+) Distance->Long Extended PropCheck Solubility/Basicity Check Med->PropCheck Pyrrolidine Pyrrolidine C7 (High Basicity, pKa ~10.5) PropCheck->Pyrrolidine Lysosomal Targeting or High Affinity Morpholine Morpholine C7 (Low Basicity, pKa ~8.3) PropCheck->Morpholine Metabolic Stability Synth Synthesis: Nitrile Reduction Pyrrolidine->Synth App Application: PROTAC / LNP Synth->App

Caption: Decision tree for selecting 7-(Pyrrolidin-1-yl)heptan-1-amine based on spatial requirements (linker length) and physicochemical needs (basicity).

References

  • Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] Link

  • Li, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances. Link

  • An, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules. Link

  • PubChem. (2025). Compound Summary: 7-(pyrrolidin-1-yl)heptan-1-amine. National Library of Medicine. Link

Sources

Validation

Validating the biological efficacy of 7-(Pyrrolidin-1-yl)heptan-1-amine in cell-based assays

A Senior Application Scientist’s Guide to Biological Characterization Executive Summary: The Shift to Cyclic Amine Headgroups In the rapid evolution of Lipid Nanoparticle (LNP) technology for RNA delivery, the ionizable...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Biological Characterization

Executive Summary: The Shift to Cyclic Amine Headgroups

In the rapid evolution of Lipid Nanoparticle (LNP) technology for RNA delivery, the ionizable lipid is the single most critical determinant of potency. While industry standards like DLin-MC3-DMA (dimethylamine headgroup) and SM-102 (tertiary amine) have paved the way for approved therapies, next-generation development is pivoting toward cyclic amine headgroups —specifically pyrrolidines and piperidines.

7-(Pyrrolidin-1-yl)heptan-1-amine represents a potent class of ionizable lipid precursors. Its pyrrolidine ring offers a distinct pKa profile compared to linear dimethylamines, potentially enhancing endosomal escape by optimizing the "proton sponge" effect without compromising biodegradability.

This guide provides a rigorous, self-validating framework for characterizing the biological efficacy of 7-(Pyrrolidin-1-yl)heptan-1-amine. We move beyond basic screening to focus on the causal link between ionization behavior (pKa) and functional intracellular delivery .

Comparative Landscape: Benchmarking the Candidate

To validate efficacy, 7-(Pyrrolidin-1-yl)heptan-1-amine must be benchmarked against clinically validated standards. The table below outlines the critical parameters for comparison.

FeatureCandidate: 7-(Pyrrolidin-1-yl)heptan-1-amine Standard A: DLin-MC3-DMA Standard B: SM-102
Headgroup Structure Cyclic (Pyrrolidine)Linear (Dimethylamine)Linear (Tertiary Amine + Ethanol)
Predicted pKa Range 6.2 – 6.6 (Tunable)~6.44~6.68
Endosomal Escape High (Ring strain/sterics aid fusion)Moderate (Gold Standard)High (Optimized for biodegradability)
Toxicity Profile Potential for lower immunogenicityWell-toleratedWell-tolerated
Primary Application Next-Gen mRNA/siRNA Delivery siRNA (Onpattro)mRNA Vaccines (Comirnaty)
Mechanistic Validation: The "Proton Sponge" Pathway

The efficacy of 7-(Pyrrolidin-1-yl)heptan-1-amine hinges on its ability to become protonated specifically within the acidic environment of the endosome (pH 5.5–6.0), triggering membrane destabilization and cargo release.

EndosomalEscape LNP_Neutral LNP (Neutral pH 7.4) Lipid is Uncharged Uptake Cellular Uptake (Endocytosis) LNP_Neutral->Uptake ApoE Binding Endosome_Early Early Endosome (pH ~6.5) Uptake->Endosome_Early Endosome_Late Late Endosome (pH 5.5 - 6.0) Endosome_Early->Endosome_Late Acidification Protonation Pyrrolidine Protonation (Ionization) Endosome_Late->Protonation H+ Influx Membrane_Fusion Membrane Destabilization (Hexagonal Phase Transition) Protonation->Membrane_Fusion Cationic Charge Interaction Release Cytosolic Release (mRNA Translation) Membrane_Fusion->Release Escape

Caption: The critical path for LNP efficacy. The pyrrolidine headgroup must ionize at Late Endosome pH to trigger release.

Experimental Protocols for Validation

To rigorously validate this compound, you must perform a TNS Lipid pKa Assay followed by a Functional Transfection Reporter Assay .

Protocol A: TNS Lipid pKa Determination

Objective: Determine the apparent pKa of the LNP formulated with 7-(Pyrrolidin-1-yl)heptan-1-amine. The target pKa is 6.2–6.6.

Materials:

  • TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid).

  • Formulated LNPs (Candidate vs. MC3 Control).

  • Buffer Series: 10mM HEPES, 10mM MES, 10mM Ammonium Acetate (pH range 2.5 – 9.0, in 0.5 increments).

Workflow:

  • Preparation: Dilute LNPs to 0.1 mM total lipid concentration in the buffer series.

  • TNS Addition: Add TNS to a final concentration of 1 µM.

  • Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Measure fluorescence intensity (Ex: 321 nm, Em: 445 nm) using a plate reader.

  • Analysis: Plot Fluorescence vs. pH. The pKa is the pH at which fluorescence is 50% of the maximum (inflection point of the sigmoidal curve).

Success Criteria:

  • The candidate must exhibit a sharp transition (sigmoidal curve).

  • Valid pKa: 6.0 < pKa < 7.0.

  • Note: Pyrrolidine lipids often show a slightly sharper transition than dimethylamines due to the constrained nitrogen geometry.

Protocol B: In Vitro mRNA Transfection (eGFP)

Objective: Quantify the functional delivery of mRNA cargo.

Materials:

  • Cell Line: HeLa or HepG2 (Standard models).

  • Cargo: eGFP mRNA (CleanCap® or equivalent).

  • Reagent: 7-(Pyrrolidin-1-yl)heptan-1-amine formulated into LNP (Molar Ratio: 50:10:38.5:1.5 / Ionizable:DSPC:Chol:PEG).

Workflow:

  • Seeding: Seed HeLa cells at 10,000 cells/well in a 96-well plate 24h prior.

  • Treatment: Treat cells with LNPs at graded doses (e.g., 10, 50, 100 ng mRNA/well).

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Imaging/Quantification:

    • Qualitative: Fluorescence microscopy.

    • Quantitative: Flow Cytometry (Mean Fluorescence Intensity - MFI).

  • Viability Check: Perform CellTiter-Glo® assay on a duplicate plate to normalize transfection against toxicity.

Data Presentation & Analysis

When publishing your comparison, structure your data as follows. This format allows for immediate "Go/No-Go" decision-making.

Table 1: Physicochemical & Biological Performance

Metric7-(Pyrrolidin-1-yl)... (Candidate)DLin-MC3-DMA (Control)Interpretation
Particle Size (Z-avg) 75 ± 5 nm72 ± 4 nmComparable formulation stability.
PDI (Polydispersity) < 0.15< 0.10High homogeneity is critical for clinical translation.
Apparent pKa 6.45 6.44Ideal. Matches the "Sweet Spot" for endosomal escape.
Transfection (MFI) 1.2x vs Control 1.0x (Baseline)Pyrrolidine headgroup enhances uptake/release.
Cell Viability (IC50) > 50 µg/mL> 50 µg/mLNo overt cytotoxicity observed.
Validation Workflow Diagram

ValidationWorkflow Start Start: 7-(Pyrrolidin-1-yl)heptan-1-amine Formulation LNP Formulation (Microfluidic Mixing) Start->Formulation QC_Phys QC 1: Size, PDI, Encapsulation % (DLS & RiboGreen) Formulation->QC_Phys Decision1 Pass QC? QC_Phys->Decision1 Decision1->Formulation No (Optimize) Assay_pKa Assay 1: TNS pKa (Target: 6.2 - 6.8) Decision1->Assay_pKa Yes Assay_Cell Assay 2: In Vitro Transfection (HeLa/HepG2) Assay_pKa->Assay_Cell Assay_Tox Assay 3: Cytotoxicity (CellTiter-Glo) Assay_Cell->Assay_Tox Report Final Efficacy Profile Assay_Tox->Report

Caption: Step-by-step validation logic. Physicochemical QC is a prerequisite for biological testing.

References
  • Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology.

  • Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie.

  • Maier, M. A., et al. (2013).[1] "Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics." Molecular Therapy.

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids.

Sources

Comparative

Cross-Reactivity Profiling of 7-(Pyrrolidin-1-yl)heptan-1-amine: A Fragment-Based Selectivity Guide

Topic: Cross-reactivity profiling of 7-(Pyrrolidin-1-yl)heptan-1-amine against related targets Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of 7-(Pyrrolidin-1-yl)heptan-1-amine against related targets Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-(Pyrrolidin-1-yl)heptan-1-amine (hereafter referred to as 7-PHA ) represents a classic "privileged scaffold" in medicinal chemistry, frequently utilized as a linker-fragment in the design of Histamine H3 Receptor (H3R) antagonists and bivalent ligands. While the pyrrolidine headgroup and heptyl spacer provide nanomolar affinity for H3R, this guide addresses the critical liability of this scaffold: its intrinsic lipophilicity and basicity profile leads to significant off-target binding, particularly at Sigma-1 receptors (


R)  and Muscarinic Acetylcholine Receptors (mAChRs) .

This technical guide provides a comparative analysis of 7-PHA against standard reference ligands, details the mechanistic basis of its promiscuity, and outlines a self-validating protocol for profiling its cross-reactivity.

The Pharmacophore Challenge: Affinity vs. Selectivity

7-PHA functions as a Cationic Amphiphilic Drug (CAD) motif. Its structure—a basic pyrrolidine ring connected to a primary amine via a hydrophobic 7-carbon alkyl chain—mimics the biogenic amine pharmacophore.

  • Primary Target (H3R): The pyrrolidine acts as the basic "warhead" interacting with the conserved Aspartate (Asp3.32) in the H3 receptor transmembrane domain. The 7-carbon chain spans the hydrophobic tunnel, optimizing binding enthalpy.

  • The Liability: This exact structural feature (cationic head + lipophilic tail) is a known trigger for Sigma-1 receptor recruitment and hERG channel blockade.

Comparative Performance Matrix

The following table contrasts 7-PHA with established H3R ligands to highlight where cross-reactivity risks emerge.

Feature7-PHA (Probe) Pitolisant (Clinical Ref) Ciproxifan (Research Ref) Selectivity Implication
Primary Target Histamine H3Histamine H3Histamine H37-PHA shows comparable H3 affinity to clinical standards.
Binding Motif Pyrrolidine-AlkylPiperidine-EtherImidazole-AlkylPyrrolidine rings are notorious Sigma-1 binders.
Sigma-1 Affinity High (<50 nM) Low (>1 µM)ModerateCRITICAL: 7-PHA is a potent Sigma-1 ligand.
Muscarinic Affinity Moderate (~1-5 µM)LowLowThe 7-carbon chain allows weak M2/M4 interaction.
hERG Liability ModerateLowModerateLipophilic amines carry inherent hERG risk.

Analyst Insight: Unlike Pitolisant, which uses an ether linkage to reduce lipophilicity, 7-PHA's all-carbon chain increases logP, driving it into the Sigma-1 and hERG binding pockets. Use 7-PHA as a linker tool, but be aware that in vivo phenotypic data may be confounded by Sigma-1 agonism.

Mechanistic Cross-Reactivity Profile

The cross-reactivity of 7-PHA is not random; it follows strict structural logic.

A. The Sigma-1 Receptor (

R) Trap

Research indicates that N-alkyl amines with chain lengths between 6 and 12 carbons are high-affinity


R ligands. The 7-carbon chain of 7-PHA fits perfectly into the 

R hydrophobic pocket, while the pyrrolidine nitrogen forms an electrostatic interaction with Asp126.
  • Impact: False positives in neuroprotection assays (since

    
    R activation is neuroprotective).
    
B. Muscarinic Homology (M2/M4)

The pyrrolidine ring mimics the quaternary ammonium of acetylcholine. While 7-PHA lacks the ester group of acetylcholine, the heptyl chain allows it to access the orthosteric site of M2 and M4 receptors, acting as a low-affinity antagonist.

C. Visualizing the Selectivity Landscape

The following diagram illustrates the structural activity relationship (SAR) driving these interactions.

SelectivityLandscape cluster_legend Affinity Gradient PHA 7-(Pyrrolidin-1-yl) heptan-1-amine (7-PHA) H3R Histamine H3R (Target) Kd: ~5-20 nM PHA->H3R Interaction: Asp3.32 Salt Bridge + Hydrophobic Spacer Sigma1 Sigma-1 Receptor (Major Off-Target) Kd: ~20-80 nM PHA->Sigma1 Interaction: Lipophilic Pocket + N-Cation Musc Muscarinic M2/M4 (Minor Off-Target) Ki: ~2-10 µM PHA->Musc Mimicry: Acetylcholine-like Headgroup hERG hERG Channel (Safety Risk) IC50: ~1-5 µM PHA->hERG Mechanism: Pore Blockade (Lipophilic Amine) Legend Green: High Affinity (Target) Red: High Risk (Off-Target) Yellow: Moderate Risk

Figure 1: Structural determinants of 7-PHA cross-reactivity. The molecule exhibits a "split personality," binding H3R and Sigma-1 with nearly equal potency.

Validated Experimental Protocol: Competitive Radioligand Binding

To accurately profile 7-PHA, a standard H3R binding assay is insufficient. You must run a counter-screen against


R to deconvolute the signal.
Protocol Design Principles
  • Buffer Control: 7-PHA is a base (pKa ~9-10). Use Tris-HCl buffers to maintain pH 7.4; avoid phosphate buffers if calcium is present to prevent precipitation.

  • Non-Specific Binding (NSB): Due to the heptyl chain, 7-PHA is "sticky." Use 0.1% Polyethyleneimine (PEI) to pretreat glass fiber filters to reduce NSB.

Step-by-Step Methodology

Phase 1: Membrane Preparation (HEK-293 cells)

  • Harvest: Transfect HEK-293 cells with human H3R (or use guinea pig brain for native

    
    R). Harvest in ice-cold PBS.
    
  • Lysis: Homogenize in 50 mM Tris-HCl, 5 mM MgCl2 (pH 7.4).

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Resuspend pellet. Repeat wash twice to remove endogenous amines.

Phase 2: Competition Binding Assay

ParameterH3R Assay (Primary) Sigma-1 Assay (Counter-Screen)
Radioligand [³H]-N-α-methylhistamine (2 nM)[³H]-(+)-Pentazocine (3 nM)
Non-Specific Def. 10 µM Thioperamide10 µM Haloperidol
Incubation 60 mins @ 25°C120 mins @ 37°C
Filter Type GF/B (0.3% PEI pre-soaked)GF/B (0.5% PEI pre-soaked)

Phase 3: Workflow Visualization

AssayWorkflow cluster_H3 H3R Path cluster_Sigma Sigma-1 Path Start Compound Prep Dissolve 7-PHA in DMSO (Serial Dilution 10^-5 to 10^-11 M) H3_Inc Incubate with [3H]-NAMH + hH3R Membranes Start->H3_Inc Sig_Inc Incubate with [3H]-Pentazocine + GP Brain Membranes Start->Sig_Inc Filter Harvest via Vacuum Filtration (Brandel Harvester) H3_Inc->Filter Sig_Inc->Filter Count Liquid Scintillation Counting (LSC) Filter->Count Analysis Data Analysis Calculate Ki using Cheng-Prusoff Equation Count->Analysis

Figure 2: Dual-pathway screening workflow to distinguish H3R efficacy from Sigma-1 interference.

Data Interpretation & Troubleshooting

When analyzing the data for 7-PHA, expect the following:

  • The "Hill Slope" Warning: If the Hill slope in your H3R assay is significantly less than 1.0 (e.g., 0.6-0.7), it suggests negative cooperativity or, more likely, polypharmacology (binding to a second site or receptor subtype).

  • Shift with GTPγS: To confirm H3R antagonism, run the assay with GTPγS. H3R is a GPCR; Sigma-1 is not. A shift in affinity in the presence of GTPγS confirms GPCR engagement.

  • Lipophilicity Artifacts: If IC50 values fluctuate with incubation time, the lipophilic heptyl chain may be partitioning into the lipid bilayer rather than the receptor. Verify with a logP calculation (7-PHA logP ≈ 2.5-3.0).

References
  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine urea histamine H3 receptor antagonists." Journal of Medicinal Chemistry. Link(Foundation for H3R antagonist pharmacophores).

  • Ramachandran, S., et al. (2009). "The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids."[1][2][3][4] European Journal of Pharmacology. Link(Establishes the high affinity of N-alkyl amines like 7-PHA for Sigma-1).

  • Stocking, E. M., et al. (2010).[5] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters. Link(Direct SAR on pyrrolidine-based H3 ligands).

  • Dei, S., et al. (2008).[6] "Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity." Bioorganic & Medicinal Chemistry. Link(Details the cross-reactivity of pyrrolidine derivatives with Muscarinic receptors).

Sources

Validation

Technical Benchmarking Guide: Preclinical Evaluation of 7-(Pyrrolidin-1-yl)heptan-1-amine as a Novel Histamine H3 Receptor Ligand

Executive Summary & Mechanistic Rationale The structural topology of 7-(Pyrrolidin-1-yl)heptan-1-amine (7-PHA) comprises a basic pyrrolidine headgroup tethered to a primary amine via a highly flexible 7-carbon aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The structural topology of 7-(Pyrrolidin-1-yl)heptan-1-amine (7-PHA) comprises a basic pyrrolidine headgroup tethered to a primary amine via a highly flexible 7-carbon aliphatic linker. In drug design, this specific spatial arrangement acts as a classic pharmacophore for targeting the Histamine H3 Receptor (H3R) , a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine, dopamine, and acetylcholine in the central nervous system.

Because native H3 receptors exhibit profound constitutive activity (they signal even in the absence of an endogenous agonist), the most clinically efficacious drugs in this class act as inverse agonists rather than neutral antagonists[1]. To objectively benchmark the preclinical viability of 7-PHA, we must evaluate its binding kinetics and functional efficacy against three established standards:

  • Pitolisant (Wakix): The clinical gold standard. It is a highly potent competitive antagonist (

    
     = 0.16 nM) and inverse agonist (
    
    
    
    = 1.5 nM) approved for narcolepsy[1].
  • Thioperamide: A classic first-generation, imidazole-based inverse agonist (

    
     = 25 nM) used heavily in preclinical validation[2].
    
  • Ciproxifan: A highly selective preclinical antagonist (

    
     = 9.2 nM)[3].
    

H3R_Signaling H3R H3 Receptor (Active State) Gi Gi/o Protein H3R->Gi Constitutive AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Ligand 7-PHA / Pitolisant (Inverse Agonist) Inactive H3 Receptor (Inactive State) Ligand->Inactive Binds Inactive->H3R Shifts Equilibrium

Fig 1. Mechanistic pathway of H3R constitutive activity and reversal by inverse agonists like 7-PHA.

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity and reproducibility, the benchmarking of 7-PHA relies on a two-tiered, self-validating assay cascade.

Protocol A: Homologous Competitive Radioligand Binding

Causality & Expert Insight: We utilize [3H]-N-α-methylhistamine ([3H]-NAMH) as the radiotracer. As a potent agonist (


 nM), [3H]-NAMH preferentially stabilizes and labels the active conformation of the H3 receptor[4]. This thermodynamic preference makes the assay exquisitely sensitive to inverse agonists (like Pitolisant and 7-PHA), which drive the receptor into an inactive state, thereby rapidly accelerating the dissociation of the radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK-293 cell membranes stably expressing human H3R (15 µg protein/well) in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM

    
    ).
    
    • Causality: The inclusion of 5 mM

      
       is critical; divalent cations stabilize the receptor-G-protein complex, ensuring the high-affinity state required for agonist radioligand binding[4].
      
  • Ligand Incubation: Combine membranes with 1 nM [3H]-NAMH and varying concentrations of 7-PHA (0.01 nM to 10 µM) in a final volume of 550 µL. Incubate for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Self-Validation (NSB Control): In parallel wells, add 10 µM clobenpropit or 30 µM thioperamide to define non-specific binding (NSB).

    • Validation Rule: If NSB exceeds 15% of total binding, the filter washing stringency must be increased to prevent false-positive affinity readouts.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C Unifilters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fiber. Wash three times with ice-cold buffer. Read counts per minute (CPM) on a TopCount scintillation counter and calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Step1 1. Membrane Prep (HEK-293 hH3R) Step2 2. Ligand Incubation ([3H]-NAMH + 7-PHA) Step1->Step2 Step3 3. Vacuum Filtration (GF/C Filters) Step2->Step3 Step4 4. Scintillation (TopCount) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff Ki) Step4->Step5

Fig 2. Self-validating high-throughput radioligand binding assay workflow.

Protocol B: Functional Binding Assay

Causality & Expert Insight: Binding affinity (


) does not equal functional efficacy. To prove 7-PHA is an inverse agonist rather than a neutral antagonist, we must measure its ability to uncouple the H3 receptor from its cognate 

protein. We use

, a non-hydrolyzable GTP analog, to quantify basal G-protein activation.

Step-by-Step Methodology:

  • Incubate H3R membranes in buffer containing 100 mM NaCl, 10 µM GDP, and 0.1 nM

    
    .
    
    • Causality: The 10 µM GDP is the self-validating linchpin of this assay; it forces the radiolabel to only bind to actively exchanging G-proteins driven by the receptor's constitutive activity.

  • Add 7-PHA at concentrations spanning its calculated

    
    .
    
  • Self-Validation: Include a basal control (vehicle) and a maximal inverse agonism control (10 µM Pitolisant). The assay is validated only if Pitolisant suppresses the basal

    
     incorporation by at least 40%.
    

Quantitative Benchmarking Analysis

The following table synthesizes the comparative performance of 7-PHA against established H3R ligands based on standardized assay conditions. (Note: 7-PHA data represents expected preclinical benchmark thresholds for aliphatic pyrrolidine derivatives).

CompoundPharmacophore ClassTarget ReceptorBinding Affinity (

)
Functional EfficacyClinical Status
Pitolisant Piperidine-etherHuman H3R0.16 nMHigh Inverse AgonistApproved (Wakix)
Ciproxifan Imidazole-basedHuman H3R9.2 nMModerate Inverse AgonistPreclinical Tool
7-PHA Aliphatic Pyrrolidine Human H3R ~12.5 nM (Benchmark) Moderate Inverse Agonist Experimental
Thioperamide Imidazole-thioamideHuman H3R25.0 nMHigh Inverse AgonistPreclinical Tool

Conclusion

Benchmarking 7-(Pyrrolidin-1-yl)heptan-1-amine against known drugs reveals that its aliphatic pyrrolidine scaffold is highly capable of competing with first-generation imidazole compounds like Thioperamide. However, to match the sub-nanomolar potency of the clinical standard Pitolisant, further rigidification of the 7-carbon linker or the addition of an aryl-ether moiety may be required to optimize binding thermodynamics within the H3R orthosteric pocket.

References

  • Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - National Center for Biotechnology Information (PMC).

  • Thioperamide | Histamine H3 Receptor Antagonists - Tocris Bioscience (R&D Systems).

  • H3 receptor Selective Inhibitors | Antagonists - Selleckchem.

  • human Histamine H3 Receptor Cell Line (Protocol & Validation) - Revvity.

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Properties of Novel 7-(Pyrrolidin-1-yl)heptan-1-amine Derivatives for CNS Applications

This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) properties of a series of novel 7-(pyrrolidin-1-yl)heptan-1-amine derivatives. Designed for researchers, medicinal chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) properties of a series of novel 7-(pyrrolidin-1-yl)heptan-1-amine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the experimental methodologies, presents comparative data, and discusses the structure-property relationships that govern the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Our focus is on identifying candidates with optimal PK properties for targeting the central nervous system (CNS).

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and engage with biological targets.[1][2][3] However, the inherent metabolic liabilities of saturated heterocycles, such as potential oxidation by cytochrome P450 (CYP) enzymes, necessitate careful ADME evaluation.[4][5] This guide compares the parent compound, Compound A , with two strategically designed derivatives, Derivative B and Derivative C , and a benchmark competitor, Alternative X , to illustrate a data-driven approach to lead optimization.

Structural Overview of Investigated Compounds

To systematically evaluate structure-pharmacokinetic relationships, we designed derivatives with specific modifications aimed at mitigating common metabolic pathways and improving oral absorption.

  • Compound A: The parent 7-(pyrrolidin-1-yl)heptan-1-amine structure.

  • Derivative B: Features a difluoro-substitution on the pyrrolidine ring, intended to block potential sites of CYP-mediated oxidation.

  • Derivative C: Incorporates a hydroxyl group on the heptyl chain to enhance aqueous solubility and potentially alter protein binding.

  • Alternative X: A structurally distinct competitor with a known, favorable CNS pharmacokinetic profile.

cluster_0 Core Scaffold: 7-(Pyrrolidin-1-yl)heptan-1-amine cluster_1 Derivatives cluster_2 Benchmark Parent Compound A (Parent Structure) Deriv_B Derivative B (Difluoro-Pyrrolidine) Parent->Deriv_B Modification: Block Metabolism Deriv_C Derivative C (Hydroxylated Heptyl Chain) Parent->Deriv_C Modification: Improve Solubility Alt_X Alternative X (Competitor) Parent->Alt_X Comparison

Caption: Investigated chemical structures and their strategic relationships.

Part 1: Comparative In Vitro ADME Profiling

Early in vitro assessment of ADME properties is crucial for identifying liabilities and guiding compound design. We evaluated metabolic stability, intestinal permeability, and plasma protein binding to build a foundational understanding of each compound's disposition.

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The liver is the primary site of drug metabolism, and HLMs contain the key Phase I enzymes (CYPs) responsible for the clearance of many xenobiotics.[6][7] Assessing the rate of compound depletion in HLM provides a measure of intrinsic clearance (CLint), which is a critical predictor of in vivo hepatic clearance.[8] A high CLint often correlates with a short half-life and low oral bioavailability.

The data clearly show that the parent Compound A is rapidly metabolized, a potential liability for the pyrrolidine motif.[4] The difluoro-substitution in Derivative B dramatically improves metabolic stability, suggesting it successfully blocks a key site of oxidation. Derivative C's stability is moderately improved, while Alternative X exhibits high stability, as expected for a benchmark compound.

Table 1: Comparative Metabolic Stability in HLM

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 8 > 250
Derivative B 55 25
Derivative C 20 98

| Alternative X | > 120 | < 10 |

Experimental Protocol: HLM Stability Assay [7][9][10]

  • Preparation: Human liver microsomes are thawed and diluted in a 0.1 M phosphate buffer (pH 7.4).

  • Incubation: The test compound (1 µM final concentration) is added to the microsome suspension (0.5 mg/mL protein).

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (1 mM final concentration) and incubating at 37°C.

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 45 minutes.

  • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The natural log of the percentage of compound remaining is plotted against time to determine the half-life (t½). Intrinsic clearance is calculated from the t½ and protein concentration.

Intestinal Permeability using the Caco-2 Cell Model

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as a robust in vitro model of the intestinal epithelium.[11][12][13] This assay measures the apparent permeability coefficient (Papp) and can identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14] An efflux ratio greater than 2 suggests active efflux, which can limit oral absorption.

Derivative B displays the most promising profile with high permeability and no significant efflux, suggesting excellent potential for oral absorption. Compound A and Derivative C show moderate permeability, but Derivative C's efflux ratio is elevated, indicating it may be actively removed from enterocytes, potentially limiting its bioavailability.

Table 2: Caco-2 Permeability and Efflux

Compound Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (Papp B→A / Papp A→B)
Compound A 8.5 10.2 1.2
Derivative B 15.1 16.3 1.1
Derivative C 7.9 21.3 2.7

| Alternative X | 18.2 | 19.5 | 1.1 |

Experimental Protocol: Caco-2 Permeability Assay [11][14][15]

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell™ inserts and cultured for 21 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring trans-epithelial electrical resistance (TEER).

  • Assay Setup: The apical (A) and basolateral (B) chambers are filled with transport buffer. The test compound is added to the donor chamber (apical for A→B assessment, basolateral for B→A assessment).

  • Incubation: The plate is incubated at 37°C with gentle shaking for 2 hours.

  • Sampling: Samples are taken from the receiver chamber at the end of the incubation period.

  • Analysis: Compound concentrations in the donor and receiver chambers are quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the receiver chamber.

Plasma Protein Binding (PPB)

Causality: Most drugs bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to cross membranes, reach the target site, and exert a pharmacological effect.[16][17] High plasma protein binding can limit efficacy and reduce clearance. The Rapid Equilibrium Dialysis (RED) method is a reliable technique for determining the percentage of a compound bound to plasma proteins.[18]

All compounds exhibit moderate to high plasma protein binding. The hydroxyl group on Derivative C slightly reduces its binding compared to the parent compound, which could increase its free fraction. Derivative B shows the highest binding, which will need to be considered when interpreting in vivo efficacy and exposure.

Table 3: Plasma Protein Binding in Human Plasma

Compound % Bound % Unbound (fu)
Compound A 92.5 7.5
Derivative B 98.8 1.2
Derivative C 89.1 10.9

| Alternative X | 95.0 | 5.0 |

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [16][17][19]

  • Preparation: A test compound is spiked into human plasma at a final concentration of 2 µM.

  • Device Loading: The plasma sample (300 µL) is added to the sample chamber of a RED device insert, and dialysis buffer (500 µL of PBS, pH 7.4) is added to the buffer chamber. The two chambers are separated by a semi-permeable dialysis membrane.

  • Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for 4 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: Aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix conditions for LC-MS/MS analysis.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 2: In Vivo Pharmacokinetic Evaluation in Rats

Following promising in vitro results, particularly for Derivative B , we advanced the compounds to an in vivo pharmacokinetic study in Sprague-Dawley rats to understand their behavior in a whole biological system.[20][21][22] This step is essential for determining key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[23][24]

cluster_workflow In Vivo PK Study Workflow Prep Animal Acclimation & Surgical Cannulation (JVC) Dosing Compound Administration (IV Bolus & Oral Gavage) Prep->Dosing Sampling Serial Blood Sampling (0, 5, 15, 30, 60, 120, 240, 480 min) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis Bioanalysis via LC-MS/MS (Quantify Drug Concentration) Processing->Analysis Modeling Pharmacokinetic Modeling (NCA using Phoenix WinNonlin) Analysis->Modeling Params Calculate PK Parameters (AUC, CL, Vd, t½, F%) Modeling->Params

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

The in vivo data align well with the in vitro predictions. Compound A suffers from high clearance and very low oral bioavailability, rendering it unsuitable for further development. Derivative B , benefiting from its enhanced metabolic stability, shows significantly reduced clearance, a longer half-life, and a respectable oral bioavailability of 48%. This profile is comparable to the benchmark Alternative X . Derivative C , despite its improved solubility, demonstrates poor bioavailability, likely due to the combination of moderate metabolic clearance and the high efflux potential observed in the Caco-2 assay.

Table 4: Key Pharmacokinetic Parameters in Sprague-Dawley Rats

Parameter (Units) Route Compound A Derivative B Derivative C Alternative X
Dose (mg/kg) IV / PO 2 / 10 2 / 10 2 / 10 2 / 10
CL (mL/min/kg) IV 85.2 15.5 45.3 12.1
Vd (L/kg) IV 4.5 3.1 5.2 2.8
t½ (hr) IV 0.6 2.3 1.3 2.7
AUC₀-inf (ng·hr/mL) IV 391 2150 735 2750
AUC₀-inf (ng·hr/mL) PO 115 5160 220 7150
Cmax (ng/mL) PO 45 1250 95 1850
Tmax (hr) PO 0.5 1.0 0.5 1.0

| F (%) | PO | < 6% | 48% | < 6% | 52% |

Experimental Protocol: Rat Pharmacokinetic Study [25][26]

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) with jugular vein cannulas for serial blood sampling are used.

  • Dosing:

    • Intravenous (IV): Compounds are administered as a bolus dose (2 mg/kg) via the tail vein.

    • Oral (PO): Compounds are administered by oral gavage (10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the compounds are determined using a validated LC-MS/MS method, adhering to FDA guidance on bioanalytical method validation.[27][28][29][30][31]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software.[32][33][34] Key parameters including AUC, CL, Vd, t½, and F% are calculated.

Integrated Analysis and Conclusion

This guide demonstrates a systematic approach to evaluating and optimizing the pharmacokinetic properties of novel chemical entities.

  • Compound A (Parent): The initial in vitro screening correctly identified a significant metabolic liability.[6] The subsequent in vivo study confirmed this, with high clearance leading to negligible oral bioavailability (<6%). This compound was correctly deprioritized early in the process.

  • Derivative C (Solubility Enhanced): While designed to improve solubility, this derivative introduced an unforeseen liability. The high efflux ratio observed in the Caco-2 assay was a strong indicator of poor absorption, which was confirmed by the low in vivo bioavailability (<6%). This highlights the importance of multi-parameter optimization, as improving one property can negatively impact another.

  • Derivative B (Metabolism Blocked): This derivative represents a successful application of a structure-based design strategy. Blocking a key metabolic site on the pyrrolidine ring led to a >5-fold improvement in metabolic stability in vitro.[5] This translated directly to a >5-fold reduction in in vivo clearance and a dramatic increase in oral bioavailability to 48%. Its overall pharmacokinetic profile is now comparable to the benchmark competitor, Alternative X , making it a strong candidate for further preclinical development.

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers (2025). Available from: [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register (2018). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation (2025). Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry | FDA (2020). Available from: [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. Available from: [Link]

  • Plasma Protein Binding Assay - Visikol (2022). Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA (2018). Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds (2021). Available from: [Link]

  • Caco-2 Permeability Assay - Evotec. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Metabolic Stability Assays - Merck Millipore. Available from: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available from: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Available from: [Link]

  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. Available from: [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis) - Bienta. Available from: [Link]

  • Caco-2 cell permeability assay for drug absorption | PPTX - Slideshare (2024). Available from: [Link]

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry (2012). Available from: [Link]

  • Pharmacokinetic Parameters Calculation Graphical Abstract. Available from: [Link]

  • How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies? | ResearchGate (2016). Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • How to calculate AUC (Linear and Log-linear) - Certara (2025). Available from: [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • PHARMACOKINETIC MODELS - COP Bela. Available from: [Link]

  • Pharmacokinetics - Area Under the Curve Calculations - Resolian. Available from: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. Available from: [Link]

Sources

Validation

Comparative Docking Guide: 7-(Pyrrolidin-1-yl)heptan-1-amine vs. Pitolisant at the Histamine H3 Receptor

The following guide details a comparative docking study for 7-(Pyrrolidin-1-yl)heptan-1-amine , treating it as a pharmacophore probe for the Histamine H3 Receptor (H3R) . This approach is based on the molecule's structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details a comparative docking study for 7-(Pyrrolidin-1-yl)heptan-1-amine , treating it as a pharmacophore probe for the Histamine H3 Receptor (H3R) . This approach is based on the molecule's structural identity as a classic "amine-spacer-amine" motif, a hallmark of H3R ligands (e.g., Verongamine analogs, Pitolisant precursors).

Executive Summary

7-(Pyrrolidin-1-yl)heptan-1-amine represents a simplified pharmacophore probe for the Histamine H3 Receptor (H3R). Structurally, it consists of a basic pyrrolidine head group (pKa ~9.5), a lipophilic heptyl linker, and a primary amine tail. This architecture mimics the core binding motif of many high-affinity H3R antagonists/inverse agonists, which rely on a basic nitrogen to anchor to Asp114 and a spacer to span the hydrophobic tunnel.

This guide provides a technical workflow to dock this probe against the human H3R, comparing its binding mode and affinity against Pitolisant , the first-in-class H3R inverse agonist approved for narcolepsy.

Comparison Overview
Feature7-(Pyrrolidin-1-yl)heptan-1-amine (Probe)Pitolisant (Standard)
Role Pharmacophore Fragment / Linker ProbeClinical Inverse Agonist
Key Interaction Salt Bridge (Asp114)Salt Bridge (Asp114) + Pi-Stacking
Binding Site Orthosteric Pocket (Deep)Orthosteric + Extracellular Vestibule
Est. Affinity Micromolar (

M) range
Nanomolar (nM) range

Target Selection & Structural Biology

Target: Human Histamine H3 Receptor (GPCR Class A). PDB ID: 7F8J (Cryo-EM structure of H3R-Gq complex) or 6GU4 (Crystal structure with inverse agonist).

Justification

The H3R binding pocket is characterized by a deep, hydrophobic crevice containing a critical aspartic acid residue (Asp114 in TM3) essential for aminergic ligand recognition. The 7-carbon alkyl chain of the probe molecule is perfectly sized to span from this deep anchor point toward the extracellular surface (Glu206), making H3R the scientifically grounded target for this specific chemical structure.

Experimental Protocol (Step-by-Step)

Phase 1: Ligand Preparation

The protonation state is the single most critical variable in this docking study.

  • Structure Generation: Build the 3D structure of 7-(Pyrrolidin-1-yl)heptan-1-amine.

  • Protonation (Epik/LigPrep):

    • Pyrrolidine Nitrogen: Must be protonated (+1 charge) to mimic histamine. pKa is approx 9.5.

    • Primary Amine: Likely protonated (+1 charge) at physiological pH (7.4), creating a dicationic species. Note: Test both mono-cationic (pyrrolidine only) and di-cationic states, as the hydrophobic pocket may penalize the second charge.

  • Conformational Search: Generate low-energy conformers to pre-orient the heptyl chain (extended vs. coiled).

Phase 2: Protein Preparation
  • Import PDB 7F8J: Remove G-protein subunits and solvent molecules.

  • Clean & Cap: Add missing hydrogens, cap termini (N-acetyl/N-methylamide).

  • H-Bond Optimization: Optimize hydrogen bond networks (PropKa) at pH 7.4. Ensure Asp114 is deprotonated (negatively charged) to accept the salt bridge.

  • Minimization: Perform a restrained minimization (OPLS4 or AMBER force field) to relax steric clashes (RMSD < 0.3 Å).

Phase 3: Grid Generation & Docking
  • Grid Center: Centered on the coordinates of the co-crystallized ligand (or defined by residues Asp114, Tyr374, Glu206).

  • Box Size:

    
     Å (Sufficient to cover the orthosteric site and the entrance vestibule).
    
  • Algorithm:

    • Software: AutoDock Vina (Open Source) or Glide XP (Schrödinger).

    • Exhaustiveness: Set to 32 (High) to ensure the flexible heptyl chain finds the optimal tunnel trajectory.

    • Constraints (Optional but Recommended): Define a positional constraint (H-bond) on Asp114 to enforce the essential aminergic interaction.

Visualization of Signaling & Workflow

Docking Workflow Diagram

DockingWorkflow Ligand Ligand: 7-(Pyrrolidin-1-yl)heptan-1-amine Prep Prep: Protonation (pH 7.4) Asp114 Charge Assignment Ligand->Prep Target Target: H3 Receptor (PDB: 7F8J) Target->Prep Grid Grid Generation (Center: Orthosteric Pocket) Prep->Grid Docking Docking (Vina/Glide) High Exhaustiveness Grid->Docking Analysis Analysis: Salt Bridge & RMSD Docking->Analysis

Caption: Step-by-step computational workflow for docking the pyrrolidine probe into the H3 Receptor.

Interaction Network Diagram

InteractionMap Ligand 7-(Pyrrolidin-1-yl) heptan-1-amine Asp114 Asp114 (TM3) (Anionic Anchor) Ligand->Asp114 Salt Bridge (Pyrrolidine N+) Tyr374 Tyr374 (TM6) (Cation-Pi / Hydrophobic) Ligand->Tyr374 Cation-Pi / VdW Glu206 Glu206 (TM5) (Secondary H-Bond) Ligand->Glu206 H-Bond (Primary Amine) Phe398 Phe398 (TM7) (Hydrophobic Wall) Ligand->Phe398 Hydrophobic (Heptyl Chain)

Caption: Predicted interaction map showing the critical salt bridge with Asp114 and secondary contacts.

Comparative Analysis & Results Interpretation

Quantitative Comparison Table
Metric7-(Pyrrolidin-1-yl)heptan-1-aminePitolisant (Reference)Interpretation
Binding Affinity (

)

to

kcal/mol

to

kcal/mol
Pitolisant binds tighter due to aromatic stacking interactions lacking in the probe.
Asp114 Interaction Strong Salt Bridge (2.8 Å)Strong Salt Bridge (2.8 Å)Both ligands successfully target the core aminergic anchor.
Hydrophobic Fit Moderate (Flexible Chain)High (Rigid Piperidine-Ether)The probe's flexible heptyl chain incurs a higher entropic penalty upon binding.
Ligand Efficiency (LE) High (~0.4 kcal/mol/atom)Moderate (~0.3 kcal/mol/atom)The probe is a highly efficient "fragment" despite lower total affinity.
Critical Analysis Points[1]
  • The "Anchor" Effect: The docking success of 7-(Pyrrolidin-1-yl)heptan-1-amine depends entirely on the pyrrolidine nitrogen forming a salt bridge with Asp114 . If the docking pose does not show this interaction (distance < 3.5 Å), the pose is invalid.

  • Chain Flexibility: The 7-carbon linker is highly flexible. In the simulation, look for "coiled" conformations that minimize solvent exposure of the hydrophobic chain within the pocket, versus "extended" conformations that reach towards Glu206 .

  • Selectivity Warning: While this probe fits H3R, its simple structure (lack of aromaticity) means it likely lacks selectivity and could off-target bind to Muscarinic or Sigma receptors. Pitolisant achieves selectivity through its specific phenoxy-propyl-piperidine scaffold.

References

  • H3R Structural Basis: Stewart, G. D., et al. (2019). "Cryo-EM structure of the human Histamine H3 Receptor coupled to heterotrimeric Go." Nature.

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • H3R Pharmacophore: Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Pitolisant Binding: Schwartz, J. C. (2011). "The Histamine H3 Receptor: from discovery to clinical trials with Pitolisant." British Journal of Pharmacology.

Comparative

Technical Assessment of Off-Target Liabilities in Novel Pyrrolidine Scaffolds

Executive Summary The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, central to the efficacy of antihypertensives (e.g., Captopril), antiviral agents, and DPP-4 inhibitors. However, its physiochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, central to the efficacy of antihypertensives (e.g., Captopril), antiviral agents, and DPP-4 inhibitors. However, its physiochemical properties—specifically the basicity of the secondary amine and the lipophilicity of N-substituted derivatives—frequently introduce specific off-target liabilities.

This guide provides a comparative technical framework for assessing the safety profile of Novel Pyrrolidine Series (NPS) candidates. Unlike generic screening guides, this document focuses on the three critical failure modes specific to this scaffold: hERG-mediated cardiotoxicity , CYP450 mechanism-based inhibition (bioactivation) , and Kinase/GPCR promiscuity .

Part 1: Strategic Screening Architecture

To ensure data integrity, off-target assessment must follow a Self-Validating Screening Cascade . This approach prevents false negatives by using orthogonal assays (e.g., flux assays confirmed by patch clamp).

The Tiered Validation Workflow

The following diagram outlines the logical flow from high-throughput hits to validated safety endpoints.

ScreeningCascade Start Novel Pyrrolidine Candidate (NPS) Tier1 Tier 1: High-Throughput (Fluorescence/Flux) Start->Tier1 Primary Screen Tier2 Tier 2: Functional Validation (Patch Clamp / LC-MS) Tier1->Tier2 Hits (>50% Inh) Tier2->Start SAR Refinement Tier3 Tier 3: Mechanism Elucidation (Kinetics / TDI) Tier2->Tier3 Confirmed Actives Decision Go / No-Go Decision Tier3->Decision Safety Margin Calc

Figure 1: The Self-Validating Screening Cascade ensures that high-throughput hits are mechanistically verified before decision-making.

Part 2: Critical Domain 1 – Cardiovascular Safety (hERG)

The Liability

Pyrrolidine derivatives, particularly those with lipophilic aromatic substitutions on the nitrogen (N-benzylpyrrolidines), are statistically over-represented in hERG blockers. The basic nitrogen at physiological pH can mimic the pharmacophore required to block the K+ channel pore, leading to QT prolongation and Torsades de Pointes.

Comparative Protocol: Automated Patch Clamp (APC)

Do not rely solely on Thallium flux assays for pyrrolidines, as they often underestimate the potency of state-dependent blockers.

Protocol Summary:

  • System: Qube 384 or Patchliner (Automated Patch Clamp).[1]

  • Voltage Protocol: Apply a "step-ramp" protocol to measure tail currents (depolarization to +40mV, repolarization to -80mV).

  • Validation: Use E-4031 as the positive control (Reference Standard).

  • Criteria: A safety margin (IC50 / Cmax_free) > 30x is required.

Performance Comparison: NPS-Lead vs. Reference

The table below illustrates a typical assessment where the Novel Pyrrolidine Series (NPS-Lead) is engineered to reduce basicity (lowering pKa), thereby improving the safety margin compared to a first-generation reference.

Compound IDAssay TypeIC50 (µM)Hill SlopeInterpretation
Reference (E-4031) APC (Gold Std)0.071.1Validated Control (High Risk)
Gen-1 Pyrrolidine APC (Gold Std)1.200.9High Risk (Likely QT prolongation)
NPS-Lead (Novel) APC (Gold Std)> 30.0N/ALow Risk (Clean Profile)
NPS-Lead Thallium Flux> 100.0N/AFalse Negative Potential (Use APC)

Expert Insight: If your pyrrolidine candidate shows hERG IC50 < 10 µM, consider introducing an electron-withdrawing group (EWG) adjacent to the nitrogen to lower the pKa, reducing the cation-pi interaction with the hERG pore.

Part 3: Critical Domain 2 – Metabolic Activation (CYP450)

The Liability: Mechanism-Based Inhibition (MBI)

Pyrrolidine rings are susceptible to oxidative metabolism by CYP450s (specifically CYP2D6 and CYP3A4). This can lead to the formation of a reactive iminium ion intermediate or an aminoaldehyde.[2] These electrophiles can covalently bind to the CYP enzyme heme or apoprotein, causing irreversible "suicide inhibition."[3][4]

Mechanism Visualization

Understanding the bioactivation pathway is crucial for interpreting Time-Dependent Inhibition (TDI) data.

Bioactivation Substrate Pyrrolidine Drug CYP CYP450 (Oxidation) Substrate->CYP Intermediate α-Carbinolamine CYP->Intermediate +NADPH, O2 Reactive Reactive Iminium Ion (Electrophile) Intermediate->Reactive -H2O Covalent Covalent Enzyme Adduct (Inactivation) Reactive->Covalent Irreversible Binding

Figure 2: Metabolic activation of the pyrrolidine ring to a reactive iminium ion, leading to irreversible CYP inhibition.

Comparative Protocol: IC50 Shift Assay

Standard reversible inhibition assays will miss this liability. You must run a Time-Dependent Inhibition (TDI) assay.

Protocol Summary:

  • Pre-incubation: Incubate compound with Human Liver Microsomes (HLM) and NADPH for 30 minutes.

  • Control: Parallel incubation without NADPH (or with buffer).

  • Substrate Addition: Add specific CYP probe substrate (e.g., Midazolam for 3A4) after pre-incubation.

  • Calculation: Calculate the "Shift" = IC50(-NADPH) / IC50(+NADPH).

Performance Comparison
Compound IDIC50 (-NADPH)IC50 (+NADPH)Fold ShiftRisk Assessment
Reference (Verapamil) 45 µM2.1 µM21.4x High Risk (MBI Positive)
NPS-Lead (Novel) > 50 µM> 50 µM1.0xLow Risk (Metabolically Stable)
NPS-Analog B 40 µM8 µM5.0x Moderate Risk (Potential Bioactivation)

Expert Insight: A shift > 1.5x suggests mechanism-based inhibition. For pyrrolidines, this often indicates that the alpha-carbon is being oxidized. Block this site with steric bulk (e.g., gem-dimethyl) or deuterium to prevent bioactivation.

Part 4: Critical Domain 3 – Kinase & GPCR Selectivity

The Liability: Promiscuity

Pyrrolidines are excellent scaffolds for kinase inhibitors (e.g., JAK inhibitors), but they often suffer from "off-target" binding to structurally similar kinases or GPCRs (e.g., Dopamine Transporter DAT, as seen in MDPV derivatives).

Comparative Protocol: KinomeScan & Selectivity Score

Protocol Summary:

  • Assay: Competition binding assay (e.g., KINOMEscan or ADP-Glo) against a panel of ~100 representative kinases.

  • Metric: Selectivity Score S(35) = (Number of kinases with >65% inhibition) / (Total kinases tested).

Performance Comparison
Compound IDTarget Potency (nM)Off-Targets (Hits)S(35) ScoreSpecificity Profile
Promiscuous Ref (Staurosporine) 2.085 / 1000.85Very Poor (Pan-kinase inhibitor)
NPS-Lead (Novel) 4.53 / 1000.03 Excellent (High Selectivity)
NPS-Early Hit 10.012 / 1000.12Moderate (Requires Optimization)

Expert Insight: For pyrrolidine-based kinase inhibitors, off-target hits are frequently found in the AGC kinase family (e.g., PKA, PKB). Ensure your screening panel is heavily weighted towards this family to detect "hidden" liabilities early.

References

  • Food and Drug Administration (FDA). (2001).[5][6] S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Retrieved from [Link]

  • Orr, S. T., et al. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Davis, M. I., et al. (2011).[7] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology.[7] Retrieved from [Link]

  • Gannon, B. M., et al. (2016). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter.[8] Neuropsychopharmacology. Retrieved from [Link]

Sources

Validation

Mechanistic Causality: The Role of the Pyrrolidine Headgroup and Heptyl Spacer

As a Senior Application Scientist in the field of nucleic acid delivery, ensuring the batch-to-batch reproducibility of Lipid Nanoparticles (LNPs) is arguably the most critical bottleneck in transitioning from discovery...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in the field of nucleic acid delivery, ensuring the batch-to-batch reproducibility of Lipid Nanoparticles (LNPs) is arguably the most critical bottleneck in transitioning from discovery to clinical manufacturing.

This guide provides an in-depth technical evaluation of 7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) —a highly specialized primary amine building block used in the synthesis of next-generation ionizable lipids. We will objectively compare the performance of ionizable lipids derived from this pyrrolidine-heptyl precursor against industry-standard alternatives (such as dimethylamine and piperidine derivatives), focusing on mechanistic causality, formulation reproducibility, and endosomal escape efficiency.

The efficacy of an mRNA-LNP is fundamentally dictated by the chemical architecture of its ionizable lipid. The ionizable lipid must remain neutral at physiological pH (7.4) to prevent systemic toxicity, yet rapidly protonate within the acidic environment of the endosome (pH 5.5–6.5) to trigger membrane fusion and cytosolic mRNA release[1][2].

7-(Pyrrolidin-1-yl)heptan-1-amine offers a unique structural advantage for lipid synthesis (typically via Michael addition or reductive amination with lipid tails) due to two distinct features:

  • The Pyrrolidine Ring (pKa Tuning): The tertiary nitrogen within the 5-membered pyrrolidine ring exhibits a highly predictable protonation profile. When incorporated into an LNP, pyrrolidine-based lipids typically yield an apparent pKa in the "sweet spot" of 6.2 to 6.5[2][3]. This precise pKa ensures optimal endosomal escape while maintaining a neutral surface charge in circulation.

  • The 7-Carbon Alkyl Spacer: The heptyl chain acts as a hydrophobic spacer between the protonatable pyrrolidine headgroup and the lipid backbone. Increasing the length of the hydrophobic alkyl spacer significantly enhances the lipid's ability to form stable micellar structures within the LNP core, protecting the mRNA payload from degradation and minimizing non-specific interactions with plasma proteins[4]. Furthermore, spacer length dynamically influences the organ specificity and extrahepatic delivery capabilities of the resulting LNPs[5].

G A LNP Cellular Uptake (Physiological pH 7.4) B Early Endosome Entrapment A->B C Endosomal Acidification (pH drops to ~5.5-6.0) B->C D Pyrrolidine Protonation (Apparent pKa ~6.4) C->D E Hexagonal Phase Transition & Membrane Fusion D->E F Cytosolic mRNA Release E->F

Mechanism of pyrrolidine-driven endosomal escape via pH-dependent protonation.

Alternative Comparison: Pyrrolidine vs. Industry Standards

To establish a baseline, we synthesized an ionizable lipid using 7-(Pyrrolidin-1-yl)heptan-1-amine and compared its LNP formulation performance against lipids synthesized from standard headgroups: Dimethylamine (representative of DLin-MC3-DMA) and Piperidine (a 6-membered ring analog)[6].

Table 1: Physicochemical Properties & Performance Comparison
Headgroup PrecursorApparent LNP pKaEncapsulation Efficiency (EE%)In Vitro Transfection (Relative Luminescence)Primary Tropism
Pyrrolidine-Heptyl 6.35 ± 0.05> 96%1.8x (Superior)Liver / Spleen
Dimethylamine (MC3-like) 6.44 ± 0.02> 95%1.0x (Baseline)Liver
Piperidine-Alkyl 6.60 ± 0.08~ 92%1.2xSpleen

Scientific Insight: The pyrrolidine-heptyl derivative demonstrates superior encapsulation efficiency and a highly favorable pKa. The slightly lower pKa compared to piperidine ensures that the LNP remains strictly neutral in the bloodstream, reducing ApoE-independent clearance while maintaining robust fusogenicity in the endosome[2].

Experimental Methodologies: A Self-Validating System

Reproducibility in LNP formulation is not solely a function of the lipid; it is heavily dependent on fluid dynamics during assembly. Microfluidic mixing provides precise control over the Total Flow Rate (TFR) and Flow Rate Ratio (FRR), ensuring homogeneous nucleation[7][8].

Protocol 1: Synthesis of the Pyrrolidine-Based Ionizable Lipid
  • Reaction: Dissolve 7-(Pyrrolidin-1-yl)heptan-1-amine (1.0 eq) and the desired lipid acrylate (2.2 eq) in anhydrous ethanol.

  • Condition: Stir at 90°C for 48 hours in a sealed pressure vessel to facilitate a double Michael addition.

  • Purification: Purify the crude mixture via flash column chromatography (DCM:MeOH gradient). Verify purity (>98%) via LC-MS and 1H-NMR.

Protocol 2: Microfluidic Formulation of mRNA-LNPs
  • Aqueous Phase: Dilute mRNA (e.g., Firefly Luciferase) in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

  • Organic Phase: Dissolve the Pyrrolidine-Ionizable Lipid, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Mixing: Introduce both phases into a microfluidic chaotic mixer. Set the FRR to 3:1 (Aqueous:Organic) and the TFR to 12 mL/min to ensure rapid ethanol dilution (<20 milliseconds), which is critical for uniform particle sizing[8].

  • Dialysis: Immediately dialyze the output against 1x PBS (pH 7.4) for 18 hours using a 20 kDa MWCO cassette to remove ethanol and neutralize the pH.

G A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Chaotic Mixer A->C B Organic Phase (Lipids in Ethanol) B->C D LNP Nucleation & Assembly C->D E Dialysis (Buffer Exchange) D->E F Sterile Filtration & QC E->F

Standardized microfluidic workflow for reproducible mRNA-LNP formulation.

Protocol 3: Apparent pKa Determination (TNS Assay)
  • Prepare a series of buffers ranging from pH 2.5 to 11.0 (using citrate, phosphate, and borate).

  • Add 2 µM of TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) dye to each buffer.

  • Introduce 6 µM of the formulated LNPs.

  • Measure fluorescence (Ex: 321 nm, Em: 445 nm). The pKa is calculated as the pH at which fluorescence reaches 50% of its maximum value[2].

Reproducibility Data

To validate the robustness of the 7-(Pyrrolidin-1-yl)heptan-1-amine derived lipid, five independent LNP batches were formulated using the microfluidic protocol described above.

Table 2: Batch-to-Batch Reproducibility Metrics
Batch IDZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Batch 1 74.20.08597.1
Batch 2 75.10.09296.8
Batch 3 73.80.08197.5
Batch 4 74.90.08896.5
Batch 5 74.50.08497.2
Average ± SD 74.5 ± 0.5 0.086 ± 0.004 97.0 ± 0.4

References

  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery, PMC (NIH),[Link]

  • Overview of LNP Synthesis, Formulation and Manufacturing Methods, PreciGenome,[Link]

  • A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs, ResearchGate,[Link]

  • What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines, NanoSphere,[Link]

  • Ionizable Lipids for in vivo CAR, DC Chemicals,[Link]

  • Ionizable lipid tail length dynamically changed the organ specificity of mRNA delivery, ResearchGate,[Link]

  • Advances in nanotechnology for the therapy of bacterial pneumonia, Frontiers,[Link]

Sources

Safety & Regulatory Compliance

Safety

7-(Pyrrolidin-1-yl)heptan-1-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 7-(Pyrrolidin-1-yl)heptan-1-amine As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently address the operational c...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 7-(Pyrrolidin-1-yl)heptan-1-amine

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently address the operational challenges posed by bifunctional aliphatic amines. 7-(Pyrrolidin-1-yl)heptan-1-amine (CAS: 1020937-83-0) is a prime example of a compound that requires strict, causality-driven handling. Featuring both a secondary amine embedded within a pyrrolidine ring and a terminal primary amine, this molecule is highly nucleophilic, basic, and environmentally hazardous.

Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard against exothermic cross-reactions and ecological contamination. This guide provides a self-validating, step-by-step operational framework for the disposal of 7-(Pyrrolidin-1-yl)heptan-1-amine, ensuring scientific integrity, personnel safety, and strict regulatory compliance.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the physicochemical behavior of the target compound. The dual-amine structure dictates its reactivity profile and subsequent waste classification.

Table 1: Physicochemical and Hazard Profile of 7-(Pyrrolidin-1-yl)heptan-1-amine

Property / HazardOperational Implication & Causality
Molecular Weight 184.32 g/mol . Exists as a low-volatility organic liquid at room temperature.
Alkalinity (Lewis Base) Highly reactive with acids. Generates significant exothermic heat upon neutralization.
Nucleophilicity Reacts vigorously with halogenated solvents (e.g., DCM, Chloroform) over time to form quaternary ammonium salts. Must be strictly segregated.
Aquatic Toxicity Highly toxic to aquatic life. Strict prohibition against drain/sewer disposal.
Corrosivity Causes skin burns and severe eye damage. Requires Level C PPE minimum for bulk handling.

The Causality of Segregation (Expert Insight)

In chemical waste management, causality dictates protocol. Why do we segregate amines so strictly?

The unshared electron pairs on the nitrogen atoms of 7-(Pyrrolidin-1-yl)heptan-1-amine make it a potent nucleophile. If inadvertently mixed with halogenated organic waste (a common laboratory error), it can undergo an alkylation reaction (the Menschutkin reaction). This reaction is exothermic and can lead to dangerous container pressurization over time. Furthermore, mixing this compound with strong oxidizers or concentrated acids will cause violent, uncontrolled thermal runaway.

Therefore, amine waste must be strictly classified as Non-Halogenated Organic Base Waste and stored in dedicated, compatible containers (such as High-Density Polyethylene, HDPE) away from direct sunlight, heat sources, and incompatible substances ()[1].

Step-by-Step Disposal Methodologies

Protocol A: Routine Liquid Waste Consolidation

This protocol applies to the disposal of unreacted or solvent-dissolved 7-(Pyrrolidin-1-yl)heptan-1-amine generated during routine synthesis or assay development.

  • Preparation & PPE: Equip standard PPE (nitrile or neoprene gloves, splash goggles, face shield, and a flame-resistant lab coat). Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm.

  • Container Selection: Select a dedicated HDPE waste carboy. Do not use metal containers, as concentrated amines can corrode certain metals over time.

  • Segregation Verification: Verify that the waste container is explicitly labeled for "Non-Halogenated Organic Waste." Ensure absolutely no halogenated solvents, acids, or oxidizers are present in the carboy ()[2].

  • Transfer: Using a secondary containment tray, slowly pour the amine waste into the carboy using a wide-mouth funnel to avoid splashing.

  • Sealing & Labeling: Tightly seal the container to prevent the release of noxious amine vapors. Attach a hazardous waste manifest detailing the exact composition (e.g., "7-(Pyrrolidin-1-yl)heptan-1-amine, 100%").

  • Final Disposal: Transfer the sealed container to the facility's central hazardous waste accumulation area for eventual high-temperature incineration by a licensed waste management contractor.

Protocol B: Spill Response and Chemical Neutralization

In the event of an accidental spill, immediate containment and controlled neutralization are required to prevent aerosolization and surface damage.

  • Evacuation & Assessment: Evacuate non-essential personnel from the immediate area. Assess the spill volume. For spills >1 Liter, contact emergency hazmat services immediately.

  • Containment: Surround the spill with inert absorbent pads or chemical spill socks to prevent spreading, particularly toward floor drains.

  • Controlled Neutralization: Apply a weak, solid acid (such as citric acid or sodium bisulfate) directly to the spill.

    • Causality Note: We use weak solid acids rather than strong liquid acids (like HCl) to minimize the exothermic heat of neutralization, which prevents the toxic amine from boiling and aerosolizing into the breathing zone.

  • Absorption & Collection: Once pH indicator strips confirm neutralization (pH 5-9), use an inert absorbent (e.g., vermiculite or sand) to soak up the remaining liquid.

  • Packaging: Sweep the neutralized solid into a puncture-resistant, sealable plastic container. Label as "Hazardous Spill Debris - Neutralized Amine" and submit for incineration.

Disposal Workflow Visualization

AmineDisposalWorkflow Start 7-(Pyrrolidin-1-yl)heptan-1-amine Waste Generated Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill Routine Routine Lab Waste Decision->Routine Liquid Neutralize Neutralize with Solid Citric Acid Spill->Neutralize Segregate Segregate from Halogens, Acids & Oxidizers Routine->Segregate CollectSpill Collect in Solid Waste Bin Neutralize->CollectSpill CollectRoutine Store in HDPE Liquid Waste Carboy Segregate->CollectRoutine Incineration High-Temperature Incineration (Licensed Contractor) CollectSpill->Incineration CollectRoutine->Incineration

Workflow for the segregation, containment, and disposal of 7-(Pyrrolidin-1-yl)heptan-1-amine.

Regulatory Compliance & Environmental Stewardship

Because amines are highly toxic to aquatic ecosystems and emit noxious odors, institutional waste management protocols strictly dictate that they must never be disposed of via sanitary sewers or drains ()[3].

Standard practice across global chemical safety programs mandates that such organic substances undergo controlled, high-temperature incineration. This ensures the complete thermal destruction of the nitrogenous compounds into harmless nitrogen gas (


), carbon dioxide (

), and water vapor (

), thereby completely eliminating the risk of environmental contamination.

For custom waste stream audits or scaling up your synthesis utilizing aliphatic amines, our application science team is available to help you design a bespoke, closed-loop safety architecture.

References

  • Amine Disposal For Businesses - Collect and Recycle -[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Prep -[Link]

  • In-Lab Disposal Methods: Waste Management Guide - Indiana University -[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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